molecular formula C4H7BN2O2 B591762 (5-Methyl-1H-pyrazol-3-yl)boronic acid CAS No. 1163248-54-1

(5-Methyl-1H-pyrazol-3-yl)boronic acid

Cat. No.: B591762
CAS No.: 1163248-54-1
M. Wt: 125.922
InChI Key: VWENLWUOIPCRRJ-UHFFFAOYSA-N
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Description

(5-Methyl-1H-pyrazol-3-yl)boronic acid (CAS 1163248-54-1) is a valuable boronic acid building block in medicinal chemistry and drug discovery research. This compound is a key synthetic intermediate, primarily used in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form biaryl structures, a fundamental reaction for constructing complex molecules. Its research value is highlighted in the synthesis of novel pyrazole amide derivatives, which have been studied for their in vitro antibacterial activity against New Delhi metallo-β-lactamase-1 (NDM-1) producing bacteria such as Acinetobacter baumannii and Klebsiella pneumoniae. The boronic acid functional group is pivotal in these applications, as it facilitates carbon-carbon bond formation. Furthermore, pyrazole-boronic acids can serve as ligands in coordination chemistry, forming complexes with metals like boron(III) for potential applications in materials science. The compound has a molecular formula of C4H7BN2O2 and a molecular weight of 125.92 g/mol. It requires specific storage conditions in an inert atmosphere at -20°C to maintain stability. This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(3-methyl-1H-pyrazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWENLWUOIPCRRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NN1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743934
Record name (3-Methyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163248-54-1
Record name (3-Methyl-1H-pyrazol-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of (5-Methyl-1H-pyrazol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic routes for obtaining (5-Methyl-1H-pyrazol-3-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. This document details the core synthetic strategies, experimental protocols, and relevant quantitative data, offering a practical resource for researchers in the field.

Introduction

This compound is a key reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The pyrazole moiety is a prevalent scaffold in numerous biologically active compounds, and the introduction of a boronic acid group at the 3-position allows for the facile formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of diverse and complex molecular architectures for drug development.

Synthetic Strategies

The synthesis of this compound typically proceeds through a multi-step sequence, commencing with the construction of the pyrazole ring, followed by halogenation and subsequent conversion to the boronic acid. Two primary strategies have been identified for the synthesis of the key intermediate, a halogenated 5-methyl-1H-pyrazole.

Strategy 1: Synthesis via Diazotization of an Aminopyrazole

This classical approach involves the synthesis of 3-amino-5-methyl-1H-pyrazole, followed by a Sandmeyer-type reaction to introduce a halogen at the 3-position. The resulting 3-halo-5-methyl-1H-pyrazole can then be converted to the desired boronic acid.

Strategy 2: Synthesis from a Dicarbonyl Compound and Hydrazine

An alternative route involves the condensation of a β-dicarbonyl compound with hydrazine to form the pyrazole ring, which is then halogenated. This method can offer advantages in terms of starting material availability and scalability.

Following the synthesis of the halogenated pyrazole, the boronic acid moiety is introduced via a lithium-halogen exchange reaction, followed by quenching with a borate ester.

Experimental Protocols

Synthesis of 3-Bromo-5-methyl-1H-pyrazole

A common precursor for the target boronic acid is 3-bromo-5-methyl-1H-pyrazole. Below is a representative experimental protocol for its synthesis.

Protocol:

  • Synthesis of 3-Amino-5-methyl-1H-pyrazole: 3-Aminocrotononitrile is reacted with hydrazine hydrate to yield 3-amino-5-methylpyrazole.[1]

  • Bromination of 3-Amino-5-methyl-1H-pyrazole: The synthesized 3-amino-5-methylpyrazole is then subjected to a bromination reaction to yield 3-methyl-5-bromopyrazole.[1] A detailed procedure for a similar N-methylated compound involved a condensation, bromination, and oxidation sequence starting from methyl crotonate and methyl hydrazine, which can be adapted for the non-methylated analogue.

Synthesis of this compound via Lithium-Halogen Exchange

This protocol details the conversion of 3-bromo-5-methyl-1H-pyrazole to the target boronic acid. The pyrazole nitrogen should be protected prior to the lithium-halogen exchange to prevent side reactions. A common protecting group is the tetrahydropyranyl (THP) group.

Protocol:

  • N-Protection of 3-Bromo-5-methyl-1H-pyrazole: React 3-bromo-5-methyl-1H-pyrazole with dihydropyran in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to obtain the N-THP protected pyrazole.

  • Lithium-Halogen Exchange and Borylation:

    • Dissolve the N-protected 3-bromo-5-methyl-1H-pyrazole in a dry, aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to a low temperature (typically -78 °C).

    • Add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. The reaction mixture is typically stirred at this temperature for a period to ensure complete lithium-halogen exchange.

    • To the resulting lithiated species, add a trialkyl borate, such as triisopropyl borate or trimethyl borate, dropwise at -78 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Deprotection and Work-up:

    • Quench the reaction with an aqueous acid solution (e.g., hydrochloric acid) to hydrolyze the borate ester and remove the N-protecting group.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

    • The crude product can be purified by recrystallization or chromatography.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps. Please note that yields can vary depending on the specific reaction conditions and scale.

StepStarting MaterialProductTypical Yield (%)
Bromination of 3-amino-5-methyl-1H-pyrazole3-Amino-5-methyl-1H-pyrazole3-Bromo-5-methyl-1H-pyrazole60-80
Lithium-Halogen Exchange and Borylation (pinacol ester)N-protected 3-bromo-5-methyl-1H-pyrazoleN-protected this compound pinacol ester70-90
DeprotectionN-protected boronic acid/esterThis compound>90

Spectroscopic Data for this compound:

  • ¹H NMR: A singlet for the pyrazole C4-H, a singlet for the methyl group protons, and a broad singlet for the B(OH)₂ protons.

  • ¹³C NMR: Resonances for the pyrazole ring carbons, with the carbon bearing the boronic acid group appearing at a characteristic chemical shift, and a signal for the methyl carbon.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight (125.92 g/mol ).

Signaling Pathways and Experimental Workflows

Pyrazole-containing compounds are known to interact with a variety of biological targets and signaling pathways. For instance, they are found in inhibitors of kinases, which are crucial components of many signaling cascades involved in cell proliferation, differentiation, and apoptosis.

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase Kinase Receptor->Kinase Activation Ligand Ligand Ligand->Receptor Activation Pyrazole_Inhibitor This compound derivative Pyrazole_Inhibitor->Kinase Inhibition Downstream_Effector Downstream Effector Kinase->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream_Effector->Cellular_Response

Caption: A generic kinase signaling pathway inhibited by a pyrazole derivative.

The synthesis of this compound follows a structured experimental workflow, as depicted in the diagram below.

Synthesis_Workflow Start Start Pyrazole_Synthesis Pyrazole Ring Synthesis (e.g., from 3-aminocrotononitrile) Start->Pyrazole_Synthesis Halogenation Halogenation (e.g., Bromination) Pyrazole_Synthesis->Halogenation Protection N-Protection (e.g., THP) Halogenation->Protection Li_Halogen_Exchange Lithium-Halogen Exchange (n-BuLi, -78 °C) Protection->Li_Halogen_Exchange Borylation Borylation (Trialkyl borate) Li_Halogen_Exchange->Borylation Deprotection_Workup Deprotection & Work-up Borylation->Deprotection_Workup Purification Purification (Recrystallization/Chromatography) Deprotection_Workup->Purification Final_Product (5-Methyl-1H-pyrazol-3-yl) boronic acid Purification->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a multi-step process that is crucial for the advancement of medicinal chemistry research. The methods outlined in this guide, particularly the route involving bromination followed by lithium-halogen exchange and borylation, provide a reliable pathway to this important building block. Researchers can utilize the provided protocols and data as a foundation for their synthetic endeavors in the development of novel therapeutics.

References

Technical Guide: (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1163248-54-1[1]

This technical guide provides an in-depth overview of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a key building block for researchers, scientists, and professionals in drug development and medicinal chemistry.

Core Compound Properties

This compound is a heterocyclic organic compound containing a pyrazole ring functionalized with a methyl group and a boronic acid. This structure makes it a valuable reagent in organic synthesis, particularly in cross-coupling reactions.

Physicochemical Data

A summary of the available quantitative data for this compound is presented below. Please note that some values are predicted due to limited experimentally determined data for this specific compound.

PropertyValueSource
CAS Number 1163248-54-1[1][2]
Molecular Formula C4H7BN2O2[1][2]
Molecular Weight 125.92 g/mol [1][2][3]
Purity Typically ≥95%[1]
Storage Temperature 2-8 °C[1]
Physical Form Solid
SMILES CC1=CC(=NN1)B(O)O[1]

Applications in Synthetic Chemistry

The primary application of this compound is as a reactant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful method for the formation of carbon-carbon bonds, enabling the synthesis of complex organic molecules from simpler precursors. The pyrazole motif is a common feature in many biologically active compounds, making this boronic acid a valuable tool in the synthesis of potential drug candidates.

Role as a Synthetic Building Block

The following diagram illustrates the role of this compound as a versatile building block in the synthesis of more complex, potentially bioactive molecules via Suzuki-Miyaura cross-coupling.

G cluster_reactants Reactants cluster_conditions Reaction Conditions A This compound F Suzuki-Miyaura Cross-Coupling A->F B Aryl/Heteroaryl Halide (R-X) B->F C Palladium Catalyst (e.g., Pd(PPh3)4) C->F D Base (e.g., K2CO3, Cs2CO3) D->F E Solvent (e.g., Dioxane/Water) E->F G Coupled Product (5-Methyl-3-Aryl/Heteroaryl-1H-pyrazole) F->G H Further Functionalization / Biological Screening G->H I Bioactive Molecules / Drug Candidates H->I

Synthetic utility of this compound.

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a pyrazole boronic acid. Researchers should optimize the conditions for their specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 equiv)

  • Aryl or heteroaryl halide (e.g., bromide or iodide) (1.2 equiv)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh3)4) (0.05 equiv)

  • Base (e.g., Potassium carbonate, K2CO3 or Cesium carbonate, Cs2CO3) (2.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane or Toluene)

  • Water (degassed)

Workflow Diagram:

G A 1. Add Reactants to Flask - this compound - Aryl Halide - Base B 2. Degas the Mixture (e.g., with Argon or Nitrogen) A->B C 3. Add Solvent and Catalyst B->C D 4. Heat the Reaction Mixture (e.g., 80-100 °C) C->D E 5. Monitor Reaction Progress (e.g., by TLC or LC-MS) D->E F 6. Work-up - Quench reaction - Extract with organic solvent - Dry and concentrate E->F G 7. Purification (e.g., Column Chromatography) F->G H 8. Characterization (e.g., NMR, MS) G->H

General workflow for a Suzuki-Miyaura coupling experiment.

Procedure:

  • To a reaction vessel, add this compound, the aryl/heteroaryl halide, and the base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Add the anhydrous solvent and degassed water to the reaction vessel.

  • Add the palladium catalyst to the mixture under a positive pressure of the inert gas.

  • Heat the reaction mixture to the desired temperature (typically between 80-100 °C) and stir for the required time (can range from a few hours to overnight).

  • Monitor the reaction progress by an appropriate method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction, for example, by adding water or a saturated aqueous solution of ammonium chloride.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

  • Characterize the final product using spectroscopic methods like NMR and Mass Spectrometry to confirm its identity and purity.

References

An In-depth Technical Guide on (5-Methyl-1H-pyrazol-3-yl)boronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound that holds significant promise in the fields of medicinal chemistry and materials science. Its unique structural features, combining a pyrazole nucleus with a reactive boronic acid moiety, make it a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound, with a focus on its utility for researchers, scientists, and drug development professionals.

Core Properties

While extensive experimental data for this compound is not widely available in public literature, the following tables summarize its fundamental chemical and physical properties based on available information and computational predictions.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 1163248-54-1--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Formula C₄H₇BN₂O₂--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 125.92 g/mol --INVALID-LINK--[1]
Appearance White to off-white solid--INVALID-LINK--[3]
Purity Typically ≥95%--INVALID-LINK--[1]
Solubility Soluble in polar solvents like water and alcohols.--INVALID-LINK--[3]
Storage 2-8 °C, away from moisture.--INVALID-LINK--[1]

Table 2: Computationally Predicted Properties of this compound

PropertyValueSource
InChI InChI=1S/C4H7BN2O2/c1-3-2-4(5(8)9)7-6-3/h2,8-9H,1H3,(H,6,7)--INVALID-LINK--[3]
SMILES CC1=CC(=NN1)B(O)O--INVALID-LINK--[1]

Spectroscopic Data

Synthesis and Reactions

The pyrazole moiety is a key structural motif in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][5] The boronic acid functional group makes this compound a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The primary application of this compound is in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[3] This reaction is a powerful tool for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in drug discovery.

Suzuki_Miyaura_Coupling BoronicAcid This compound Reaction Suzuki-Miyaura Coupling BoronicAcid->Reaction ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->Reaction Base Base (e.g., K₂CO₃, K₃PO₄) Base->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction CoupledProduct Coupled Product KinaseInhibitor Potential Kinase Inhibitor CoupledProduct->KinaseInhibitor Further Functionalization Reaction->CoupledProduct Suzuki_Workflow Start Start: Assemble Reactants Inert Establish Inert Atmosphere Start->Inert AddReagents Add Catalyst and Solvent Inert->AddReagents Heat Heat and Stir AddReagents->Heat Monitor Monitor Reaction Progress Heat->Monitor Monitor->Heat Incomplete Workup Aqueous Work-up Monitor->Workup Reaction Complete Purify Purification Workup->Purify End End: Isolated Product Purify->End

References

The Advent of Pyrazole Boronic Acids: A Technical Guide to Their Synthesis and Application in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of medicinal chemistry is in constant pursuit of novel molecular scaffolds that can serve as building blocks for the synthesis of new therapeutic agents. Among these, pyrazole derivatives have emerged as a privileged structure due to their prevalence in a wide array of biologically active compounds.[1][2][3] The introduction of a boronic acid moiety, particularly as a pinacol ester, to the pyrazole core has created a powerful and versatile class of reagents: pyrazole boronic acids.[4] This technical guide provides an in-depth exploration of the discovery, synthesis, and application of these valuable intermediates, with a focus on their pivotal role in modern drug development.

The fundamental appeal of pyrazole boronic acids lies in their dual functionality. The pyrazole ring is a key pharmacophore in numerous FDA-approved drugs, contributing to favorable pharmacokinetic properties and target engagement.[1][5] Simultaneously, the boronic acid group serves as a highly efficient handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which allows for the precise and efficient formation of carbon-carbon bonds.[4][6] This combination makes pyrazole boronic acids indispensable tools for medicinal chemists in the construction of complex molecular architectures for drug candidates.[5]

The Rise of Pyrazole Boronic Acids in Organic Synthesis

While the first synthesis of boronic acids dates back to 1860, the widespread application of pyrazole boronic acids is a more recent development, intrinsically linked to the ascent of palladium-catalyzed cross-coupling reactions.[6][7] The "discovery" of pyrazole boronic acids is less a single event and more an evolution of their recognition as highly valuable and versatile building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.[4] Their stability, coupled with their reactivity in Suzuki-Miyaura coupling, has made them a go-to reagent for introducing the pyrazole scaffold into potential drug candidates, thereby accelerating the drug discovery pipeline.[5]

Synthetic Methodologies for Pyrazole Boronic Acids

The synthesis of pyrazole boronic acids, primarily as their more stable pinacol ester derivatives, can be achieved through several strategic pathways. The choice of method often depends on the desired substitution pattern on the pyrazole ring.

Key Experimental Protocols

1. Synthesis of 4-Pyrazoleboronic Acid Pinacol Ester from 1-Boc-4-bromopyrazole

This method involves a palladium-catalyzed borylation of a protected bromopyrazole followed by deprotection.

  • Step 1: Synthesis of 1-Boc-4-pyrazoleboronic acid pinacol ester

    • To a reaction vessel, add 1-Boc-4-bromopyrazole (0.1 mol), bis(pinacolato)diboron (0.1 mol), [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (0.001 mol), and potassium acetate (0.2 mol).

    • The vessel is evacuated and backfilled with nitrogen.

    • The mixture is heated to reflux in a suitable solvent (e.g., ethanol) for 16 hours.

    • Reaction completion is monitored by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure.

    • The residue is extracted with petroleum ether and purified to yield 1-Boc-4-pyrazoleboronic acid pinacol ester.[8]

  • Step 2: Deprotection to 4-Pyrazoleboronic acid pinacol ester

    • The purified 1-Boc-4-pyrazoleboronic acid pinacol ester is heated to 180°C until gas evolution ceases, indicating the removal of the Boc protecting group.

    • After cooling to room temperature, petroleum ether is added, and the mixture is stirred.

    • The solid product, 4-pyrazoleboronic acid pinacol ester, is collected by filtration.[8]

2. Synthesis of 1-Methyl-1H-pyrazole-3-boronic Acid Pinacol Ester from 3-Iodo-1-methyl-1H-pyrazole

This protocol utilizes a lithium-halogen exchange followed by borylation.

  • Step 1: Synthesis of 3-Iodo-1-methyl-1H-pyrazole

    • N-methyl-3-aminopyrazole is converted to 3-iodo-1-methyl-1H-pyrazole via a diazotization reaction.[9]

  • Step 2: Synthesis of 1-Methyl-1H-pyrazole-3-boronic acid pinacol ester

    • 3-Iodo-1-methyl-1H-pyrazole (1.0 eq) is dissolved in dry tetrahydrofuran (THF).

    • Isopropyl borate pinacol ester (1.2 eq) is added to the solution.

    • The mixture is cooled to between -65°C and -50°C under an argon atmosphere.

    • n-Butyllithium (1.3 eq) is added dropwise, and the reaction is stirred at this low temperature for 2 hours.

    • The reaction is quenched with an aqueous hydrochloric acid solution (1 mol/L).

    • The product is extracted with ethyl acetate, and the combined organic layers are dried and concentrated to yield 1-methyl-1H-pyrazole-3-boronic acid pinacol ester.[9]

3. Synthesis of 1-Alkylpyrazole-4-boronic Acid Pinacol Ester via Grignard Reagent Exchange

This three-step synthesis starts from pyrazole.

  • Step 1: Synthesis of 4-Iodopyrazole

    • Pyrazole is reacted with iodine and hydrogen peroxide to generate 4-iodopyrazole.[10]

  • Step 2: Alkylation of 4-Iodopyrazole

    • 4-Iodopyrazole is reacted with a haloalkane (e.g., methyl iodide, benzyl chloride, or isopropyl bromide) in the presence of a base to yield the corresponding 1-alkyl-4-iodopyrazole.[10]

  • Step 3: Borylation via Grignard Reagent Exchange

    • The 1-alkyl-4-iodopyrazole is reacted with an isopropyl Grignard reagent at a temperature between 0°C and -30°C to form the corresponding pyrazole Grignard reagent.

    • This is then reacted with a boronating agent (e.g., 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to afford the final 1-alkylpyrazole-4-boronic acid pinacol ester.[10]

Quantitative Data from Synthetic Protocols
ProductStarting MaterialKey ReagentsCatalystSolventTemp. (°C)Time (h)Yield (%)Purity (%)Reference
1-Boc-4-pyrazoleboronic acid pinacol ester1-Boc-4-bromopyrazoleBis(pinacolato)diboron, Potassium acetatePd(dppf)Cl₂EthanolReflux1682.3-[8]
4-Pyrazoleboronic acid pinacol ester1-Boc-4-pyrazoleboronic acid pinacol ester---180-80.2-[8]
1-Methyl-1H-pyrazole-3-boronic acid pinacol ester3-Iodo-1-methyl-1H-pyrazolen-Butyllithium, Isopropyl borate pinacol ester-THF-65 to -50254.097+[9]
1-Methylpyrazole-4-boronic acid pinacol ester1-Methyl-4-iodopyrazoleIsopropyl Grignard reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane---5 to -10-40>97[10]
1-Isopropylpyrazole-4-boronic acid pinacol ester1-Isopropyl-4-iodopyrazoleIsopropyl Grignard reagent, 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane---10 to -15-45>98[10]

Application in Drug Discovery: The Suzuki-Miyaura Coupling

The primary application of pyrazole boronic acids in drug discovery is their use as coupling partners in the Suzuki-Miyaura reaction.[4][5] This palladium-catalyzed cross-coupling reaction enables the formation of a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a modular and efficient route to a vast array of complex molecules.[6]

General Workflow for Drug Candidate Synthesis

The following diagram illustrates the central role of pyrazole boronic acids in a typical drug discovery workflow.

G cluster_synthesis Synthesis of Pyrazole Boronic Acid cluster_coupling Suzuki-Miyaura Coupling cluster_development Drug Development Pyrazole Pyrazole Derivative (e.g., Halogenated Pyrazole) Borylation Borylation Reaction (e.g., with Bis(pinacolato)diboron) Pyrazole->Borylation PBA Pyrazole Boronic Acid (Pinacol Ester) Borylation->PBA Coupling Pd-catalyzed Cross-Coupling PBA->Coupling ArylHalide Aryl/Heteroaryl Halide ArylHalide->Coupling Bioactive Bioactive Molecule (Drug Candidate) Coupling->Bioactive Screening Biological Screening (e.g., Kinase Assays) Bioactive->Screening Optimization Lead Optimization Screening->Optimization

Caption: Workflow illustrating the synthesis of pyrazole boronic acids and their application in drug discovery via Suzuki-Miyaura coupling.

This workflow highlights the modularity of this approach. By varying the starting pyrazole derivative and the aryl/heteroaryl halide, chemists can rapidly generate libraries of diverse compounds for biological screening. For instance, 4-pyrazoleboronic acid pinacol ester is a key intermediate in the synthesis of inhibitors for kinases such as JAK1 and JAK2.[11]

Signaling Pathways and Therapeutic Targets

While pyrazole boronic acids themselves are not typically the final bioactive molecules, they are instrumental in the synthesis of compounds that target a wide range of signaling pathways implicated in various diseases. The pyrazole scaffold is a common feature in many kinase inhibitors, and the use of pyrazole boronic acids has facilitated the development of potent and selective inhibitors for targets such as:

  • Mps1 Kinase: 1H-Pyrazole-4-boronic acid pinacol ester is used in the synthesis of Mps1 kinase inhibitors, which are being investigated for their potential in cancer therapy.[12]

  • Aurora Kinases: Truncated versions of clinical candidates that inhibit Aurora kinases have been synthesized using pyrazole building blocks.

  • Janus Kinases (JAK): As mentioned, pyrazole boronic acids are crucial for creating inhibitors of JAK kinases, which are involved in inflammatory and autoimmune diseases.[11]

The following diagram depicts a simplified representation of a generic kinase signaling pathway that can be targeted by inhibitors synthesized using pyrazole boronic acids.

G cluster_pathway Generic Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Downstream Kinase (e.g., JAK, Mps1) Receptor->Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Response Cellular Response (e.g., Proliferation, Inflammation) Substrate->Response Inhibitor Pyrazole-based Inhibitor (Synthesized via PBA) Inhibitor->Kinase

Caption: Simplified diagram of a kinase signaling pathway targeted by pyrazole-based inhibitors.

Conclusion

Pyrazole boronic acids have firmly established themselves as indispensable reagents in the modern medicinal chemist's toolbox. Their unique combination of a biologically relevant pyrazole core and a synthetically versatile boronic acid handle has streamlined the synthesis of complex drug candidates. The methodologies for their synthesis are well-established, offering access to a diverse range of substituted pyrazoles. As the demand for novel therapeutics continues to grow, the strategic application of pyrazole boronic acids in drug discovery pipelines will undoubtedly continue to expand, paving the way for the development of new and improved treatments for a multitude of diseases.

References

(5-Methyl-1H-pyrazol-3-yl)boronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound that has garnered interest in medicinal chemistry and drug discovery. Its utility as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, allows for the incorporation of the 5-methyl-1H-pyrazole moiety into a diverse range of molecular scaffolds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its potential in the development of novel therapeutics.

Core Chemical Properties

This compound is a stable, solid compound. Its key chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 1163248-54-1
Molecular Formula C4H7BN2O2
Molecular Weight 125.92 g/mol
Appearance White to off-white solid
Purity Typically >95%
Storage 2-8 °C, under an inert atmosphere

Synthesis of this compound

G cluster_synthesis Synthesis Workflow start 5-Methyl-1H-pyrazole step1 Protection of N-H start->step1 e.g., Boc anhydride or THP protection step2 Lithiation at C3 step1->step2 n-BuLi, low temperature step3 Borylation step2->step3 Trialkyl borate, e.g., B(OiPr)3 step4 Deprotection/Hydrolysis step3->step4 Acidic workup end_product This compound step4->end_product

Caption: General workflow for the synthesis of this compound.

Representative Experimental Protocol:

Step 1: N-Protection of 5-Methyl-1H-pyrazole: To a solution of 5-methyl-1H-pyrazole in a suitable solvent such as dichloromethane, a protecting group precursor (e.g., di-tert-butyl dicarbonate for Boc protection) and a base (e.g., triethylamine) are added. The reaction is typically stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The protected pyrazole is then isolated and purified.

Step 2: Lithiation: The N-protected 5-methyl-1H-pyrazole is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to a low temperature (e.g., -78 °C) under an inert atmosphere. A strong base, typically n-butyllithium (n-BuLi), is added dropwise to effect deprotonation at the C3 position.

Step 3: Borylation: A borate ester, such as triisopropyl borate, is added to the lithiated pyrazole solution at low temperature. The reaction mixture is allowed to slowly warm to room temperature to form the boronate ester intermediate.

Step 4: Hydrolysis: The reaction is quenched with an aqueous acid solution (e.g., hydrochloric acid). This step hydrolyzes the boronate ester and removes the N-protecting group (if labile to acid) to yield this compound. The product is then isolated by filtration or extraction and purified by recrystallization or chromatography.

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the pyrazole ring and an aryl or heteroaryl halide, providing a versatile method for synthesizing complex molecules.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow boronic_acid This compound product 3-Aryl-5-methyl-1H-pyrazole boronic_acid->product aryl_halide Aryl/Heteroaryl Halide (R-X) aryl_halide->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product Catalytic Cycle base Base (e.g., K2CO3, Cs2CO3) base->product solvent Solvent (e.g., Dioxane/Water) solvent->product

Caption: General workflow of a Suzuki-Miyaura coupling reaction.

Representative Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel are added this compound (1.0 eq), an aryl or heteroaryl halide (1.0-1.2 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.02-0.05 eq), and a base, for example, potassium carbonate (2.0-3.0 eq). The solids are suspended in a suitable solvent system, often a mixture of an organic solvent like dioxane or toluene and water. The mixture is degassed and heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or LC-MS. Upon completion, the reaction is worked up by extraction and the desired product is purified by column chromatography. Although specific yields for reactions with this compound are not widely reported, similar couplings with pyrazole boronic acids can achieve yields from moderate to excellent, depending on the substrates and reaction conditions.[1]

Biological Activity and Therapeutic Potential

The pyrazole nucleus is a well-established pharmacophore found in numerous biologically active compounds.[2] Derivatives of 5-methyl-1H-pyrazole have shown promise in various therapeutic areas, particularly in oncology and inflammatory diseases.

p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of p38 MAP kinase is a therapeutic strategy for treating inflammatory diseases such as rheumatoid arthritis. Pyrazole-containing compounds, particularly pyrazole ureas, have been identified as potent inhibitors of p38 MAP kinase. These inhibitors often bind to a distinct allosteric site on the enzyme, stabilizing an inactive conformation.

G cluster_p38 p38 MAP Kinase Signaling Pathway Inhibition stress Inflammatory Stimuli / Stress mkk MKK3/6 stress->mkk p38 p38 MAP Kinase mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, ATF2) p38->substrates Phosphorylation cytokines Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1β) substrates->cytokines inhibitor Pyrazole-based Inhibitor (derived from 5-methyl-1H-pyrazole) inhibitor->p38 Allosteric Inhibition

Caption: Inhibition of the p38 MAP kinase signaling pathway by a pyrazole-based inhibitor.

Androgen Receptor Antagonism

The androgen receptor (AR) is a crucial driver in the progression of prostate cancer.[3] Antagonists of the AR are a cornerstone of prostate cancer therapy. Several 5-methyl-1H-pyrazole derivatives have been designed and synthesized as potential AR antagonists.[3] These compounds have demonstrated the ability to inhibit the growth of prostate cancer cells.[3]

Quantitative Biological Data for 5-Methyl-1H-pyrazole Derivatives
Compound IDCell LineIC50 (µM)Reference
A13 LNCaP5.34[3]
A14 LNCaP6.87[3]

Note: The compounds listed are derivatives of 5-methyl-1H-pyrazole and serve to illustrate the potential biological activity of this scaffold.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly through the Suzuki-Miyaura coupling. The resulting 5-methyl-1H-pyrazole-containing compounds are of significant interest in drug discovery, with demonstrated potential as inhibitors of p38 MAP kinase and as androgen receptor antagonists. Further exploration of the synthetic utility and biological activity of derivatives of this compound is warranted to fully realize its potential in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Stability and Handling of (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and handling of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. Due to the limited availability of specific quantitative data for this compound, this guide also extrapolates from the known behavior of related arylboronic acids to provide a thorough understanding of its chemical properties.

Core Concepts in Stability

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. The pyrazole moiety, being a basic heterocycle, can also influence stability depending on the pH of the environment.

Protodeboronation: This is a common degradation pathway for arylboronic acids where the carbon-boron bond is cleaved by a proton source, typically water, to yield the corresponding arene (5-methyl-1H-pyrazole) and boric acid.[1][2][3] The rate of protodeboronation is highly dependent on the pH of the solution. For heteroarylboronic acids, the protonation state of the heterocyclic ring can significantly affect the rate of this degradation.[1][3] Generally, protodeboronation can be accelerated under both acidic and basic conditions.[2]

Oxidation: The boronic acid moiety is susceptible to oxidation, which can lead to the formation of various byproducts. Storing the compound under an inert atmosphere is recommended to minimize oxidative degradation.[2]

Factors Influencing Stability:
  • pH: The pH of the solution is a critical factor. Boronic acids are generally most stable at a neutral pH.[2] The speciation of the boronic acid and the protonation state of the pyrazole ring are controlled by the pH, which in turn affects the rate of degradation.[1][3]

  • Moisture: As a reactant in protodeboronation, water can lead to the decomposition of the compound. Therefore, exposure to moisture should be minimized.[2]

  • Temperature: Elevated temperatures can accelerate the rates of both protodeboronation and oxidation. For long-term storage, refrigeration is recommended.[2]

  • Presence of Oxidizing Agents: Contact with strong oxidizing agents should be avoided to prevent chemical decomposition.[2]

Data Presentation: Stability and Handling Parameters

The following tables summarize the key stability and handling information for this compound, based on available safety data sheets and general knowledge of arylboronic acids.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationale
Storage Temperature Refrigerated (2-8 °C)To minimize thermal degradation.[4]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon)To prevent oxidation and degradation from moisture.
Container Tightly sealed containerTo prevent exposure to air and moisture.
Handling In a well-ventilated area or fume hoodTo avoid inhalation of dust.
Personal Protective Equipment (PPE) Safety glasses, gloves, lab coatTo prevent skin and eye contact.

Table 2: Generalized Stability Profile of Arylboronic Acids

ConditionEffect on StabilityPrimary Degradation Pathway
Acidic pH Decreased stabilityProtodeboronation
Neutral pH Optimal stability-
Basic pH Decreased stabilityProtodeboronation
Presence of Water/Moisture Decreased stabilityProtodeboronation
Elevated Temperature Decreased stabilityAccelerated degradation
Exposure to Air/Oxygen Decreased stabilityOxidation
Exposure to Light Potentially decreased stabilityPhotodegradation (precautionary)

Experimental Protocols

The following are generalized protocols for assessing the stability of this compound. These methods can be adapted to specific experimental needs.

Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of this compound over time under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or methanol).

  • Stress Conditions: Aliquot the stock solution into several vials. Subject each vial to a different stress condition:

    • Acidic: Add a small amount of a dilute acid (e.g., 0.1 M HCl).

    • Basic: Add a small amount of a dilute base (e.g., 0.1 M NaOH).

    • Oxidative: Add a small amount of a dilute oxidizing agent (e.g., 3% H₂O₂).

    • Thermal: Place vials in ovens at elevated temperatures (e.g., 40 °C, 60 °C).

    • Photolytic: Expose a vial to a UV lamp.

    • Control: Keep one vial at the recommended storage condition (refrigerated, protected from light).

  • Time Points: At specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), take a sample from each vial.

  • HPLC Analysis: Analyze the samples using a suitable HPLC method. A reverse-phase C18 column is often used for boronic acids. The mobile phase could consist of a gradient of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile.

  • Data Analysis: Monitor the peak area of the parent compound and any new peaks corresponding to degradation products. Calculate the percentage of the remaining parent compound at each time point for each condition.

Protocol for Stability Monitoring by ¹H NMR Spectroscopy

Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.

Methodology:

  • Sample Preparation: Dissolve a known amount of this compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Initial Spectrum: Acquire an initial ¹H NMR spectrum to identify the characteristic signals of the compound.

  • Stress Application: Introduce a stressor directly into the NMR tube (e.g., a drop of DCl or NaOD). For thermal stress, the NMR probe can be set to a higher temperature.

  • Time-course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals.

  • Data Analysis: Observe the decrease in the intensity of the signals corresponding to the parent compound and the appearance of new signals from degradation products. The relative integration of the signals can provide a semi-quantitative measure of degradation.

Mandatory Visualizations

G General Degradation Pathways of Arylboronic Acids A This compound B Protodeboronation (Hydrolysis) A->B H₂O, H⁺ or OH⁻ D Oxidation A->D O₂, Oxidizing Agents C 5-Methyl-1H-pyrazole + Boric Acid B->C E Oxidized Byproducts D->E

Caption: Major degradation pathways for arylboronic acids.

G Workflow for Handling and Stability Assessment cluster_0 Handling and Storage cluster_1 Stability Testing A Receive Compound B Store at 2-8°C under Inert Atmosphere A->B C Weigh in a Ventilated Enclosure B->C D Prepare Stock Solution C->D E Apply Stress Conditions (pH, Temp, Light, Oxidant) D->E F Analyze Samples at Time Points (HPLC, NMR) E->F G Quantify Degradation F->G

Caption: Recommended workflow for handling and stability testing.

Conclusion

This compound is a valuable reagent whose stability is a key consideration for its effective use in research and development. While specific quantitative stability data is limited, understanding the general degradation pathways of arylboronic acids—protodeboronation and oxidation—provides a strong framework for its proper handling and storage. By controlling factors such as pH, moisture, temperature, and exposure to air, the integrity of the compound can be maintained. The experimental protocols outlined in this guide offer a starting point for researchers to perform their own stability assessments tailored to their specific applications. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental results involving this important chemical entity.

References

An In-depth Technical Guide to (5-Methyl-1H-pyrazol-3-yl)boronic acid: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug discovery. Its unique molecular architecture, featuring a pyrazole ring and a boronic acid moiety, makes it a versatile building block for the synthesis of complex organic molecules, particularly in the context of developing novel therapeutic agents. This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and applications of this compound, with a focus on its role in the development of androgen receptor antagonists for the treatment of prostate cancer. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Molecular Structure and Physicochemical Properties

This compound is a white to off-white solid. The molecular structure consists of a five-membered pyrazole ring with a methyl group at the 5-position and a boronic acid group at the 3-position. The presence of the boronic acid functional group makes it a key participant in palladium-catalyzed cross-coupling reactions.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound(1-Methyl-1H-pyrazol-3-yl)boronic acid[1](1-Methyl-1H-pyrazol-5-yl)boronic acid[2]
CAS Number 1163248-54-1[3]869973-96-6[1]720702-41-0[2]
Molecular Formula C4H7BN2O2[3]C4H7BN2O2[1]C4H7BN2O2[2]
Molecular Weight 125.92 g/mol [3]125.92 g/mol [1]125.92 g/mol [2]
Melting Point Data not availableData not available>350 °C[2]
Boiling Point Data not availableData not available323 °C at 760 mmHg[2]
Solubility Data not availableData not availableData not available
SMILES CC1=CC(=NN1)B(O)OCN1C=C(C=N1)B(O)OCN1N=CC=C1B(O)O

Note: Experimental physicochemical data for this compound is limited in publicly available literature. Data for isomeric compounds are provided for comparison.

Synthesis

Experimental Protocol: Proposed Synthesis of this compound

Step 1: Synthesis of 3-Iodo-5-methyl-1H-pyrazole

This step would likely involve the diazotization of 5-methyl-1H-pyrazol-3-amine followed by a Sandmeyer-type reaction with an iodide salt.

  • Materials: 5-methyl-1H-pyrazol-3-amine, sodium nitrite, hydrochloric acid, potassium iodide, ice, and appropriate solvents (e.g., water, dichloromethane).

  • Procedure:

    • Dissolve 5-methyl-1H-pyrazol-3-amine in a cooled aqueous solution of hydrochloric acid.

    • Slowly add a solution of sodium nitrite in water while maintaining the temperature below 5 °C to form the diazonium salt.

    • Add a solution of potassium iodide in water to the diazonium salt solution.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • Extract the product with an organic solvent, wash the organic layer, dry it over a drying agent (e.g., anhydrous sodium sulfate), and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain 3-iodo-5-methyl-1H-pyrazole.

Step 2: Synthesis of this compound

This step involves a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

  • Materials: 3-Iodo-5-methyl-1H-pyrazole, n-butyllithium (n-BuLi), triisopropyl borate, anhydrous tetrahydrofuran (THF), hydrochloric acid, and appropriate work-up reagents.

  • Procedure:

    • Dissolve 3-iodo-5-methyl-1H-pyrazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.

    • Slowly add n-BuLi to the solution and stir for a specified time to allow for the lithium-halogen exchange.

    • Add triisopropyl borate dropwise to the reaction mixture at -78 °C.

    • Allow the reaction to slowly warm to room temperature.

    • Quench the reaction by adding an aqueous solution of hydrochloric acid.

    • Extract the product with an appropriate organic solvent.

    • Wash, dry, and concentrate the organic layer.

    • Purify the crude product, for example, by recrystallization, to yield this compound.

Applications in Drug Discovery: Targeting the Androgen Receptor

This compound is a valuable building block for the synthesis of potent androgen receptor (AR) antagonists. The AR signaling pathway is a critical driver in the progression of prostate cancer, making it a key therapeutic target.[4]

Androgen Receptor Signaling Pathway

The canonical androgen receptor signaling pathway is initiated by the binding of androgens, such as testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT), to the AR in the cytoplasm. This binding induces a conformational change, leading to the dissociation of heat shock proteins (HSPs). The activated AR then dimerizes, translocates to the nucleus, and binds to androgen response elements (AREs) on the DNA. This binding event recruits co-regulators and initiates the transcription of target genes responsible for cell proliferation and survival.[5]

AndrogenReceptorSignaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Androgen Androgen (Testosterone/DHT) AR_inactive Inactive AR-HSP Complex Androgen->AR_inactive Binds AR_active Active AR AR_inactive->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (DNA) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Proliferation Cell Proliferation & Survival Transcription->Proliferation Antagonist This compound -derived Antagonist Antagonist->AR_active Inhibits

Caption: The Androgen Receptor Signaling Pathway and the inhibitory action of this compound-derived antagonists.

Synthesis of 5-Methyl-1H-pyrazole Derivatives as AR Antagonists

Derivatives of 5-methyl-1H-pyrazole have been synthesized and identified as potent AR antagonists.[4] A general experimental workflow for the synthesis and evaluation of these compounds is outlined below.

experimental_workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation A This compound + Aryl Halide B Suzuki-Miyaura Coupling A->B C Purification & Characterization B->C D AR Reporter Gene Assay C->D Test Compounds E Cell Proliferation Assay (e.g., LNCaP cells) D->E F Metabolic Stability Assay E->F Lead Compounds

Caption: Experimental workflow for the synthesis and biological evaluation of this compound derivatives as AR antagonists.

Experimental Protocol: Suzuki-Miyaura Coupling for the Synthesis of Pyrazole Derivatives

The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction, a common method for synthesizing biaryl compounds from boronic acids and aryl halides.

  • Materials: this compound, an appropriate aryl halide, a palladium catalyst (e.g., Pd(PPh3)4), a base (e.g., sodium carbonate or potassium carbonate), and a solvent system (e.g., a mixture of toluene, ethanol, and water).

  • Procedure:

    • In a reaction vessel, combine this compound, the aryl halide, the palladium catalyst, and the base.

    • Add the solvent system to the mixture.

    • Degas the reaction mixture by bubbling an inert gas (e.g., argon or nitrogen) through it.

    • Heat the mixture to a specified temperature (e.g., 100 °C) and stir for a set period (e.g., 16 hours).

    • Monitor the reaction progress using a suitable analytical technique (e.g., thin-layer chromatography or liquid chromatography-mass spectrometry).

    • Upon completion, cool the reaction mixture to room temperature.

    • Perform an aqueous work-up by adding water and an organic solvent (e.g., ethyl acetate) and separating the layers.

    • Wash the organic layer with brine, dry it over a drying agent, and concentrate it under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired pyrazole derivative.

Quantitative Biological Data

Research has identified several 5-methyl-1H-pyrazole derivatives as potent AR antagonists with significant anti-proliferative activity against prostate cancer cell lines.

Table 2: Biological Activity of Representative 5-Methyl-1H-pyrazole Derivatives

Compound IDAR Antagonistic Activity (IC50)Anti-proliferative Activity (GI50, LNCaP cells)Reference
A13 Potent AR antagonistMore efficient than enzalutamide[4]
A14 Potent AR antagonistMore efficient than enzalutamide[4]

Note: Specific IC50 and GI50 values were not available in the abstract. The full publication would be required for this quantitative data.

Experimental Protocol: AR Reporter Gene Assay

This assay is used to determine the antagonistic activity of compounds on the androgen receptor.

  • Cell Line: A suitable cell line that expresses the androgen receptor and contains a luciferase reporter gene under the control of an androgen-responsive promoter (e.g., LNCaP cells transfected with an ARE-luciferase reporter construct).

  • Procedure:

    • Plate the cells in a multi-well plate and allow them to attach.

    • Treat the cells with a known concentration of an androgen (e.g., DHT) to stimulate AR activity, along with varying concentrations of the test compound.

    • Include appropriate controls (e.g., vehicle control, androgen-only control, and a known AR antagonist control).

    • Incubate the cells for a specified period.

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • Calculate the percent inhibition of AR activity for each concentration of the test compound and determine the IC50 value.

Conclusion

This compound is a key building block in the synthesis of novel compounds with significant therapeutic potential, particularly as androgen receptor antagonists for the treatment of prostate cancer. While there is a need for more comprehensive public data on its physicochemical properties and a detailed, optimized synthesis protocol, the available information highlights its importance in medicinal chemistry. The experimental protocols and workflow provided in this guide offer a solid foundation for researchers to utilize this compound in their drug discovery and development efforts. Further investigation into the synthesis and applications of this compound is warranted to fully exploit its potential in developing new and effective therapies.

References

Commercial Availability and Synthetic Insights for (5-Methyl-1H-pyrazol-3-yl)boronic acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and drug discovery, primarily utilized in palladium-catalyzed cross-coupling reactions to synthesize more complex molecules. This technical guide provides an overview of its commercial availability, a detailed plausible synthetic protocol, and its applications in drug development.

Commercial Availability

This compound is readily available from several chemical suppliers. The following table summarizes the offerings from various vendors, providing key quantitative data for researchers to compare.

SupplierProduct/Catalog No.CAS No.Molecular FormulaMolecular Weight ( g/mol )PurityAvailable Quantities
ChemShuttle1542031163248-54-1C4H7BN2O2125.92495%5g, 10g, 25g, 100g
BLDpharmBD1684181163248-54-1C4H7BN2O2125.92InquireInquire
Oakwood Chemical2334591163248-54-1C4H7BN2O2125.9295%250mg

Synthetic Protocol

Proposed Synthesis of this compound

This protocol is based on the general principles of lithiation and borylation of N-unsubstituted pyrazoles.

Materials:

  • 5-Methyl-1H-pyrazole

  • n-Butyllithium (n-BuLi) in hexanes (2.5 M)

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions (Schlenk line or glovebox)

Experimental Procedure:

  • Preparation: A flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 5-methyl-1H-pyrazole (1.0 eq). Anhydrous THF is added to dissolve the starting material.

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.2 eq) is added dropwise via syringe over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The reaction mixture is stirred at -78 °C for 2 hours.

  • Borylation: Triisopropyl borate (1.5 eq) is added dropwise to the reaction mixture at -78 °C. The resulting mixture is allowed to slowly warm to room temperature and is stirred overnight.

  • Work-up and Purification: The reaction is quenched by the slow addition of 1 M hydrochloric acid at 0 °C until the pH is acidic (pH ~2-3). The mixture is then transferred to a separatory funnel and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield this compound.

Applications in Drug Discovery and Medicinal Chemistry

Pyrazole boronic acids are versatile reagents in organic synthesis, with their primary application in drug discovery being the Suzuki-Miyaura cross-coupling reaction.[1] This reaction allows for the formation of carbon-carbon bonds between the pyrazole core and various aryl or heteroaryl halides, providing access to a wide range of complex molecular architectures.[1]

The pyrazole motif is a common pharmacophore found in numerous bioactive molecules due to its ability to participate in hydrogen bonding and its metabolic stability.[1] The incorporation of a boronic acid group onto the pyrazole ring provides a synthetic handle for further elaboration, making compounds like this compound valuable starting materials for the synthesis of potential drug candidates. Boronic acids themselves have gained significant attention in medicinal chemistry, with bortezomib, a proteasome inhibitor containing a boronic acid moiety, being a notable example of a successful drug.

Visualizations

Supply_Chain cluster_0 Raw Material Suppliers cluster_1 Synthesis cluster_2 Commercial Product 5-Methyl-1H-pyrazole 5-Methyl-1H-pyrazole Lithiation Lithiation 5-Methyl-1H-pyrazole->Lithiation n-Butyllithium n-Butyllithium n-Butyllithium->Lithiation Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation Lithiation->Borylation Purification Purification Borylation->Purification Product This compound Purification->Product

Caption: A simplified workflow illustrating the synthesis of this compound from raw materials to the final commercial product.

Suzuki_Coupling PyrazoleBoronicAcid This compound PdCatalyst Pd Catalyst & Base PyrazoleBoronicAcid->PdCatalyst ArylHalide Aryl/Heteroaryl Halide (R-X) ArylHalide->PdCatalyst CoupledProduct Coupled Product (5-Methyl-3-Aryl-1H-pyrazole) PdCatalyst->CoupledProduct

Caption: The role of this compound in a Suzuki-Miyaura cross-coupling reaction to form a C-C bond with an aryl or heteroaryl halide.

References

Mechanistic Insights into Pyrazole Boronic Acids: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, biological activity, and mechanisms of action of pyrazole boronic acids, offering a comprehensive resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry.

Introduction

Pyrazole boronic acids have emerged as a pivotal class of compounds in modern drug discovery, demonstrating a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Their unique structural features, combining the versatile pyrazole scaffold with the reactive boronic acid moiety, enable potent and often selective interactions with various biological targets. This technical guide provides a detailed overview of the mechanistic studies of pyrazole boronic acids, encompassing their synthesis, quantitative structure-activity relationships (QSAR), and mechanisms of enzyme inhibition. The information presented herein is intended to serve as a valuable resource for the rational design and development of novel therapeutics based on this promising molecular framework.

Synthesis of Pyrazole Boronic Acids

The synthesis of pyrazole boronic acids and their derivatives, particularly the pinacol esters, is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

General Synthesis Protocol for Pyrazole-4-Boronic Acid Pinacol Ester

A prevalent method involves the reaction of a halogenated pyrazole precursor with a diboron reagent in the presence of a palladium catalyst and a base. A typical procedure is as follows:

  • Reaction Setup: A reaction vessel is charged with a 1-protected-4-halogenopyrazole (e.g., 1-Boc-4-bromopyrazole), pinacol diboron, a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2), and a weak base like potassium acetate.

  • Solvent: A suitable solvent, or a mixture of solvents such as dioxane and water, is added.

  • Reaction Conditions: The mixture is degassed and heated to reflux under an inert atmosphere (e.g., nitrogen) for several hours.

  • Workup and Purification: Upon completion, the reaction mixture is cooled, filtered, and the solvent is removed under reduced pressure. The resulting crude product is then purified, often by extraction and crystallization, to yield the desired 1-Boc-4-pyrazole boronic acid pinacol ester.

  • Deprotection: The Boc protecting group can be removed by heating the intermediate until no further gas evolves, followed by purification to obtain the final pyrazole-4-boronic acid pinacol ester.

Quantitative Data on Biological Activities

The biological evaluation of pyrazole boronic acids has generated a significant amount of quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key inhibitory activities and cytotoxic effects reported in the literature.

Compound/DerivativeTarget Enzyme/Cell LineIC50 / KiReference
Pyrazole-based chalcone (9d)HeLa (cervical cancer)23.6 µM[1][2]
Pyrazole-based chalcone (9d)A549 (lung cancer)37.59 µM[1][2]
1H-pyrazole-4-carboxylic acid (29)ALKBH1 (DNA 6mA demethylase)Potent inhibitor[3]
Pyrazolone Schiff base (1b)HeLa (cervical cancer)9.497 µM[4]
Pyrazolone Schiff base (2a)HeLa (cervical cancer)30.49 µM[4]

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound/DerivativeTarget EnzymeInhibition % / IC50Reference
Pyrazolone Schiff base (2c)Acetylcholinesterase (AChE)82.79 ± 1.03 %[4]
Pyrazolone Schiff base (2c)Butyrylcholinesterase (BChE)91.39 ± 1.06 %[4]
Pyrazolone Schiff base (2c)Tyrosinase92.60 ± 1.80 %[4]
Pyrazole derivative (4)Butyrylcholinesterase (BChE)Selective inhibitor[5]

Table 2: Enzyme Inhibition by Pyrazole Derivatives

Experimental Protocols for Key Assays

General Protocol for Enzyme Inhibition Assay

The following outlines a generalized procedure for assessing the inhibitory activity of pyrazole boronic acids against a target enzyme.[4][5][6][7]

  • Preparation of Reagents:

    • Prepare a suitable buffer solution at the optimal pH for the target enzyme.

    • Prepare a stock solution of the purified enzyme at a known concentration.

    • Prepare a stock solution of the substrate for the enzyme.

    • Prepare serial dilutions of the pyrazole boronic acid inhibitor in the assay buffer.

  • Assay Procedure:

    • In a microplate or cuvette, add the enzyme solution and different concentrations of the inhibitor.

    • Pre-incubate the enzyme and inhibitor mixture for a specific period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time by measuring the change in absorbance or fluorescence using a spectrophotometer or plate reader.

  • Data Analysis:

    • Determine the initial reaction rates for each inhibitor concentration.

    • Plot the reaction rates against the inhibitor concentrations to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[1][2]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole boronic acid derivatives and incubate for a specified period (e.g., 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Mechanistic Insights and Visualizations

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds. Pyrazole boronic acids are excellent coupling partners in these reactions. The generally accepted mechanism involves a catalytic cycle with a palladium complex.

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R1-Pd(II)L2-X R1-Pd(II)L2-X Oxidative Addition->R1-Pd(II)L2-X Transmetalation Transmetalation R1-Pd(II)L2-X->Transmetalation R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 Transmetalation->R1-Pd(II)L2-R2 Reductive Elimination Reductive Elimination R1-Pd(II)L2-R2->Reductive Elimination Reductive Elimination->Pd(0)L2 R1-R2 R1-R2 (Coupled Product) Reductive Elimination->R1-R2 R1-X R1-X (Aryl/Vinyl Halide) R1-X->Oxidative Addition R2-B(OR)2 R2-B(OR)2 (Pyrazole Boronic Acid) R2-B(OR)2->Transmetalation Base Base Base->Transmetalation

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle begins with the oxidative addition of an organic halide (R1-X) to a Pd(0) complex. This is followed by transmetalation with the pyrazole boronic acid (R2-B(OR)2), which is activated by a base. The final step is reductive elimination, which forms the C-C bond between R1 and R2 and regenerates the Pd(0) catalyst.[8][9][10]

Disproportionation of Arylboronic Acids with 1-(2-Pyridinyl)-5-pyrazolones

An interesting mechanistic aspect of pyrazole chemistry is the formation of four-coordinate boron(III) complexes from the reaction of 1-(2-pyridinyl)-5-pyrazolone derivatives with arylboronic acids in basic media. This transformation is believed to proceed through a base-promoted disproportionation of the arylboronic acid, facilitated by the [N,O]-bidentate ligation of the pyrazolone.

Boron_Complex_Formation cluster_start Reactants Pyrazolone 1-(2-Pyridinyl)-5-pyrazolone ([N,O]-bidentate ligand) Intermediate_Complex [N,O]-Bidentate Ligand-Boronic Acid Complex Pyrazolone->Intermediate_Complex Arylboronic_Acid Arylboronic Acid Arylboronic_Acid->Intermediate_Complex Base Base Disproportionation Base-Promoted Disproportionation Base->Disproportionation Intermediate_Complex->Disproportionation Product Four-Coordinate Boron(III) Complex (Pyrazole Diarylborinate) Disproportionation->Product

Proposed mechanism for the formation of pyrazole diarylborinate.

The syn-periplanar arrangement of the [N,O]-bidentate ligand in 1-(2-pyridinyl)-5-pyrazolone is crucial for accommodating the incoming boronic acid and facilitating the aryl group migration between boronic acid molecules, leading to the formation of the stable four-coordinate boron complex.[11]

Enzyme Inhibition Mechanism

Boronic acids are known to be potent inhibitors of serine proteases. The mechanism of inhibition involves the formation of a covalent, yet reversible, tetrahedral adduct between the boron atom of the inhibitor and the catalytic serine residue in the enzyme's active site. This adduct mimics the transition state of the substrate hydrolysis reaction, thereby blocking the enzyme's catalytic activity.

Enzyme_Inhibition Enzyme Enzyme Active Site (with Ser-OH) Adduct Reversible Tetrahedral Adduct (Enzyme-Ser-O-B(OH)2-R) Enzyme->Adduct Inhibitor Pyrazole Boronic Acid (R-B(OH)2) Inhibitor->Adduct Adduct->Enzyme Reversible

Mechanism of serine protease inhibition by a pyrazole boronic acid.

The electrophilic nature of the boron atom makes it susceptible to nucleophilic attack by the hydroxyl group of the active site serine. The stability of the resulting tetrahedral intermediate is a key factor in the inhibitory potency of boronic acid-based inhibitors.

Conclusion

Mechanistic studies of pyrazole boronic acids have provided invaluable insights into their synthesis, structure-activity relationships, and modes of action. The versatility of the pyrazole scaffold, combined with the unique reactivity of the boronic acid moiety, offers a powerful platform for the development of novel therapeutic agents. The detailed experimental protocols and mechanistic visualizations presented in this guide are intended to facilitate further research and development in this exciting area of medicinal chemistry. A thorough understanding of the underlying chemical and biological principles governing the activity of pyrazole boronic acids will undoubtedly accelerate the discovery of new and effective drugs for a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (5-Methyl-1H-pyrazol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methyl-1H-pyrazol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This versatile building block enables the facile incorporation of the 5-methyl-1H-pyrazol-3-yl moiety, a common scaffold in medicinal chemistry, into a wide array of molecular architectures.

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds.[1][2] Its appeal lies in the mild reaction conditions, tolerance of a broad range of functional groups, and the commercial availability and stability of the boronic acid reagents.[1]

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide (or triflate) is illustrated below. The reaction is typically catalyzed by a palladium complex in the presence of a base.

G cluster_products Product cluster_conditions Reaction Conditions r1 5-Methyl-1H-pyrazol-3-yl)boronic acid plus1 + r2 Aryl/Heteroaryl Halide (R-X, X = Br, I, Cl, OTf) cond Pd Catalyst Base Solvent Heat r2->cond p1 3-Aryl/Heteroaryl-5-methyl-1H-pyrazole cond->p1

Caption: General Suzuki-Miyaura Coupling Reaction.

Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium catalyst. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (R-X) to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle cluster_reactants Inputs cluster_products Output pd0 Pd(0)Ln pd2_rx R-Pd(II)LnX pd0->pd2_rx Oxidative Addition pd2_r_ar R-Pd(II)LnAr pd2_rx->pd2_r_ar Transmetalation pd2_r_ar->pd0 Reductive Elimination product R-Ar pd2_r_ar->product aryl_halide R-X aryl_halide->pd0 boronic_acid ArB(OH)₂ boronic_acid->pd2_rx base Base base->boronic_acid

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocols

Below are two representative protocols for the Suzuki-Miyaura coupling of this compound with aryl halides. Protocol A is a general procedure using conventional heating, while Protocol B utilizes microwave irradiation for accelerated reaction times.

Protocol A: Conventional Heating

This protocol is adapted from procedures for the coupling of related pyrazole derivatives.[1][3]

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromotoluene)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂))

  • Base (e.g., potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃))

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard workup and purification equipment

Procedure:

  • To a round-bottom flask, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and the base (2.0 equiv.).

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst (2-5 mol%).

  • Add the degassed solvent mixture (1,4-dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol B: Microwave-Assisted Synthesis

This protocol is based on efficient microwave-assisted Suzuki-Miyaura couplings of related heterocyclic compounds.[1][4]

Materials:

  • This compound

  • Aryl halide (e.g., 2-bromopyridine)

  • Palladium catalyst (e.g., XPhos Pd G2)

  • Base (e.g., potassium phosphate (K₃PO₄))

  • Solvent (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Microwave reactor vial with a stir bar

  • Standard workup and purification equipment

Procedure:

  • In a microwave reactor vial, combine this compound (1.5 equiv.), the aryl halide (1.0 equiv.), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 equiv.).

  • Add the degassed solvent mixture to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100-150 °C for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, further purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. While specific data for this compound may vary, these examples with closely related structures provide a strong indication of expected outcomes.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyrazoles with Arylboronic Acids [3]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidXPhos Pd G2 (3)K₃PO₄Dioxane/H₂O1002486
24-Methoxyphenylboronic acidXPhos Pd G2 (3)K₃PO₄Dioxane/H₂O1002482
34-Fluorophenylboronic acidXPhos Pd G2 (3)K₃PO₄Dioxane/H₂O1002475
42-Thienylboronic acidXPhos Pd G2 (3)K₃PO₄Dioxane/H₂O1002461

Table 2: Microwave-Assisted Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5-one with Arylboronic Acids [1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1Phenylboronic acidXPhos Pd G2 (2.5) / XPhos (5)K₂CO₃Dioxane1504074
24-Methoxyphenylboronic acidXPhos Pd G2 (2.5) / XPhos (5)K₂CO₃Dioxane1504089
34-Acetylphenylboronic acidXPhos Pd G2 (2.5) / XPhos (5)K₂CO₃Dioxane1504087
42-Furylboronic acidXPhos Pd G2 (2.5) / XPhos (5)K₂CO₃Dioxane1504078

Troubleshooting and Optimization

Low yields in Suzuki-Miyaura couplings with nitrogen-containing heterocycles can sometimes be attributed to catalyst inhibition or protodeboronation of the boronic acid.[3]

To improve reaction outcomes, consider the following:

  • Catalyst and Ligand Selection: For challenging couplings, consider using more electron-rich and bulky phosphine ligands such as XPhos or SPhos, often available as pre-formed palladium catalysts (e.g., XPhos Pd G2/G3).[1]

  • Base Selection: The choice of base is crucial. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ can be more effective than Na₂CO₃, especially with less reactive coupling partners.

  • Solvent System: A mixture of an aprotic solvent like 1,4-dioxane or THF with a small amount of water is often optimal. The water can aid in the dissolution of the base and facilitate the transmetalation step.

  • Temperature and Reaction Time: Microwave heating can significantly reduce reaction times and in some cases improve yields by minimizing the formation of side products. For conventional heating, ensure the reaction is allowed to proceed to completion as monitored by an appropriate analytical technique.

  • Purity of Reagents: Ensure that the boronic acid, aryl halide, and solvents are of high purity. Impurities can negatively impact the catalytic cycle.

Experimental Workflow Diagram

G start Start reagents Combine Reactants: This compound Aryl Halide Base Catalyst start->reagents inert Purge with Inert Gas (Ar or N₂) reagents->inert solvent Add Degassed Solvent reaction Heat Reaction Mixture (Conventional or Microwave) solvent->reaction inert->solvent monitor Monitor Reaction Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup and Extraction monitor->workup Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Caption: Experimental Workflow for Suzuki-Miyaura Coupling.

References

Application Notes and Protocols for (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a valuable building block in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for analogous pyrazole derivatives.

Introduction

Pyrazole boronic acids are a class of organic compounds that have garnered significant interest in drug discovery and development.[1][2] The pyrazole moiety is a common scaffold in many biologically active molecules, offering metabolic stability and the ability to form crucial hydrogen bonds with biological targets.[1] The boronic acid functional group serves as a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, which is a powerful tool for constructing complex organic molecules by forming carbon-carbon bonds.[1] this compound is a key intermediate for synthesizing a wide array of substituted pyrazoles for applications in pharmaceuticals and materials science.

Synthetic Strategy

The synthesis of this compound can be achieved through a two-step process. The first step involves the synthesis of a halogenated pyrazole precursor, 3-bromo-5-methyl-1H-pyrazole. The subsequent step is the conversion of this brominated intermediate into the target boronic acid via a lithium-halogen exchange followed by reaction with a borate ester and subsequent hydrolysis.

Experimental Protocols

Step 1: Synthesis of 3-bromo-5-methyl-1H-pyrazole

This protocol is adapted from a similar synthesis of 3-methyl-5-bromopyrazole.[3] It involves the diazotization of 3-amino-5-methylpyrazole followed by a Sandmeyer-type bromination.

Materials:

  • 3-amino-5-methylpyrazole

  • Hydrobromic acid (48%)

  • Sodium nitrite

  • Copper(I) bromide

  • Sodium hydroxide

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a well-ventilated fume hood, dissolve 3-amino-5-methylpyrazole in 48% hydrobromic acid at 0 °C.

  • Slowly add a solution of sodium nitrite in water dropwise to the reaction mixture while maintaining the temperature between 0 and 5 °C.

  • Stir the resulting diazonium salt solution at 0 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) bromide in 48% hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until nitrogen evolution ceases.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution to a pH of approximately 8-9.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-methyl-1H-pyrazole.

  • The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

This protocol is based on general procedures for the borylation of aryl halides via lithium-halogen exchange.

Materials:

  • 3-bromo-5-methyl-1H-pyrazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-bromo-5-methyl-1H-pyrazole in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 equivalents) dropwise to the reaction mixture, maintaining the temperature below -70 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 equivalents) dropwise to the reaction mixture, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding 1 M hydrochloric acid and stir for 1 hour to hydrolyze the borate ester.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by recrystallization.

Data Presentation

StepReactantReagent/CatalystSolventTemperature (°C)Time (h)Yield (%)
1 3-amino-5-methylpyrazole1. HBr, NaNO₂2. CuBrWater0 to RT2-460-70
2 3-bromo-5-methyl-1H-pyrazole1. n-BuLi2. B(Oi-Pr)₃3. HClTHF-78 to RT12-1650-65

Table 1: Summary of Reaction Conditions and Typical Yields.

Diagram of Synthetic Workflow

SynthesisWorkflow cluster_step1 Step 1: Bromination cluster_step2 Step 2: Borylation A 3-amino-5-methylpyrazole B Diazotization (HBr, NaNO₂) A->B C Sandmeyer Reaction (CuBr) B->C D 3-bromo-5-methyl-1H-pyrazole C->D E 3-bromo-5-methyl-1H-pyrazole F Lithium-Halogen Exchange (n-BuLi, -78°C) E->F G Borylation (B(OiPr)₃) F->G H Hydrolysis (HCl) G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Applications in Drug Development

Boronic acids are recognized as important pharmacophores and versatile intermediates in medicinal chemistry. The first boronic acid-containing drug, Bortezomib (Velcade®), was approved by the FDA in 2003 for the treatment of multiple myeloma.[4][5] Since then, several other boronic acid-based drugs have been approved, including ixazomib and vaborbactam.[4][5]

The pyrazole nucleus is a prominent feature in many pharmaceuticals due to its wide range of biological activities. The incorporation of a boronic acid moiety onto a pyrazole scaffold, as in this compound, provides a powerful building block for the synthesis of novel drug candidates. These compounds can be utilized in Suzuki-Miyaura cross-coupling reactions to create diverse libraries of substituted pyrazoles for screening against various therapeutic targets. This approach is valuable in the development of inhibitors for enzymes such as kinases and proteases, which are often implicated in diseases like cancer and inflammatory disorders.

References

Application Notes and Protocols for the Use of (5-Methyl-1H-pyrazol-3-yl)boronic Acid in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a versatile heterocyclic building block increasingly utilized in medicinal chemistry for the synthesis of novel therapeutic agents. The pyrazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to participate in hydrogen bonding interactions with biological targets. The boronic acid functional group serves as a key handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures.[1][2]

These application notes provide a comprehensive overview of the utility of this compound in the discovery of potent and selective kinase inhibitors, with a specific focus on its application in the synthesis of c-Jun N-terminal kinase (JNK) inhibitors. Detailed protocols for the synthesis and evaluation of these compounds are provided to guide researchers in this area.

Key Application: Synthesis of c-Jun N-terminal Kinase (JNK) Inhibitors

The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer. Consequently, the development of potent and selective JNK inhibitors is a significant focus of drug discovery efforts.

This compound has been successfully employed as a key starting material in the synthesis of a novel class of 4-(pyrazol-3-yl)-pyridine and -pyrimidine based JNK inhibitors.[1] The general structure of these inhibitors involves the coupling of the pyrazole headgroup to a central pyridine or pyrimidine core, which is further functionalized with various substituents to optimize potency and pharmacokinetic properties.

Quantitative Data: In Vitro Potency of Synthesized JNK Inhibitors

The following table summarizes the in vitro inhibitory activity of representative compounds synthesized using a pyrazole boronic acid precursor against JNK3.

Compound IDCore ScaffoldR1 (Pyrazole)X (Core)JNK3 IC50 (µM)p38 IC50 (µM)
1 PyrimidineHH0.63> 20
7 PyrimidineMeH1.45Not Tested
8 PyrimidineMeCl0.86Not Tested
12 PyridineHH0.16> 20
13 PyridineHCl0.08Not Tested
14 PyridineMeCl0.12Not Tested

Data extracted from a study on 4-(pyrazol-3-yl)-pyridine and -pyrimidine JNK inhibitors.[1]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a 4-(5-Methyl-1H-pyrazol-3-yl)pyridine Intermediate

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with a suitable halo-pyridine derivative.

Materials:

  • This compound

  • 2-Chloro-4-halopyridine derivative (e.g., 2-chloro-4-iodopyridine)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent (e.g., 1,4-Dioxane and Water)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add the 2-chloro-4-halopyridine derivative (1.0 eq), this compound (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate the flask and backfill with an inert gas (repeat 3 times).

  • Add the palladium catalyst (0.05 eq) to the flask under a stream of inert gas.

  • Add the degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-chloro-4-(5-methyl-1H-pyrazol-3-yl)pyridine intermediate.

Protocol 2: JNK3 Kinase Inhibition Assay

This protocol outlines a general method for evaluating the in vitro inhibitory activity of synthesized compounds against the JNK3 enzyme.

Materials:

  • Synthesized inhibitor compounds

  • Recombinant human JNK3 enzyme

  • JNKtide (a substrate peptide for JNK3)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Microplate reader capable of detecting phosphorylation (e.g., using a phosphospecific antibody or radiometric assay)

Procedure:

  • Prepare a solution of the inhibitor compound in a suitable solvent (e.g., DMSO) at various concentrations.

  • In the wells of a microplate, add the kinase buffer, the JNK3 enzyme, and the inhibitor solution.

  • Incubate for a predetermined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of JNKtide and ATP.

  • Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at 30 °C.

  • Stop the reaction by adding a suitable stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated JNKtide using a suitable detection method.

  • Calculate the percentage of inhibition for each inhibitor concentration relative to a control reaction without inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Signaling Pathway

JNK_Signaling_Pathway cluster_nucleus stress Stress Stimuli (UV, Cytokines, etc.) rac_cdc42 Rac/Cdc42 stress->rac_cdc42 mapkkk MAPKKK (e.g., MEKK1, ASK1) rac_cdc42->mapkkk mkk4_7 MKK4/MKK7 mapkkk->mkk4_7 jnk JNK mkk4_7->jnk cjun c-Jun jnk->cjun inhibitor (5-Methyl-1H-pyrazol-3-yl) -based Inhibitor inhibitor->jnk transcription Gene Transcription (Apoptosis, Inflammation) cjun->transcription nucleus Nucleus

Caption: The JNK signaling cascade and the point of inhibition.

Experimental Workflow

Suzuki_Coupling_Workflow start Start Materials: This compound 2-Chloro-4-halopyridine reaction_setup Reaction Setup: Add reagents, catalyst, and base to flask. Establish inert atmosphere. start->reaction_setup solvent_addition Add Degassed Solvents (Dioxane/Water) reaction_setup->solvent_addition heating Heat to 80-100°C with Stirring solvent_addition->heating monitoring Monitor Reaction (TLC/LC-MS) heating->monitoring workup Aqueous Workup: Extraction with Ethyl Acetate monitoring->workup purification Purification: Column Chromatography workup->purification product Final Product: 2-Chloro-4-(5-methyl-1H-pyrazol-3-yl)pyridine purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

References

Application Notes and Protocols for (5-Methyl-1H-pyrazol-3-yl)boronic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a valuable reagent in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its pyrazole motif is a common feature in many biologically active compounds. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (in this case, this compound) and an organohalide. The reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts.

The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a step often facilitated by a base.

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.

Experimental Protocols

Below are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with aryl halides. It is important to note that reaction conditions should be optimized for specific substrates to achieve the best results.

Protocol 1: Conventional Heating

This protocol is a general starting point for the coupling of this compound with aryl bromides.

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, this compound, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Under the inert atmosphere, add the degassed solvent via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-100 °C) and stir the mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-methyl-1H-pyrazole.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields in many cases.

Materials:

  • This compound (1.2 equivalents)

  • Aryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., a suitable Pd(II) complex or a pre-catalyst like XPhos Pd G2, 0.1-2.5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents)

  • Solvent (e.g., EtOH/H₂O, 1:1 mixture)

Procedure:

  • In a 10 mL microwave vial, combine the aryl halide, this compound, the palladium catalyst, and the base.

  • Add the solvent to the vial.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and heat to the desired temperature (e.g., 100-140 °C) for the specified time (typically 10-40 minutes) with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Follow the work-up and purification procedure as described in Protocol 1.

Data Presentation: Reaction Condition Optimization

The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyrazole derivatives with various aryl halides. This data can serve as a guide for optimizing your specific reaction.

Table 1: Suzuki-Miyaura Coupling of 3-Bromopyrazolo[1,5-a]pyrimidin-5-one with p-Methoxyphenylboronic Acid [1]

EntryCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1PdCl₂(PPh₃)₂ (5)-Na₂CO₃ (2)Dioxane110129
2XPhosPdG2 (5)XPhos (10)K₂CO₃ (2)Dioxane1101289
3XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (2)Dioxane1101285
4XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane1101291
5XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane/H₂O (1:1)1101293
6XPhosPdG2 (2.5)XPhos (5)K₂CO₃ (3)Dioxane140 (µW)0.6795

Table 2: Suzuki-Miyaura Coupling of Various Aryl Halides with Arylboronic Acids [2]

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
14-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHH₂O/EtOHµW2 min90
23-Bromoanisole4-Formylphenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHH₂O/EtOHµW2 min88
34-Bromobenzonitrile4-Methoxyphenylboronic acidPyridine-Pyrazole/Pd(II) (0.1)KOHH₂O/EtOHµW2 min92

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying chemical logic, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents: - this compound - Aryl Halide - Palladium Catalyst - Base inert Establish Inert Atmosphere (Argon or Nitrogen) reagents->inert solvent Add Degassed Solvent heat Heat and Stir (Conventional or Microwave) solvent->heat inert->solvent monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Extraction with Organic Solvent monitor->extract wash Wash with Water and Brine extract->wash dry Dry and Concentrate wash->dry purify Column Chromatography dry->purify

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex Ar-Pd(II)-X Ln pd0->pd_complex Oxidative Addition transmetal_complex Ar-Pd(II)-Ar' Ln pd_complex->transmetal_complex Transmetalation transmetal_complex->pd0 Reductive Elimination product Ar-Ar' transmetal_complex->product reagents Ar-X reagents->pd_complex boronic_acid Ar'-B(OH)₂ boronic_acid->pd_complex base Base base->pd_complex

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Drug Development

The pyrazole scaffold is a key component in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and its metabolic stability. The Suzuki-Miyaura coupling of this compound provides a direct and efficient method for incorporating this important heterocyclic motif into drug candidates. This methodology is particularly valuable for the synthesis of inhibitors of kinases and other enzymes where the pyrazole ring can act as a crucial pharmacophore. The ability to readily diversify the aryl group at the 3-position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies, accelerating the drug discovery process.

References

(5-Methyl-1H-pyrazol-3-yl)boronic acid: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(5-Methyl-1H-pyrazol-3-yl)boronic acid has emerged as a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. Its utility primarily stems from its participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds. This five-membered heterocyclic boronic acid offers a unique scaffold that is present in numerous biologically active compounds, making it a key building block in drug discovery.

Physicochemical Properties

PropertyValue
CAS Number1163248-54-1
Molecular FormulaC4H7BN2O2
Molecular Weight125.92 g/mol

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in Suzuki-Miyaura reactions, readily reacting with a variety of organic halides and triflates to form substituted pyrazoles. These reactions are typically catalyzed by palladium complexes in the presence of a base. The choice of catalyst, base, solvent, and reaction temperature can significantly influence the reaction efficiency and yield.

General Reaction Scheme:

Suzuki_Coupling A This compound C Pd Catalyst, Base Solvent, Heat A->C B R-X (Aryl/Heteroaryl Halide or Triflate) B->C D 5-Methyl-3-(R)-1H-pyrazole C->D C-C bond formation

Caption: General Suzuki-Miyaura cross-coupling reaction.

Below is a summary of reported Suzuki-Miyaura coupling reactions involving this compound, highlighting the diversity of coupling partners and reaction conditions.

Coupling PartnerCatalystBaseSolventTemp. (°C)Time (h)Yield (%)
Aryl Triflate (Luteolin derivative)SPhos Pd G2K₂CO₃THF/H₂O (25:1)1001619[1]
Aryl BromidePdCl₂(dppf)-DCMNa₂CO₃Dioxane/H₂O854N/A
Aryl HalideTetrakis(triphenylphosphine)palladium(0)Cs₂CO₃N/AN/AN/AN/A
5-iodo-3-((4-isopropylphenyl)amino)-4H-benzo[e][1][2][3]thiadiazine 1,1-dioxidePdCl₂(dppf)NaHCO₃ (sat. aq)DioxaneN/AN/AN/A

Experimental Protocols

Protocol 1: Synthesis of a 5-Lipoxygenase-Activating Protein (FLAP) Inhibitor Intermediate

This protocol details the Suzuki-Miyaura coupling of this compound with an aryl bromide in the synthesis of a potent FLAP inhibitor.

Reaction Workflow:

FLAP_Inhibitor_Synthesis reagents Aryl Bromide (1 eq) This compound (2 eq) PdCl₂(dppf)-DCM (0.1 eq) Na₂CO₃ (4 eq) solvent Dioxane/Water reagents->solvent reaction Stir at 85°C for 4h under Nitrogen solvent->reaction workup Concentrate Dilute with EtOAc Wash with brine Dry over Na₂SO₄ Purify reaction->workup product Coupled Product workup->product

Caption: Workflow for FLAP inhibitor intermediate synthesis.

Materials:

  • (1R,2R)-2-(4-bromobenzoyl)-N-(1-methyl-5-sulfamoyl-1H-pyrazol-4-yl)cyclohexanecarboxamide (28 g, 59.7 mmol)

  • This compound (15.02 g, 119.31 mmol)

  • PdCl₂(dppf)-DCM adduct (4.87 g, 5.97 mmol)

  • Sodium carbonate (25.3 g, 238.63 mmol)

  • Dioxane (500 mL)

  • Water (125 mL)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction vessel, add (1R,2R)-2-(4-bromobenzoyl)-N-(1-methyl-5-sulfamoyl-1H-pyrazol-4-yl)cyclohexanecarboxamide, this compound, and sodium carbonate.

  • Add dioxane and water to the vessel.

  • Spurge the mixture with nitrogen gas.

  • Add the PdCl₂(dppf)-DCM adduct to the reaction mixture.

  • Heat the reaction mixture to 85°C and stir for 4 hours under a nitrogen atmosphere.

  • After the reaction is complete, concentrate the mixture under vacuum.

  • Dilute the residue with ethyl acetate and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by an appropriate method (e.g., column chromatography) to yield the desired product.

Protocol 2: Synthesis of a C-7 Substituted Luteolin Derivative

This protocol describes the coupling of this compound with a triflate-functionalized luteolin derivative, a key step in the synthesis of potential influenza endonuclease inhibitors.[1]

Reaction Workflow:

Luteolin_Derivative_Synthesis reagents Luteolin Triflate (1 eq) This compound SPhos Pd G2 K₂CO₃ solvent THF/H₂O (25:1) reagents->solvent reaction Stir at 100°C for 16h solvent->reaction workup Purification reaction->workup product C-7 Pyrazolyl Luteolin workup->product

Caption: Workflow for C-7 substituted luteolin synthesis.

Materials:

  • Luteolin-C-7-triflate derivative

  • This compound

  • SPhos Pd G2 catalyst

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure:

  • In a reaction vessel, combine the luteolin-C-7-triflate derivative, this compound, SPhos Pd G2, and potassium carbonate.

  • Add a 25:1 mixture of THF and water to the vessel.

  • Heat the reaction mixture to 100°C and stir for 16 hours.

  • Upon completion, cool the reaction mixture and purify to isolate the desired product. The reported yield for this reaction is 19%.[1]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly through Suzuki-Miyaura cross-coupling reactions. Its ability to introduce a substituted pyrazole moiety is of significant interest in the development of new therapeutic agents and functional materials. The provided protocols offer a starting point for researchers to utilize this reagent in their synthetic endeavors. Further optimization of reaction conditions may be necessary depending on the specific substrates employed.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyrazole Boronic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling of pyrazole boronic acids and their synthetic equivalents (halopyrazoles and pyrazole triflates) with various coupling partners. This reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of complex molecules containing the pyrazole moiety, a common scaffold in many biologically active compounds.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound (like a boronic acid) with a halide or triflate in the presence of a palladium catalyst and a base.[3][4] For the synthesis of substituted pyrazoles, this reaction is invaluable, allowing for the introduction of aryl, heteroaryl, or other organic fragments onto the pyrazole ring with high efficiency and functional group tolerance.[1][5]

This document outlines various palladium catalytic systems and provides detailed protocols to guide researchers in setting up and optimizing these critical reactions.

General Experimental Workflow

The following diagram illustrates the typical workflow for a Suzuki-Miyaura coupling reaction involving a pyrazole derivative.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Combine Pyrazole Substrate, Boronic Acid, and Base B Add Solvent(s) A->B C Degas the Mixture (e.g., with Argon or Nitrogen) B->C D Add Palladium Catalyst and Ligand C->D E Heat the Reaction Mixture (e.g., 60-140 °C) D->E F Monitor Reaction Progress (e.g., by TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Extract with Organic Solvent H->I J Dry and Concentrate I->J K Purify by Chromatography J->K

Caption: General workflow for Suzuki-Miyaura coupling of pyrazoles.

Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Cycle pd0 Pd(0)L2 pd_complex Ar-Pd(II)-X(L2) pd0->pd_complex Ar-X oxidative_add Oxidative Addition pd_aryl_boronate Ar-Pd(II)-Ar'(L2) pd_complex->pd_aryl_boronate Ar'-B(OH)2 Base transmetalation Transmetalation pd_aryl_boronate->pd0 Ar-Ar' reductive_elim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Catalytic Systems

The efficiency of the Suzuki-Miyaura coupling of pyrazole derivatives is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize various reported conditions for the coupling of different pyrazole substrates.

Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Na₂CO₃1,4-Dioxane/H₂O (4:1)906Varies[6]
XPhos Pd G2 (variable)-K₃PO₄Not specifiedNot specifiedNot specifiedVaries[7]
P1 (XPhos precatalyst) (6-7)XPhos (1.5 eq. to P1)K₃PO₄Dioxane/H₂O (4:1)1002461-86[8]

Table 2: Suzuki-Miyaura Coupling of Pyrazole Triflates with Arylboronic Acids

Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂ (5)dppf (10)K₃PO₄Toluene/H₂O (2:1)8012Good[9][10]
PdCl₂(dppf) (5)dppf (5)K₃PO₄Toluene/H₂O (2:1)8012Good[9][10]

Table 3: Suzuki-Miyaura Coupling of Bromobenzene with Phenylboronic Acid using Pyrazole-based Ligands

Catalyst PrecursorCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Conversion (%)Reference
Phenyl bearing bis(pyrazolyl)palladium complex0.33Not specifiedNot specified140498[11][12][13]
Tertiary butyl bearing bis(pyrazolyl)palladium complex0.33Not specifiedNot specified140481[11][12][13]

Experimental Protocols

The following are generalized protocols based on commonly employed and effective methods found in the literature. Researchers should optimize these conditions for their specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Halopyrazole with an Arylboronic Acid

This protocol is adapted from methodologies utilizing catalysts like Pd(PPh₃)₄ or XPhos-based precatalysts.[6][8]

Materials:

  • Halopyrazole (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.1 - 2.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or XPhos precatalyst P1, 6-7 mol%)

  • Ligand (if required, e.g., XPhos, 1.5 eq. relative to catalyst)

  • Base (e.g., Na₂CO₃ or K₃PO₄, 2.0-2.5 equiv)

  • Solvent (e.g., 1,4-dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add the halopyrazole (1.0 mmol), arylboronic acid (1.1-2.0 mmol), and base (2.0-2.5 mmol).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the solvent (e.g., 4 mL of 1,4-dioxane and 1 mL of water).

  • Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

  • Under a positive pressure of the inert gas, add the palladium catalyst and ligand (if applicable).

  • Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 90-100 °C).

  • Stir the reaction mixture for the specified time (e.g., 6-24 hours), monitoring its progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of a Pyrazole Triflate with an Arylboronic Acid

This protocol is based on the coupling of pyrazole triflates, which are often readily prepared from the corresponding pyrazolones.[9][10]

Materials:

  • Pyrazole triflate (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 5 mol%)

  • Ligand (e.g., dppf, 10 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., Toluene/H₂O, 2:1 mixture, 6 mL)

  • Inert gas (Argon or Nitrogen)

  • Reaction vial or flask

Procedure:

  • In a reaction vial, combine the pyrazole triflate (1.0 mmol), arylboronic acid (1.5 mmol), and base (2.0 mmol).

  • Add the palladium catalyst and ligand.

  • Evacuate and backfill the vial with an inert gas.

  • Add the solvent (e.g., 4 mL of toluene and 2 mL of water).

  • Seal the vial and heat the mixture in a preheated oil bath at 80 °C.

  • Stir vigorously for 12 hours or until the reaction is complete as indicated by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to yield the final product.

Concluding Remarks

The palladium-catalyzed Suzuki-Miyaura coupling is a highly effective method for the synthesis of functionalized pyrazoles. The choice of reaction partners (halide vs. triflate), catalyst, ligand, base, and solvent system can significantly impact the outcome of the reaction. The protocols and data provided herein serve as a valuable resource for researchers to select appropriate starting conditions and to develop robust and efficient syntheses for their target molecules. It is always recommended to perform small-scale optimization experiments to determine the ideal conditions for novel substrates.

References

Application Notes and Protocols for Solvent Selection in Reactions with (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Methyl-1H-pyrazol-3-yl)boronic acid is a versatile building block in organic synthesis, particularly valued in the construction of complex molecules for pharmaceutical and materials science applications. Its utility in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling, is well-established. The selection of an appropriate solvent is a critical parameter that significantly influences the reaction's yield, rate, and selectivity. This document provides detailed application notes, protocols, and a logical framework for solvent selection in reactions involving this key reagent.

The pyrazole moiety is a common feature in many biologically active compounds, and the boronic acid functional group allows for its efficient incorporation into various molecular scaffolds. However, heteroaryl boronic acids, including pyrazole derivatives, can be susceptible to side reactions such as protodeboronation, especially under basic conditions and at elevated temperatures. The choice of solvent plays a crucial role in mitigating these undesired pathways and ensuring the desired reactivity.

Data Presentation: Solvent Effects in Suzuki-Miyaura Coupling

The following table summarizes the effect of different solvents on the yield of the Suzuki-Miyaura cross-coupling reaction of a pyrazole derivative with an aryl halide. While this data is for a structurally related pyrazolo[1,5-a]pyrimidin-5-one, it provides valuable insights into the solvent effects that can be expected for reactions with this compound.

EntrySolventCatalyst SystemBaseTemperature (°C)Time (h)Yield (%)
11,4-DioxanePdCl₂(PPh₃)₂Na₂CO₃110169
2THFPdCl₂(PPh₃)₂Na₂CO₃11016<5
3DMFPdCl₂(PPh₃)₂Na₂CO₃1101615
4ToluenePdCl₂(PPh₃)₂Na₂CO₃110167
5AcetonitrilePdCl₂(PPh₃)₂Na₂CO₃11016<5
6WaterXPhosPdG2/XPhosK₂CO₃100 (MW)0.589
71,4-Dioxane/H₂OP1 or P2 precatalystsK₃PO₄60-1005-2470-95[1][2]

Note: The data in entries 1-5 is adapted from a study on a 3-bromo pyrazolo[1,5-a]pyrimidin-5-one derivative.[3] Entry 6 demonstrates the significant rate enhancement and yield improvement achievable with microwave heating in water.[3] Entry 7 shows a general condition for unprotected nitrogen-rich heterocycles.[1][2]

Experimental Protocols

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling in Water

This protocol is based on an optimized procedure for a similar pyrazole substrate and is expected to be a good starting point for reactions with this compound.[3]

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos Pd G2 (2 mol%)

  • XPhos (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Degassed water

Procedure:

  • To a microwave vial, add the aryl halide (1.0 equiv), this compound (1.2 equiv), XPhos Pd G2 (2 mol%), XPhos (4 mol%), and K₂CO₃ (2.0 equiv).

  • Add a magnetic stir bar and degassed water to achieve a suitable concentration (e.g., 0.1 M).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 100 °C and hold for 30 minutes.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Suzuki-Miyaura Coupling in a Biphasic System

This protocol is a general and robust method for the Suzuki-Miyaura coupling of nitrogen-rich heterocycles.[1][2]

Materials:

  • This compound (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium precatalyst P1 or P2 (1.0–1.5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk tube, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium precatalyst (1.0–1.5 mol%), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add 1,4-dioxane and water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.2 M).

  • Seal the tube and heat the reaction mixture to 60 °C with vigorous stirring for 5-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Solvent_Selection_Workflow start Start: Select Reaction Type (e.g., Suzuki-Miyaura Coupling) reaction_type Reaction Type: Suzuki-Miyaura Coupling start->reaction_type solubility_check Assess Solubility of Reactants (Boronic Acid, Aryl Halide, Base) reaction_type->solubility_check polar_aprotic Polar Aprotic Solvents (Dioxane, THF, DMF) solubility_check->polar_aprotic Good solubility aqueous_biphasic Aqueous/Biphasic Systems (Dioxane/Water, Toluene/Water) solubility_check->aqueous_biphasic Base solubility in water protic_solvents Protic Solvents (Isopropanol, Water with MW) solubility_check->protic_solvents Specific protocols protodeboronation_risk Consider Protodeboronation Risk polar_aprotic->protodeboronation_risk aqueous_biphasic->protodeboronation_risk optimization Optimize Reaction Conditions (Temperature, Time, Catalyst, Base) protic_solvents->optimization anhydrous_conditions Anhydrous Conditions protodeboronation_risk->anhydrous_conditions Mitigate boronic_ester Use Boronic Ester protodeboronation_risk->boronic_ester Mitigate anhydrous_conditions->optimization boronic_ester->optimization final_protocol Final Optimized Protocol optimization->final_protocol

Caption: Logical workflow for solvent selection in reactions with this compound.

References

Application Notes and Protocols for Base Selection in Suzuki Coupling with (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This reaction is particularly crucial in pharmaceutical and materials science for the synthesis of complex molecules, including those incorporating heterocyclic moieties like pyrazoles. The choice of base is a critical parameter that significantly influences the reaction's yield, rate, and selectivity.[3] This document provides detailed application notes and protocols for the selection of an appropriate base for the Suzuki coupling of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a versatile building block in medicinal chemistry.

Heteroaryl boronic acids, such as this compound, can be sensitive to reaction conditions, particularly the base employed. A common side reaction is base-promoted protodeboronation, which can diminish the yield of the desired coupled product.[4][5] Therefore, careful selection of the base and other reaction parameters is paramount for a successful coupling.

Role of the Base in Suzuki-Miyaura Coupling

The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction, primarily in the transmetalation step.[3][6] There are two widely accepted pathways for the activation of the organoboron species by the base:

  • Boronate Pathway: The base activates the boronic acid to form a more nucleophilic "ate" complex (boronate). This boronate then reacts with the palladium(II) halide complex.[3]

  • Hydroxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide complex. This complex then reacts with the neutral boronic acid.[3]

The operative pathway can depend on the specific base, solvent, and reactants used. Weaker bases like carbonates and phosphates are commonly employed in many Suzuki-Miyaura reactions.[3]

Comparative Performance of Different Bases

The selection of an appropriate base is critical for the success of a Suzuki-Miyaura coupling reaction. A variety of inorganic and organic bases have been successfully employed, with their performance often depending on the specific substrates and reaction conditions. The following table summarizes the performance of various bases commonly used for the Suzuki coupling of pyrazole derivatives with aryl halides. The yields presented are representative for this class of reactions and may vary depending on the specific coupling partners and reaction conditions.

BaseCatalyst/LigandSolvent SystemTemperature (°C)Typical Yield (%)Notes
Na2CO3 Pd(PPh3)41,4-dioxane/H2O9085-98A commonly used and effective base for pyrazole boronic acids.[7][8]
K2CO3 Pd(OAc)2 / SPhosToluene/H2O10080-95Another widely used carbonate base, often effective in biphasic systems.
K3PO4 XPhos Pd G21,4-dioxane/H2O60-10090-99A strong inorganic base that is often effective for challenging couplings, including those with nitrogen-rich heterocycles.[9]
Cs2CO3 Pd(dppf)Cl2DMF80-11075-92A highly soluble and effective base, particularly for less reactive aryl chlorides.
KF Pd(PtBu3)2DMF100Moderate to HighFluoride ions are believed to play a unique role in activating the boronic acid and can be effective when other bases fail.[10][11]
KOtBu Pd2(dba)3 / P(t-Bu)3THFRoom Temp - 6070-90A strong organic base, can be useful but may promote side reactions with sensitive substrates.
Et3N Pd(OAc)2 / PPh3Acetonitrile8050-70A weaker organic base, sometimes used but generally less effective than inorganic bases for this type of coupling.

Experimental Protocols

The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh3)4, XPhos Pd G2)

  • Base (e.g., Na2CO3, K3PO4)

  • Solvent (e.g., 1,4-dioxane, water)

  • Nitrogen or Argon source

  • Standard glassware for organic synthesis

Procedure:

  • To a Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and the selected base (e.g., Na2CO3, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh3)4, 0.05 mmol, 5 mol%).

  • The vessel is sealed with a septum, and the atmosphere is evacuated and backfilled with nitrogen or argon. This cycle is repeated three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio, 5 mL) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • The progress of the reaction is monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Logical Workflow for Base Selection

The following diagram illustrates a logical workflow for selecting an appropriate base for the Suzuki coupling of this compound.

Base_Selection_Workflow Start Start: Suzuki Coupling of this compound Substrate_Analysis Analyze Coupling Partner (Aryl Halide) Start->Substrate_Analysis Aryl_I_Br Aryl Iodide or Bromide Substrate_Analysis->Aryl_I_Br Reactive Aryl_Cl_OTf Aryl Chloride or Triflate Substrate_Analysis->Aryl_Cl_OTf Less Reactive Initial_Screen Initial Base Screening Weak_Base Weak Inorganic Base (e.g., Na2CO3, K2CO3) Initial_Screen->Weak_Base Start with Strong_Base Stronger Base (e.g., K3PO4, Cs2CO3) Initial_Screen->Strong_Base If weak base fails Aryl_I_Br->Initial_Screen Aryl_Cl_OTf->Initial_Screen Reaction_Check1 Reaction Complete? Weak_Base->Reaction_Check1 Reaction_Check2 Reaction Complete? Strong_Base->Reaction_Check2 Reaction_Check1->Strong_Base No Optimize Optimize Conditions (Solvent, Temp, Catalyst) Reaction_Check1->Optimize Yes Reaction_Check2->Optimize Yes Troubleshoot Troubleshoot: Consider alternative bases (e.g., KF, organic bases) or base-free conditions Reaction_Check2->Troubleshoot No End End: Successful Coupling Optimize->End Troubleshoot->Initial_Screen

Caption: Workflow for base selection in Suzuki coupling.

Conclusion

The successful Suzuki-Miyaura coupling of this compound is highly dependent on the judicious selection of the base. For routine couplings with aryl iodides and bromides, weaker inorganic bases such as sodium or potassium carbonate often provide excellent results. For more challenging substrates, including less reactive aryl chlorides or sterically hindered partners, stronger bases like potassium phosphate or cesium carbonate may be necessary. It is crucial to screen a variety of bases and reaction conditions to identify the optimal system for a specific transformation. In cases of persistent low yields due to protodeboronation, exploring alternative methods such as base-free Suzuki couplings may be a viable strategy.[4][5]

References

Application Notes and Protocols for C-N Coupling Reactions Using (5-Methyl-1H-pyrazol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of (5-Methyl-1H-pyrazol-3-yl)boronic acid in C-N cross-coupling reactions, a critical transformation in the synthesis of pharmaceutical compounds and other advanced materials. The protocols outlined below are based on established methodologies for Chan-Lam and Buchwald-Hartwig aminations, offering a foundation for the synthesis of N-aryl and N-heteroaryl-5-methyl-1H-pyrazol-3-amines.

Introduction

This compound is a versatile building block in medicinal chemistry and materials science. The pyrazole moiety is a common scaffold in numerous biologically active compounds. The boronic acid functionality allows for the formation of carbon-nitrogen (C-N) bonds through transition metal-catalyzed cross-coupling reactions, providing efficient access to a diverse range of substituted pyrazole derivatives.

The two primary methods for the C-N coupling of this compound with amines are the copper-catalyzed Chan-Lam amination and the palladium-catalyzed Buchwald-Hartwig amination. The choice between these methods often depends on the substrate scope, functional group tolerance, and desired reaction conditions.

Chan-Lam C-N Coupling Protocol

The Chan-Lam coupling is a powerful method for the formation of C-N bonds under oxidative conditions, typically using a copper catalyst. It is known for its operational simplicity and often proceeds under mild, aerobic conditions.[1][2][3][4]

General Experimental Procedure

A mixture of this compound, an amine, a copper(II) salt, a base, and a suitable solvent is stirred in a vessel open to the air. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is worked up and the product is purified by column chromatography.

dot

Chan_Lam_Workflow reagents Reagents: This compound Amine Cu(II) Catalyst Base Solvent reaction Reaction Vessel (Open to Air) reagents->reaction stirring Stirring at RT or Elevated Temp. reaction->stirring monitoring Monitoring (TLC/LC-MS) stirring->monitoring Periodically monitoring->stirring Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product N-Aryl/Alkyl-5-methyl- 1H-pyrazol-3-amine purification->product

Caption: Workflow for Chan-Lam C-N Coupling.

Reaction Parameters
ParameterGeneral ConditionsNotes
Boronic Acid This compound (1.0 - 1.5 equiv)
Amine Primary or secondary amine (1.0 equiv)Anilines, alkylamines, and various heterocycles can be used.
Copper Catalyst Cu(OAc)₂ (10-20 mol%) or CuO (10-20 mol%)Other copper salts like CuI can also be effective.[5]
Base Pyridine, Triethylamine (Et₃N), or K₂CO₃ (2.0 equiv)The choice of base can be crucial and may require optimization.
Solvent Dichloromethane (DCM), Toluene, or Methanol (MeOH)Solvent choice depends on the solubility of reactants and reaction temperature.
Temperature Room Temperature to 80 °CMild conditions are a key advantage of this reaction.[2]
Atmosphere AirOxygen from the air is often the terminal oxidant.[3]
Example Protocol: Synthesis of N-Phenyl-5-methyl-1H-pyrazol-3-amine
  • To a screw-capped vial, add this compound (1.2 equiv), aniline (1.0 equiv), Cu(OAc)₂ (0.2 equiv), and pyridine (2.0 equiv).

  • Add dichloromethane (DCM) as the solvent to achieve a concentration of 0.1-0.2 M.

  • Seal the vial and stir the mixture vigorously at room temperature. The reaction is open to the air.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-phenyl-5-methyl-1H-pyrazol-3-amine.

Buchwald-Hartwig C-N Coupling Protocol

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly versatile for the formation of C-N bonds.[1][6] It typically employs a palladium catalyst with a specialized phosphine ligand and a strong base. This method is particularly useful for coupling a wide range of amines with aryl and heteroaryl halides or triflates. While the primary coupling partner for the boronic acid would be an aryl halide, this section will describe the analogous amination of an aryl halide with 3-amino-5-methylpyrazole, which would yield the same class of products.

General Experimental Procedure

An oven-dried reaction vessel is charged with an aryl halide, 3-amino-5-methylpyrazole, a palladium catalyst, a phosphine ligand, and a base under an inert atmosphere. The mixture is dissolved in an anhydrous solvent and heated. After the reaction is complete, it is cooled, worked up, and the product is purified.

dot

Buchwald_Hartwig_Workflow reagents Reagents: Aryl Halide 3-Amino-5-methylpyrazole Pd Catalyst & Ligand Base Anhydrous Solvent reaction Reaction Vessel (Inert Atmosphere) reagents->reaction heating Heating with Stirring reaction->heating monitoring Monitoring (TLC/LC-MS) heating->monitoring Periodically monitoring->heating Incomplete workup Aqueous Workup monitoring->workup Complete purification Column Chromatography workup->purification product N-Aryl-5-methyl- 1H-pyrazol-3-amine purification->product

Caption: Workflow for Buchwald-Hartwig C-N Coupling.

Reaction Parameters
ParameterGeneral ConditionsNotes
Aryl Halide Aryl bromide or chloride (1.0 equiv)Aryl triflates can also be used.
Amine 3-Amino-5-methylpyrazole (1.0 - 1.2 equiv)
Palladium Catalyst Pd₂(dba)₃ (1-5 mol%) or Pd(OAc)₂ (2-10 mol%)Pre-catalysts are also commonly used.
Ligand XPhos, SPhos, or other biaryl phosphine ligands (1-10 mol%)The choice of ligand is critical for reaction efficiency.[6]
Base NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5 - 3.0 equiv)Strong, non-nucleophilic bases are typically required.
Solvent Toluene, Dioxane, or THF (anhydrous)Anhydrous conditions are important for this reaction.
Temperature 80 - 120 °CHigher temperatures are often necessary compared to Chan-Lam coupling.
Atmosphere Inert (Nitrogen or Argon)The palladium catalyst is sensitive to oxygen.
Example Protocol: Synthesis of N-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-amine
  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and NaOt-Bu (1.5 equiv).

  • Add 4-bromoanisole (1.0 equiv) and 3-amino-5-methylpyrazole (1.1 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the Schlenk tube and bring it out of the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Summary of Quantitative Data

Coupling ReactionAmine SubstrateTypical Yield RangeReference
Chan-Lam Electron-rich anilines60-90%[3][4]
Electron-neutral anilines50-80%[3][4]
Electron-poor anilines30-60%[3][4]
Alkylamines40-70%[3]
Buchwald-Hartwig Electron-rich anilines70-95%[1][6]
Electron-neutral anilines65-90%[1][6]
Electron-poor anilines50-85%[1][6]
Sterically hindered amines40-75%[6]

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions. The data presented here should be considered as a general guideline.

Conclusion

The Chan-Lam and Buchwald-Hartwig C-N coupling reactions are both effective methods for the synthesis of N-substituted 5-methyl-1H-pyrazol-3-amines. The Chan-Lam protocol offers milder reaction conditions and operational simplicity, while the Buchwald-Hartwig amination provides a broader substrate scope and often higher yields, particularly with challenging substrates. The choice of methodology should be guided by the specific requirements of the synthetic target and the available resources. The protocols and data provided in these application notes serve as a valuable starting point for researchers in the development of novel pyrazole-containing compounds.

References

Troubleshooting & Optimization

Technical Support Center: (5-Methyl-1H-pyrazol-3-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support guide for (5-Methyl-1H-pyrazol-3-yl)boronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable synthetic building block. This compound is a key reagent for introducing the 5-methylpyrazole moiety, a common and important scaffold in pharmacologically active compounds, via reactions like the Suzuki-Miyaura cross-coupling.[1] However, its utility is often hampered by inherent stability issues, leading to challenges in storage, handling, and reaction reproducibility.

This guide provides in-depth, experience-driven answers to common problems, troubleshooting workflows for reaction failures, and validated protocols to mitigate instability, ensuring more reliable and successful experimental outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the stability and handling of this compound.

Q1: My Suzuki-Miyaura coupling reaction with this compound has failed or given a very low yield. What is the most likely cause?

A: The most frequent cause of failure is the degradation of the boronic acid via a process called protodeboronation .[2] This reaction replaces the carbon-boron bond with a carbon-hydrogen bond, effectively destroying your reagent. This is especially common in the basic, aqueous conditions often used for Suzuki couplings.[3][4] Before troubleshooting other reaction parameters, you should first verify the purity of your boronic acid.

Q2: How should I properly store this compound to maximize its shelf life?

A: Proper storage is critical. The compound should be stored in a tightly sealed container at 2-8°C . To minimize degradation from atmospheric moisture, it is best practice to store it in a desiccator or under an inert atmosphere (e.g., inside a nitrogen-filled glovebox or in a sealed vial backfilled with argon).[5][6]

Q3: What are the visible signs of degradation?

A: this compound is a white to off-white solid. While significant degradation may not always cause a visible change, signs of moisture absorption, such as clumping or turning into a gummy solid, are clear indicators of potential decomposition. The definitive test, however, is analytical, such as HPLC or NMR, to quantify the level of protodeboronated impurity (5-methyl-1H-pyrazole).

Q4: My boronic acid is old or has been stored improperly. Can I still use it if I add more equivalents to my reaction?

A: This is strongly discouraged. While adding excess reagent might seem like a simple fix, the impurities from degradation can interfere with your reaction. The resulting protodeboronated pyrazole can potentially coordinate to the palladium catalyst, leading to inhibition and further reducing your yield.[7] Furthermore, using impure material makes the reaction non-stoichiometric and difficult to reproduce. Always use material of confirmed high purity for best results.

Q5: What exactly is protodeboronation and why is this particular boronic acid so susceptible?

A: Protodeboronation is the protonolysis of the C–B bond.[2] For heteroaryl boronic acids like this one, the process is often accelerated by the presence of a base and a proton source (like water).[3] The base facilitates the formation of a more reactive tetrahedral boronate anion, [ArB(OH)₃]⁻, which is then susceptible to cleavage by a proton. The nitrogen atoms in the pyrazole ring can influence the electronic properties and stability of the C-B bond, making many nitrogen-rich heterocyclic boronic acids prone to this decomposition pathway.[7]

Section 2: In-Depth Troubleshooting Guide

This guide provides a systematic approach to diagnosing and solving common experimental failures.

Issue: Low or No Yield in Suzuki-Miyaura Coupling

Primary Symptom: Analysis of the crude reaction mixture (e.g., by LC-MS or ¹H NMR) shows unreacted starting material (the aryl halide) and the presence of 5-methyl-1H-pyrazole instead of the desired coupled product.

This is a classic sign of boronic acid degradation either before or during the reaction. Follow this diagnostic workflow to identify the root cause.

G start Reaction Failure: Low Yield / No Product check_purity Step 1: Verify Boronic Acid Purity (HPLC/LC-MS) start->check_purity purity_q Purity >95%? check_purity->purity_q stabilize Action: Stabilize Reagent (Convert to Pinacol Ester or MIDA Boronate) purity_q->stabilize No check_conditions Step 2: Evaluate Reaction Conditions purity_q->check_conditions Yes end_node Re-run Optimized Reaction stabilize->end_node conditions_q Conditions Anhydrous & Base Mild? check_conditions->conditions_q adjust_conditions Action: Switch to Anhydrous Solvent & Weaker Base (e.g., K₂CO₃, KF) conditions_q->adjust_conditions No check_catalyst Step 3: Assess Catalyst & Degassing Protocol conditions_q->check_catalyst Yes adjust_conditions->end_node catalyst_q Catalyst Active & System Degassed? check_catalyst->catalyst_q adjust_catalyst Action: Use Fresh Catalyst & Degas Solvent Thoroughly (Freeze-Pump-Thaw) catalyst_q->adjust_catalyst No catalyst_q->end_node Yes adjust_catalyst->end_node

Caption: Troubleshooting workflow for failed Suzuki coupling.

Root Cause Analysis & Solutions
Potential CauseCausality ExplanationRecommended Solution & Rationale
Reagent Degradation The boronic acid has undergone protodeboronation in storage or during reaction setup. This is the most common failure mode.Verify purity using HPLC or LC-MS before use.[8] If purity is <95%, do not use. Proactively convert the boronic acid to a more stable derivative like a pinacol ester or a diethanolamine adduct upon receipt.[9][10]
Harsh Basic Conditions Strong bases (e.g., NaOH, K₃PO₄) in the presence of water dramatically accelerate protodeboronation by increasing the concentration of the reactive boronate anion.[3][4]Switch to a milder base such as K₂CO₃ or KF. These bases are effective in promoting transmetalation but are less likely to cause rapid degradation of the sensitive boronic acid.[4][11]
Presence of Water Water acts as the proton source for the C-B bond cleavage. Many standard Suzuki protocols use aqueous/biphasic systems which are detrimental to this substrate.Employ anhydrous conditions .[4] Use dry, degassed solvents (e.g., dioxane, toluene, or DMF) and ensure all glassware is oven-dried. Running the reaction under a strict inert atmosphere (N₂ or Ar) is mandatory.
High Reaction Temperature While necessary for some couplings, high temperatures (>100 °C) can increase the rate of thermal decomposition and protodeboronation.[7]If possible, use a more active palladium catalyst/ligand system that allows for lower reaction temperatures . Modern Buchwald-type ligands, for example, can often facilitate coupling at 60-80 °C.[4]
Oxygen Contamination Oxygen can lead to oxidative degradation of the boronic acid (homocoupling) and deactivation of the Pd(0) catalyst.[4]Thoroughly degas all solvents before use (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30+ minutes). Maintain a positive pressure of an inert gas throughout the reaction.

Section 3: Protocols for Stabilization and Analysis

To ensure reproducible results, it is highly recommended to either verify the purity of the boronic acid before each use or convert it to a more stable form for storage and use.

Protocol 1: Purity Assessment by Reverse-Phase HPLC

This protocol provides a general method to assess the ratio of this compound to its primary degradant, 5-methyl-1H-pyrazole.

  • Sample Preparation: Accurately weigh ~1 mg of the boronic acid and dissolve it in 1 mL of a 50:50 mixture of acetonitrile and water.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., Waters XSelect HSS T3, or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm and 254 nm.

  • Analysis: The boronic acid is more polar and will elute earlier than the protodeboronated 5-methyl-1H-pyrazole. Integrate the peak areas to determine the relative purity. For quantitative results, a calibration curve with a pure standard is required.

Protocol 2: Conversion to a Stabilized Pinacol Ester

Boronic esters, particularly pinacol esters, are significantly more stable towards protodeboronation due to the steric protection around the boron atom.[3][9]

G cluster_main Pinacol Ester Formation Workflow boronic_acid (5-Methyl-1H-pyrazol-3-yl) boronic acid reaction Stir at RT or gentle heat (e.g., 40-50 °C) Removal of water byproduct boronic_acid->reaction pinacol Pinacol pinacol->reaction solvent Anhydrous Solvent (e.g., THF, Toluene) solvent->reaction workup Solvent Removal & Purification (Crystallization or Chromatography) reaction->workup pinacol_ester Stable Pinacol Ester Product workup->pinacol_ester

Caption: Workflow for stabilizing the boronic acid as a pinacol ester.

Step-by-Step Methodology:

  • Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus (or in the presence of molecular sieves), add this compound (1.0 equiv).

  • Reagents: Add pinacol (1.1 equiv) and a suitable anhydrous solvent (e.g., toluene or THF, approx. 0.2 M concentration).

  • Reaction: Heat the mixture to reflux (for toluene with a Dean-Stark trap) or stir at room temperature (for THF with molecular sieves) for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The resulting crude pinacol ester can often be purified by recrystallization from a solvent system like hexanes/ethyl acetate or by silica gel chromatography. The purified product is a stable solid that can be stored for long periods.[12]

Section 4: Understanding the Mechanism of Degradation

A core tenet of troubleshooting is understanding the underlying chemical mechanism. The primary stability issue for this compound is base-catalyzed protodeboronation.

Caption: Simplified mechanism of base-catalyzed protodeboronation.

Mechanistic Explanation:

  • Boronate Formation: In the presence of a base (like hydroxide, OH⁻), the Lewis acidic boronic acid readily accepts a hydroxide ion to form a tetrahedral boronate anion. This step is typically fast and reversible.[3]

  • Protonolysis (C-B Bond Cleavage): The formation of the boronate anion increases the electron density on the boron-bearing carbon atom, making it more susceptible to electrophilic attack by a proton. A proton source, typically water in Suzuki reactions, then protonates this carbon in what is usually the rate-determining step, leading to the cleavage of the C-B bond.[3] This step regenerates a hydroxide ion and produces the undesired protodeboronated arene (5-methyl-1H-pyrazole) and boric acid.

By understanding this mechanism, the logic behind the troubleshooting steps becomes clear: using milder bases and anhydrous conditions directly targets and slows down these key mechanistic steps, preserving the integrity of the boronic acid for the desired productive coupling reaction.

References

Technical Support Center: Purification of (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of (5-Methyl-1H-pyrazol-3-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The primary methods for purifying this compound are recrystallization, column chromatography, and trituration. Due to the polar nature of pyrazole boronic acids, standard silica gel chromatography can be challenging, and alternative techniques may be more effective.

Q2: What are the typical impurities found in crude this compound?

A2: Common impurities may include starting materials from the synthesis, byproducts such as regioisomers if unsymmetrical precursors are used, and boronic acid-derived impurities.[1] A significant impurity can be the corresponding boroxine, a cyclic anhydride formed from the dehydration of three boronic acid molecules. Protodeboronation products, where the boronic acid group is replaced by a hydrogen atom, can also be present.

Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point.[2] To address this, you can try the following:

  • Add more solvent: Increase the volume of the "good" solvent to lower the saturation point.[2]

  • Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[2]

  • Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent pair.[2]

  • Use a seed crystal: Introduce a small crystal of the pure compound to induce crystallization.[2]

Q4: Can I use standard silica gel chromatography for purification?

A4: While possible, it is often challenging as boronic acids can stick to or decompose on silica gel.[3] If you choose to use silica gel chromatography, it may be necessary to add a modifier to the eluent, such as a small amount of acetic acid, to improve the separation.[4] Reverse-phase chromatography (C18) or using a different stationary phase like alumina might be more suitable alternatives.[3][4]

Q5: How should I store purified this compound?

A5: this compound should be stored in a cool, dry place, typically at 2-8 °C, to minimize degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation and hydrolysis.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low Recovery After Recrystallization - The compound is too soluble in the chosen solvent at low temperatures.- Too much solvent was used.- The solution was not cooled sufficiently.- Choose a solvent in which the compound has lower solubility at cold temperatures.- Use the minimum amount of hot solvent necessary to dissolve the compound.- Ensure the solution is thoroughly chilled in an ice bath.
Product is Still Impure After Recrystallization - The cooling process was too rapid, trapping impurities.- The chosen solvent did not effectively differentiate between the product and impurities.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.- Try a different recrystallization solvent or a mixed solvent system.[2]
Streaking or Tailing on TLC/Column Chromatography - The compound is highly polar and interacts strongly with the stationary phase.- The compound is acidic.- Add a small amount of a polar solvent (e.g., methanol) or an acid (e.g., acetic acid) to the eluent.[4]- Consider using reverse-phase chromatography (C18).[3]
No Crystals Form Upon Cooling - The solution is not supersaturated (too much solvent).- The solution cooled too quickly.- Reheat the solution to evaporate some of the solvent and then allow it to cool slowly.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.[2]

Experimental Protocols

Protocol 1: Recrystallization

This is a general protocol that may require optimization for your specific sample.

  • Solvent Selection: Based on solubility tests, select a suitable solvent or a mixed solvent system. Common solvents for pyrazole derivatives include ethanol, methanol, isopropanol, acetone, ethyl acetate, and water, or mixtures such as ethanol/water or hexane/ethyl acetate.[2]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography (General Guidance)

Given the challenges with silica gel, a reverse-phase (C18) column is often a better choice.

  • Stationary Phase: C18 silica gel.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. A small amount of an acid (e.g., 0.1% formic acid or acetic acid) can be added to both solvents to improve peak shape.

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a strong solvent like methanol.

  • Packing and Elution: Pack the column with the C18 silica gel and equilibrate with the initial mobile phase composition. Load the sample and begin elution with the solvent gradient, gradually increasing the proportion of the organic solvent.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC or HPLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. If water is present, freeze-drying (lyophilization) may be necessary.

Visualizations

experimental_workflow cluster_start Starting Material cluster_purification Purification cluster_analysis Analysis cluster_end Final Product crude_product Crude this compound recrystallization Recrystallization crude_product->recrystallization column_chromatography Column Chromatography crude_product->column_chromatography purity_check Purity Check (TLC, HPLC, NMR) recrystallization->purity_check column_chromatography->purity_check purity_check->recrystallization If Impure pure_product Pure Product purity_check->pure_product If Pure

Caption: General purification workflow for this compound.

troubleshooting_logic start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals Crystals Form? cool->crystals pure Pure Crystals? crystals->pure Yes troubleshoot_crystals Troubleshoot: No Crystals crystals->troubleshoot_crystals No oiling_out Oiling Out? troubleshoot_oiling Troubleshoot: Oiling Out oiling_out->troubleshoot_oiling Yes troubleshoot_purity Troubleshoot: Impure oiling_out->troubleshoot_purity No pure->oiling_out No end Pure Product pure->end Yes troubleshoot_crystals->dissolve troubleshoot_oiling->dissolve troubleshoot_purity->dissolve

Caption: Troubleshooting logic for the recrystallization process.

References

Technical Support Center: Optimizing Suzuki Reactions with (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. Due to its nitrogen-rich heterocyclic structure, this reagent can present unique challenges compared to standard arylboronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is failing or giving very low yields. What are the first things I should check?

A1: When a Suzuki coupling fails, begin by assessing the most critical parameters:

  • Catalyst Activity : Ensure your palladium source and ligand are active. Many modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are air-stable but can degrade over time. If using a Pd(II) source, it must be reduced in situ to the active Pd(0) species.[1]

  • Oxygen Contamination : The presence of oxygen can lead to catalyst decomposition and undesirable homocoupling of the boronic acid.[1] Ensure your solvents are properly degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).[1][2]

  • Reagent Quality : Verify the purity and integrity of your this compound and your coupling partner (aryl halide/triflate). Boronic acids can degrade upon storage.

  • Base and Solvent : Ensure the correct base and solvent are being used and that they are anhydrous if the procedure requires it. Some bases, like K₃PO₄, may require a small amount of water to function effectively in anhydrous couplings.[3]

Q2: I'm observing significant decomposition of my this compound, likely through protodeboronation. What is happening and how can I prevent it?

A2: Protodeboronation is a common side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, especially with electron-rich or unstable heteroaryl boronic acids.[4][5] This is often accelerated by high temperatures and aqueous basic conditions.

Strategies to minimize protodeboronation:

  • Lower Reaction Temperature : If possible, run the reaction at a lower temperature (e.g., 60-80 °C) for a longer duration.[4]

  • Use a Milder Base : Strong bases can accelerate decomposition. Consider switching from Cs₂CO₃ or K₃PO₄ to a milder base like K₂CO₃ or even KF.[6]

  • Protect the Boronic Acid : Convert the boronic acid to a more stable derivative, such as a pinacol boronate ester, an organotrifluoroborate, or a diethanolamine adduct.[1][5] These derivatives can exhibit slower, controlled release of the boronic acid under reaction conditions, minimizing its concentration and thus its rate of decomposition.[5]

Q3: I suspect catalyst inhibition is occurring. Why does this happen specifically with pyrazole boronic acids?

A3: The acidic N-H proton and the nitrogen atoms in the pyrazole ring can coordinate to the palladium center.[4] This coordination can form a stable complex that inhibits the catalyst from participating in the catalytic cycle, effectively sequestering the active palladium species and stalling the reaction.[4][7] Highly basic aminopyridines and other nitrogen-containing heterocycles are known to cause this issue.[7] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos or SPhos) can often overcome this inhibition.[7]

Catalyst inhibition by pyrazole coordination.

Q4: I am seeing significant homocoupling of my boronic acid. How can I minimize this side reaction?

A4: Homocoupling (the formation of a bi-aryl from two molecules of the boronic acid) is typically caused by the presence of oxygen.

  • Thorough Degassing : This is the most critical step. Degas your solvent by bubbling with an inert gas (Argon or Nitrogen) for at least 20-30 minutes or by using freeze-pump-thaw cycles.[2]

  • Stoichiometry Control : While a slight excess of boronic acid (1.1–1.2 equivalents) is common to drive the reaction, a large excess can favor side reactions.[2]

  • Active Catalyst : An efficient catalyst will promote the desired cross-coupling at a much faster rate than homocoupling.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst: The Pd(0) species has decomposed.Use a fresh batch of catalyst or a more stable pre-catalyst (e.g., XPhos Pd G3/G4). Ensure the reaction is strictly anaerobic.[1][8]
2. Catalyst Inhibition: The pyrazole nitrogen is binding to the Pd center.Switch to a catalyst system with bulky, electron-rich ligands like XPhos, SPhos, or RuPhos. These ligands can promote reductive elimination and prevent strong product inhibition.[4][7]
3. Insufficient Base Strength/Activity: The boronic acid is not being activated for transmetalation.Switch to a stronger base (K₂CO₃ < K₃PO₄ < Cs₂CO₃). Ensure the base is finely powdered. For anhydrous reactions with K₃PO₄, adding a few equivalents of water can be beneficial.[3]
4. Low Temperature: The reaction may be too slow at the current temperature.Cautiously increase the temperature in 10 °C increments (e.g., from 80 °C to 100 °C), while monitoring for protodeboronation by TLC or LC-MS.[4]
Significant Protodeboronation 1. Reaction Temperature is Too High: High heat accelerates the C-B bond cleavage.Reduce the reaction temperature and increase the reaction time. Monitor progress closely.[4]
2. Boronic Acid Instability: The free boronic acid is inherently unstable under the reaction conditions.Convert the boronic acid to a more stable form prior to the reaction, such as a pinacol ester or a diethanolamine adduct (see Protocol 2).[1][9]
Reaction Stalls After Partial Conversion 1. Catalyst Deactivation: The catalyst has a limited lifetime under the reaction conditions.Add a second portion of fresh catalyst to the reaction mixture under an inert atmosphere.
2. Product Inhibition: The coupled product, which also contains a pyrazole moiety, may be binding to and inhibiting the catalyst.Use a catalyst system with bulky ligands (e.g., Buchwald type) that are designed to facilitate rapid reductive elimination and release of the product from the palladium center.[7]

Data Presentation: Recommended Reaction Parameters

The optimal conditions can be highly dependent on the specific aryl halide partner. However, the following tables provide a validated starting point for optimization.

Table 1: Recommended Starting Conditions for Optimization

Parameter Recommended Condition Rationale & Notes
Aryl Halide Partner Aryl Bromide or Iodide Aryl chlorides are less reactive and may require more specialized catalyst systems (e.g., those with Buchwald ligands).[10]
Boronic Acid Equiv. 1.2 - 1.5 A slight excess helps to drive the reaction to completion and compensates for any potential protodeboronation.[4]
Catalyst System XPhos Pd G3 (or similar) Modern pre-catalysts are highly active and effective for challenging heteroaromatic couplings.[1][4]
Catalyst Loading 1 - 2 mol% Lower loadings (down to 0.5 mol%) may be possible with highly active catalysts and optimized conditions.[11]
Base K₃PO₄ or K₂CO₃ (2.0 equiv.) K₃PO₄ is a strong, effective base. K₂CO₃ is slightly milder and may reduce deboronation.[2][4]
Solvent System 1,4-Dioxane / H₂O (10:1) A common, effective solvent mixture. Other options include Toluene/H₂O or THF/H₂O.[1][12]
Temperature 80 - 100 °C A good starting range to balance reaction rate against the risk of protodeboronation.[1][4]

| Concentration | 0.1 - 0.2 M (relative to limiting reagent) | A standard concentration range for these types of reactions.[1] |

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling

This protocol provides a general starting point for the coupling of this compound with an aryl bromide.

  • Reaction Setup : To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.3 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition : Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 10:1) via syringe under the inert atmosphere.[1]

  • Heating : Place the flask in a preheated oil bath at the desired temperature (e.g., 90 °C) and stir vigorously.

  • Monitoring : Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed (typically 4-24 hours).[1]

  • Work-up : Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine.[2]

  • Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[1]

Protocol 2: Stabilization via Diethanolamine Adduct Formation

If protodeboronation is a persistent issue, converting the boronic acid to its diethanolamine adduct can improve stability.[1]

  • Dissolution : In a vial, dissolve this compound (1.0 equiv) in a minimal amount of a suitable solvent (e.g., methylene chloride or THF).

  • Addition : While stirring, add diethanolamine (1.0 equiv) dropwise.

  • Precipitation : A white precipitate of the adduct should form. Stir the resulting slurry for 15-20 minutes.

  • Isolation : Isolate the white solid by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Usage : This stable adduct can be used directly in the Suzuki coupling protocol (Protocol 1) in place of the boronic acid, typically using protic solvents.[1]

Visualizations

Suzuki_Cycle cluster_reagents Reagents pd0 Pd(0)L₂ pdiib Ar¹-Pd(II)L₂-X pd0->pdiib Oxidative Addition pdiic Ar¹-Pd(II)L₂-Ar² pdiib->pdiic Transmetalation pdiic->pd0 Reductive Elimination product Ar¹-Ar² pdiic->product aryl_halide Ar¹-X aryl_halide->pdiib boronic_acid Ar²-B(OH)₂ boronic_acid->pdiib base Base (e.g., K₃PO₄) base->pdiib

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low or No Yield check_reagents Verify Reagent Quality (Boronic Acid, Halide, Solvent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions deboronation Significant Protodeboronation? check_conditions->deboronation lower_temp Lower Temperature Use Milder Base Protect Boronic Acid deboronation->lower_temp Yes optimize_catalyst Optimize Catalyst & Base - Use Buchwald Ligand - Use Stronger Base (K₃PO₄) - Ensure Anaerobic Conditions deboronation->optimize_catalyst No

A logical workflow for troubleshooting failed reactions.

References

(5-Methyl-1H-pyrazol-3-yl)boronic acid side reactions and byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when using this compound in Suzuki-Miyaura coupling?

A1: The most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation involves the replacement of the boronic acid group with a hydrogen atom, leading to the formation of 5-methyl-1H-pyrazole. Homocoupling results in the formation of a bipyrazole species from the dimerization of the this compound.

Q2: Can the unprotected N-H group on the pyrazole ring interfere with the reaction?

A2: Yes, the presence of an unprotected N-H group on the pyrazole ring can potentially inhibit the palladium catalyst. This can occur through coordination of the nitrogen to the palladium center, which can hinder the catalytic cycle. While many reactions proceed without protection, low yields or stalled reactions may necessitate N-protection of the pyrazole ring.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of 5-Methyl-1H-pyrazole

This issue is often attributed to protodeboronation of the this compound.

Troubleshooting Steps:

  • pH Control: The rate of protodeboronation of heteroaromatic boronic acids is highly pH-dependent. Ensure the reaction conditions are not overly basic for extended periods. The use of a milder base or careful control of the base stoichiometry can be beneficial.

  • Choice of Base and Solvent: The selection of the base and solvent system can significantly impact the rate of protodeboronation. Anhydrous conditions and the use of bases like K₃PO₄ or Cs₂CO₃ in solvents such as dioxane or THF are often preferred.

  • Use of Boronic Ester Derivatives: Consider converting the boronic acid to its corresponding pinacol ester. Boronic esters often exhibit greater stability towards protodeboronation under coupling conditions.

  • Lewis Acid Additives: The presence of certain Lewis acids can accelerate the protodeboronation of 5-pyrazolyl boronic acids. Avoid unintentional introduction of Lewis acidic species.

Experimental Protocol to Minimize Protodeboronation:

A general protocol for a Suzuki-Miyaura coupling reaction designed to minimize protodeboronation is provided below.

Reagent/ParameterConditionPurpose
Aryl Halide1.0 equivLimiting reagent
This compound1.2 - 1.5 equivExcess to drive reaction
Palladium Catalyst (e.g., Pd(PPh₃)₄)2-5 mol%Catalyst
Base (e.g., K₃PO₄)2.0 - 3.0 equivActivates boronic acid
Solvent (e.g., Dioxane/H₂O 4:1)Anhydrous DioxaneMinimize protodeboronation
Temperature80-100 °CReaction temperature
AtmosphereInert (Nitrogen or Argon)Prevent catalyst oxidation

dot

Protodeboronation_Mitigation cluster_start Starting Materials cluster_conditions Optimized Reaction Conditions cluster_products Reaction Outcome ArylHalide Aryl Halide DesiredProduct Desired Cross-Coupled Product ArylHalide->DesiredProduct Suzuki Coupling BoronicAcid This compound BoronicAcid->DesiredProduct ProtodeboronationProduct 5-Methyl-1H-pyrazole (Byproduct) BoronicAcid->ProtodeboronationProduct Protodeboronation (Minimized) Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base Mild Base (e.g., K₃PO₄) Solvent Anhydrous Solvent (e.g., Dioxane) Inert Inert Atmosphere (N₂ or Ar)

Caption: Workflow to minimize protodeboronation in Suzuki coupling.

Issue 2: Formation of a Dimeric Bipyrazole Byproduct

The presence of a dimeric bipyrazole byproduct indicates that homocoupling of this compound is occurring.

Troubleshooting Steps:

  • Deoxygenation: Homocoupling is often promoted by the presence of oxygen. Ensure the reaction mixture is thoroughly deoxygenated by sparging with an inert gas (nitrogen or argon) before adding the palladium catalyst.

  • Catalyst Choice: Some palladium catalysts have a higher propensity to promote homocoupling. If homocoupling is a persistent issue, consider screening different palladium sources and ligands.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress the rate of homocoupling relative to the desired cross-coupling reaction.

  • Stoichiometry of Boronic Acid: Using a large excess of the boronic acid can sometimes favor homocoupling. Try reducing the equivalents of the boronic acid to be closer to stoichiometric with the aryl halide (e.g., 1.1 to 1.2 equivalents).

Experimental Protocol to Minimize Homocoupling:

Reagent/ParameterConditionPurpose
Aryl Halide1.0 equivLimiting reagent
This compound1.1 - 1.2 equivMinimize excess
Palladium Catalyst (e.g., PdCl₂(dppf))2-5 mol%Catalyst
Base (e.g., Cs₂CO₃)2.0 equivActivates boronic acid
Solvent (e.g., THF)Anhydrous and DeoxygenatedMinimize homocoupling
Temperature60-80 °CLower temperature
AtmosphereRigorously Inert (Argon)Prevent oxygen contamination

dot

Homocoupling_Mitigation cluster_reactants Reactants cluster_process Key Process Steps cluster_outcome Reaction Products ArylHalide Aryl Halide DesiredProduct Desired Cross-Coupled Product ArylHalide->DesiredProduct BoronicAcid This compound (1.1-1.2 equiv) BoronicAcid->DesiredProduct Suzuki Coupling HomocouplingProduct Dimeric Bipyrazole (Byproduct) BoronicAcid->HomocouplingProduct Homocoupling (Minimized) Deoxygenation Thorough Deoxygenation (N₂/Ar sparging) CatalystAddition Catalyst Addition (under inert atmosphere) Deoxygenation->CatalystAddition ControlledTemp Controlled Temperature (60-80°C) CatalystAddition->ControlledTemp

Caption: Logical workflow to suppress homocoupling of the boronic acid.

Quantitative Data Summary

While specific quantitative data for side reactions of this compound is not extensively reported, the following table provides a general overview of expected product and byproduct distributions under different conditions based on literature for analogous pyrazole boronic acids. Actual yields will be substrate-dependent.

ConditionDesired Product Yield (%)Protodeboronation Byproduct (%)Homocoupling Byproduct (%)
Standard Suzuki (Aqueous Base) 50-7010-305-15
Optimized (Anhydrous, Mild Base) >85<10<5
Oxygen Contamination 40-6010-2020-40

Signaling Pathways and Experimental Workflows

The following diagram illustrates the key competing reaction pathways in a Suzuki-Miyaura coupling reaction involving this compound.

dot

Competing_Pathways Start Reaction Mixture (Aryl Halide + Boronic Acid) CatalyticCycle Pd(0)/Pd(II) Catalytic Cycle Start->CatalyticCycle Reaction Conditions (Base, Solvent, Temp) Protodeboronation Protodeboronation Start->Protodeboronation H⁺ Source (e.g., H₂O) Homocoupling Homocoupling Start->Homocoupling O₂/Pd(II) DesiredProduct Desired Cross-Coupled Product CatalyticCycle->DesiredProduct Productive Pathway Byproduct1 5-Methyl-1H-pyrazole Protodeboronation->Byproduct1 Byproduct2 Dimeric Bipyrazole Homocoupling->Byproduct2

Caption: Competing reaction pathways in Suzuki-Miyaura coupling.

Technical Support Center: (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is primarily used in organic synthesis as a reagent in Suzuki-Miyaura cross-coupling reactions.[1] This reaction creates carbon-carbon bonds, which is a crucial step in the synthesis of complex molecules for pharmaceuticals and advanced materials.[2] The pyrazole structure is a common feature in many biologically active molecules.[2]

Q2: What are the main challenges when using this compound in Suzuki-Miyaura coupling?

A2: The main challenges include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which is a common side reaction with heterocyclic boronic acids.[3]

  • Homocoupling: The reaction of two molecules of the boronic acid to form a bipyrazole, which reduces the yield of the desired product.[4][5]

  • Catalyst Inhibition: The presence of the unprotected N-H group on the pyrazole ring can inhibit the palladium catalyst, leading to lower reaction yields.[6]

  • Low Reactivity: The acidic nature of the pyrazole's N-H group can interfere with the reaction, sometimes requiring N-protection strategies or carefully optimized conditions for unprotected substrates.[6]

Q3: How can I minimize protodeboronation?

A3: To minimize protodeboronation, consider the following strategies:

  • Use Milder Bases: Strong bases in the presence of water can accelerate protodeboronation. Switching to milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF) can be beneficial.[3]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, using anhydrous (dry) solvents and reagents can significantly reduce its occurrence.[3]

  • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can help mitigate protodeboronation.[7][8]

Q4: What causes homocoupling and how can it be prevented?

A4: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can interfere with the palladium catalyst.[3] It can also be a competing reaction pathway in palladium-catalyzed couplings.[4][5][9] To prevent homocoupling:

  • Ensure an Inert Atmosphere: Properly degas all solvents and run the reaction under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.[3]

  • Use a Mild Reducing Agent: The addition of a mild reducing agent, like potassium formate, can help suppress the formation of homocoupling byproducts.[10]

  • Optimize Reaction Conditions: Careful selection of the catalyst, ligands, and base can favor the desired cross-coupling reaction over homocoupling.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Yield Inactive catalystUse a fresh batch of palladium catalyst and ligand. Consider using more robust, air-stable precatalysts like XPhos Pd G3.[3]
Catalyst inhibition by the unprotected N-H groupIncrease the catalyst loading (e.g., 2.0–3.5 mol%).[6] Use bulky, electron-rich phosphine ligands like XPhos or SPhos.[6]
Inappropriate base or solventScreen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvent systems (e.g., dioxane/water, THF).[3][7][11] Ensure the base is finely powdered for anhydrous reactions.[3]
Significant Protodeboronation Presence of water and strong baseSwitch to anhydrous conditions and use a milder base such as KF or K₂CO₃.[3]
Instability of the boronic acidConvert the boronic acid to a more stable pinacol ester derivative.[7]
High Levels of Homocoupling Oxygen contaminationThoroughly degas the solvent and maintain an inert atmosphere (N₂ or Ar) throughout the reaction.[3]
Presence of Pd(II) speciesAdd a mild reducing agent like potassium formate to the reaction mixture.[10]
Incomplete Reaction Insufficient reaction time or temperatureMonitor the reaction progress using TLC, GC-MS, or LC-MS and adjust the reaction time and temperature accordingly. Typical conditions can range from 60°C to 110°C for several hours.[3][6]
Steric hindranceFor sterically hindered substrates, consider using more active Buchwald-type precatalysts and ligands.[3]

Data Presentation

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Heterocycles

Aryl HalideBoronic AcidCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidP2 (2.5)SPhosK₃PO₄dioxane/H₂O1001590[6]
3-Chloroindazole DerivativesVarious Aryl Boronic AcidsP2 (2.0-3.5)-K₃PO₄dioxane/H₂O10015-20Good to Excellent[6]
3-BromopyrazoleVarious Aryl Boronic AcidsP1 (6-7)XPhosK₃PO₄dioxane/H₂O1002461-86[6]
Chloroindoles/OxindolesVarious Aryl Boronic AcidsP1 (1.0-1.5)-K₃PO₄dioxane/H₂O605-891-99[6]

P1: XPhos precatalyst, P2: SPhos precatalyst

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling of this compound

This protocol is a general guideline and may require optimization for specific substrates.

1. Reagent Preparation:

  • Ensure all glassware is oven-dried and cooled under an inert atmosphere.

  • Use anhydrous solvents. If using a biphasic system with water, ensure the water is deionized and degassed.

  • Finely powder the base if running the reaction under anhydrous conditions.[3]

2. Reaction Setup:

  • To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–2.0 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).[3][6]

  • Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.[3]

  • Under the inert atmosphere, add the palladium catalyst (e.g., XPhos Pd G3, 0.5–2 mol%) and any additional ligand.[3]

  • Add the degassed solvent system (e.g., Dioxane/H₂O) via syringe.[3]

3. Reaction Execution:

  • Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[3]

  • Monitor the reaction by TLC, GC-MS, or LC-MS until the starting material is consumed.[3]

4. Workup and Purification:

  • Cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography.[3]

Visualizations

Suzuki_Miyaura_Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L2 OA Oxidative Addition PdII_Aryl Ar-Pd(II)L2-X OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both Ar-Pd(II)L2-Ar' Transmetalation->PdII_Both RE Reductive Elimination PdII_Both->RE RE->Pd0 Product Ar-Ar' RE->Product ArylHalide Ar-X ArylHalide->OA BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low Yield or Failed Reaction CheckCatalyst Check Catalyst Activity (Use fresh catalyst/ligand) Start->CheckCatalyst CheckInert Ensure Inert Atmosphere (Degas solvent, purge with N2/Ar) Start->CheckInert ScreenBase Screen Bases (K3PO4, K2CO3, CsF) CheckCatalyst->ScreenBase CheckInert->ScreenBase ScreenSolvent Screen Solvents (Dioxane/H2O, THF) ScreenBase->ScreenSolvent CheckTemp Optimize Temperature (60-110°C) ScreenSolvent->CheckTemp SideReaction Side Reaction Observed? CheckTemp->SideReaction Protodeboronation Protodeboronation SideReaction->Protodeboronation Yes Homocoupling Homocoupling SideReaction->Homocoupling Yes Success Improved Yield SideReaction->Success No SolveProto Use Milder Base Run Anhydrous Protodeboronation->SolveProto SolveHomo Strictly Anoxic Conditions Add Mild Reducing Agent Homocoupling->SolveHomo SolveProto->Success SolveHomo->Success

Caption: A troubleshooting workflow for optimizing Suzuki-Miyaura reactions.

Experimental_Workflow Start Start: Oven-dried Glassware AddReagents 1. Add Aryl Halide, Boronic Acid, and Base Start->AddReagents Purge 2. Seal and Purge with Inert Gas (N2/Ar) AddReagents->Purge AddCatalyst 3. Add Palladium Catalyst and Ligand Purge->AddCatalyst AddSolvent 4. Add Degassed Solvent AddCatalyst->AddSolvent Heat 5. Heat and Stir (e.g., 80-110°C) AddSolvent->Heat Monitor 6. Monitor Reaction (TLC, GC/LC-MS) Heat->Monitor Workup 7. Cool, Dilute, and Wash Monitor->Workup Purify 8. Dry and Purify (Column Chromatography) Workup->Purify End End: Isolated Product Purify->End

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

References

Technical Support Center: Troubleshooting Failed Suzuki Coupling with Pyrazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura coupling reactions involving pyrazole boronic acids.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a pyrazole boronic acid is resulting in low to no yield. What are the primary factors I should investigate?

A1: When a Suzuki coupling reaction with pyrazole boronic acids fails or gives low yields, begin by assessing these critical parameters:

  • Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Some precatalysts are air-sensitive, so using a fresh batch or a more robust, air-stable precatalyst is advisable.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of boronic acids and decomposition of the catalyst.[1] It is crucial to properly degas your solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and pyrazole boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Selection: The choice of base and solvent is critical and often interdependent. The base must be sufficiently strong to promote transmetalation but not so strong as to cause the degradation of starting materials or products.[1]

Q2: I am observing significant protodeboronation of my pyrazole boronic acid. How can this be minimized?

A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic boronic acids.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation.[1] Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases such as sodium hydroxide (NaOH) or potassium phosphate (K₃PO₄).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use Boronic Esters: Converting the pyrazole boronic acid to a more stable derivative, such as a pinacol ester, can be an effective strategy.[2][3] These esters are more robust and slowly release the boronic acid under the reaction conditions.[2]

Q3: My pyrazole boronic acid is sterically hindered, leading to a sluggish reaction. What modifications to the protocol should I consider?

A3: Steric hindrance can impede the transmetalation and reductive elimination steps of the catalytic cycle.[1] To overcome this, more forcing conditions and specialized catalysts are often necessary:

  • Bulky, Electron-Rich Ligands: These are crucial for coupling sterically hindered substrates. Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbenes (NHCs) are highly effective as they accelerate both oxidative addition and reductive elimination.[1][4]

  • Higher Temperatures: Increasing the reaction temperature can help overcome the activation energy barrier imposed by steric hindrance.[4]

  • Increased Catalyst Loading: A higher catalyst concentration may be required to achieve a reasonable reaction rate.[4]

Q4: Can the acidic proton of an unprotected pyrazole inhibit the reaction?

A4: Yes, the presence of acidic functional groups, such as the N-H of an unprotected pyrazole, can inhibit the Suzuki coupling reaction. This is thought to occur through binding to the palladium center.[4] To counteract this inhibitory effect, you can try adding more boronic acid or raising the reaction temperature.[4]

Troubleshooting Guides

Low Yield or No Reaction

If you are experiencing low to no yield, a systematic approach to troubleshooting is recommended. The following flowchart outlines a logical progression of steps to identify and resolve the issue.

Troubleshooting_Workflow start Low/No Yield check_reagents Verify Reagent Quality (Purity, Activity, Stability) start->check_reagents check_reagents->start Reagents Faulty check_conditions Review Reaction Conditions (Inert Atmosphere, Degassed Solvent) check_reagents->check_conditions Reagents OK check_conditions->start Conditions Faulty optimize_base Optimize Base (Strength, Solubility) check_conditions->optimize_base Conditions OK optimize_ligand Optimize Ligand (Sterics, Electronics) optimize_base->optimize_ligand Base Optimized optimize_solvent Optimize Solvent System (Polarity, Biphasic/Anhydrous) optimize_ligand->optimize_solvent Ligand Optimized optimize_temp Adjust Temperature optimize_solvent->optimize_temp Solvent Optimized side_reactions Investigate Side Reactions (Protodeboronation, Homocoupling) optimize_temp->side_reactions Temp Optimized success Improved Yield side_reactions->success Side Reactions Minimized

Caption: Troubleshooting workflow for low-yield Suzuki coupling reactions.

Common Side Reactions and Solutions
Side ReactionPotential CauseRecommended Solution(s)
Protodeboronation Presence of water; strong base; unstable boronic acidUse anhydrous conditions; switch to a milder base (e.g., K₂CO₃, KF); convert boronic acid to a pinacol ester or trifluoroborate salt.[1][2][3]
Homocoupling Oxygen in the reaction mixtureThoroughly degas all solvents and ensure a strict inert atmosphere (N₂ or Ar).[1]
Catalyst Decomposition High temperatures; presence of oxygen or other impuritiesUse a more stable precatalyst; ensure rigorous inert conditions; consider lower reaction temperatures with a more active catalyst system.[1][5]

Experimental Protocols

General Protocol for Suzuki Coupling of 4-Bromopyrazoles with Arylboronic Acids

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a reaction vessel equipped with a stir bar, combine the 4-bromopyrazole (1.0 mmol), the arylboronic acid (1.5–2.0 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).[2][4]

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G2, 2-7 mol%) and any additional ligand if required.[2][4]

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/H₂O 4:1) via syringe.[2][4]

  • Reaction: Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C) for the specified time (typically 12-24 hours).[1][2][4]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification: Purify the crude product by flash column chromatography.[1]

Protocol for Conversion of Pyrazole Boronic Acid to a Pinacol Ester

For pyrazole boronic acids prone to decomposition, conversion to a more stable pinacol ester is recommended.

  • Dissolution: In a flask, dissolve the pyrazole boronic acid (1.0 equiv) and pinacol (1.1 equiv) in a suitable anhydrous solvent (e.g., THF or dichloromethane).

  • Drying Agent: Add a drying agent such as anhydrous magnesium sulfate to remove any water.

  • Stirring: Stir the mixture at room temperature for several hours to overnight.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude pyrazole boronic acid pinacol ester, which can often be used in the Suzuki coupling reaction without further purification.

Catalytic Cycle and Key Optimization Points

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling and highlights key areas for optimization when working with pyrazole boronic acids.

Suzuki_Cycle cluster_optimization Key Optimization Points Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd 1 ArPdX Ar-Pd(II)-X(L_n) OxAdd->ArPdX opt1 Ligand Choice (e.g., XPhos, SPhos) Affects steps 1 & 3 Transmetalation Transmetalation (R-B(OR)₂) ArPdX->Transmetalation 2 ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR opt2 Base Choice Affects step 2 RedElim Reductive Elimination ArPdR->RedElim 3 RedElim->Pd0 Regeneration Product Ar-R RedElim->Product opt3 Solvent & Temp Affects all steps BoronicAcid Pyrazole-B(OH)₂ Boronate [Pyrazole-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., K₃PO₄) Base->Boronate Boronate->Transmetalation Active Species

Caption: The Suzuki-Miyaura catalytic cycle with key optimization points.

References

preventing homocoupling of (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of (5-Methyl-1H-pyrazol-3-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction with this compound?

A1: Homocoupling is a significant side reaction where two molecules of this compound react with each other to form a symmetrical bipyrazole. This process consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates purification due to the structural similarity between the byproduct and the target molecule.[1]

Q2: What are the primary causes of boronic acid homocoupling?

A2: Homocoupling is primarily driven by two factors: the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2]

  • Oxygen-Mediated Homocoupling: Dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote the homocoupling of the boronic acid.[3][4]

  • Palladium(II)-Mediated Homocoupling: When using a Pd(II) salt, such as Pd(OAc)₂ or PdCl₂, as the catalyst precursor, it can directly react with the boronic acid to generate the homocoupled product during its initial reduction to the active Pd(0) state.[3][5][6]

Q3: Why can heteroaryl boronic acids like this compound be particularly challenging?

A3: Heteroaryl boronic acids, especially N-heterocycles like pyrazoles, present unique challenges. The Lewis-basic nitrogen atom can coordinate to the palladium center, potentially deactivating the catalyst.[7] Furthermore, these substrates can be more susceptible to competitive side reactions like protodeboronation, particularly under non-optimized conditions.[7]

Q4: How does the choice of palladium source affect homocoupling?

A4: The palladium source is critical. Pd(II) sources can directly induce homocoupling as they are reduced to the catalytically active Pd(0) state by reacting with the boronic acid.[3] Using a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred as it circumvents this initial, problematic reduction step.[6][8]

Q5: What is the role of ligands in preventing homocoupling?

A5: Ligands play a crucial role by stabilizing the palladium catalyst and modulating its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos, XPhos, or P(t-Bu)₃, are highly recommended.[1][8][9] These ligands accelerate the key steps of the desired catalytic cycle, particularly reductive elimination, making the cross-coupling pathway kinetically favored over the competing homocoupling pathway.[8][10]

Q6: How do the base and solvent system influence the formation of homocoupling byproducts?

A6: The base is necessary to activate the boronic acid for transmetalation, but its choice is important.[11][12] Weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective and less likely to promote side reactions compared to very strong bases.[3][13] Aprotic solvents such as dioxane, THF, or toluene, often with a minimal amount of water to aid in dissolving the base, are standard.[5] However, for some challenging heteroaryl couplings, anhydrous conditions may prove beneficial.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Percentage of Homocoupled Bipyrazole Product 1. Presence of Oxygen: The reaction mixture was not properly degassed.[4]1a. Rigorously degas all solvents by sparging with an inert gas (N₂ or Ar) for 20-30 minutes before use.[1] 1b. After assembling the reaction, continue to bubble inert gas through the reaction mixture for 10-15 minutes.[14] 1c. For maximum oxygen removal, perform three to five freeze-pump-thaw cycles.[1]
2. Use of Pd(II) Precatalyst: Pd(OAc)₂ or PdCl₂ is promoting homocoupling during in situ reduction.[3]2a. Switch to a Pd(0) catalyst source like Pd(PPh₃)₄ or Pd₂(dba)₃.[6][8] 2b. If a Pd(II) source is necessary, add a mild reducing agent like potassium formate (HCO₂K) to minimize the concentration of free Pd(II).[14][15]
3. Suboptimal Ligand Choice: The ligand is not efficiently promoting the desired cross-coupling pathway.3. Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) which are known to suppress homocoupling by accelerating the main catalytic cycle.[8][9]
4. High Boronic Acid Concentration: A high instantaneous concentration of the boronic acid favors the bimolecular homocoupling reaction.4. Add the this compound solution to the reaction mixture slowly over 30-60 minutes using a syringe pump.[3][6]
Low Yield of Desired Product with Unreacted Starting Material 1. Catalyst Deactivation/Poisoning: The pyrazole nitrogen may be inhibiting the palladium catalyst.[7]1. Increase the ligand-to-palladium ratio to better protect the catalytic site. 2. Consider using a boronic ester (e.g., pinacol ester) instead of the boronic acid to improve stability and reduce potential for catalyst inhibition.[5]
2. Inefficient Transmetalation: The chosen base is not effectively activating the boronic acid.2. Screen different bases. Weaker inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are often good starting points.[16]

Data Presentation

The selection of the palladium source and ligand has a profound impact on minimizing homocoupling. The following tables provide a qualitative and illustrative comparison based on general trends reported in the literature.

Table 1: Effect of Palladium Source on Homocoupling

Palladium SourceOxidation StateTypical Homocoupling LevelRationale
Pd(OAc)₂, PdCl₂Pd(II)Moderate to HighRequires reduction by boronic acid, which directly causes homocoupling.[3]
Pd(PPh₃)₄, Pd₂(dba)₃Pd(0)Low to NegligibleEnters the catalytic cycle directly, avoiding the problematic initial reduction step.[6][8]

Table 2: Comparative Effect of Ligand Class on Homocoupling

Ligand TypeGeneral CharacteristicsImpact on HomocouplingExamples
Simple Phosphines Less bulky, less electron-donating.May permit significant homocoupling under non-ideal conditions.PPh₃
Bulky, Electron-Rich Phosphines Sterically demanding, strong electron donors.Generally suppress homocoupling by accelerating the desired catalytic cycle.[8]P(t-Bu)₃, SPhos, XPhos
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Highly effective at suppressing homocoupling due to strong Pd-C bond formation.[8]IPr, SImes

Visualizations

G cluster_suzuki Desired Suzuki-Miyaura Cycle cluster_homo Undesired Homocoupling Pathway pd0 Pd(0)L₂ oa_complex Ar-Pd(II)(X)L₂ (Oxidative Addition) pd0->oa_complex Ar-X pdII Pd(II) Species pd0->pdII O₂ (Oxygen) trans_complex Ar-Pd(II)(Ar')L₂ (Transmetalation) oa_complex->trans_complex Ar'-B(OH)₂ + Base product Ar-Ar' (Desired Product) trans_complex->product Reductive Elimination product->pd0 homo_product Ar'-Ar' (Homocoupled Product) pdII->homo_product 2 x Ar'-B(OH)₂ pdII_source Pd(II) Precatalyst (e.g., Pd(OAc)₂) pdII_source->pdII Troubleshooting_Workflow start High Homocoupling Observed q_atmosphere Is the reaction rigorously deoxygenated? start->q_atmosphere sol_atmosphere ACTION: Implement inert gas sparging or freeze-pump-thaw cycles. q_atmosphere->sol_atmosphere No q_catalyst Are you using a Pd(0) precatalyst? q_atmosphere->q_catalyst Yes sol_atmosphere->q_catalyst sol_catalyst ACTION: Switch to Pd(PPh₃)₄ or Pd₂(dba)₃. Consider adding HCO₂K if using a Pd(II) source. q_catalyst->sol_catalyst No q_ligand Are you using a bulky, electron-rich ligand? q_catalyst->q_ligand Yes sol_catalyst->q_ligand sol_ligand ACTION: Screen ligands such as SPhos, XPhos, or P(t-Bu)₃. q_ligand->sol_ligand No q_addition Is boronic acid added slowly? q_ligand->q_addition Yes sol_ligand->q_addition sol_addition ACTION: Use a syringe pump for slow addition over 30-60 min. q_addition->sol_addition No end_node Homocoupling Minimized q_addition->end_node Yes sol_addition->end_node

References

Technical Support Center: Reactions with (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid in cross-coupling reactions.

Troubleshooting Guide

This guide addresses common issues encountered during experiments, focusing on catalyst deactivation and other side reactions.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield Catalyst Poisoning: The nitrogen atoms in the pyrazole ring can strongly coordinate with the palladium catalyst, leading to deactivation.[1][2]- Increase Catalyst Loading: A higher catalyst concentration may compensate for the poisoned sites. - Ligand Selection: Employ bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) that can stabilize the catalyst and promote the desired reaction pathway.[3] - Use a Pre-catalyst: Palladium pre-catalysts can be more robust and resistant to poisoning.
Protodeboronation: The boronic acid group is lost from the pyrazole ring before cross-coupling can occur. This is more common at higher temperatures.[3][4]- Lower Reaction Temperature: If possible, run the reaction at a lower temperature to minimize this side reaction. - Use a Milder Base: Strong bases can promote protodeboronation. Consider using milder bases like K3PO4 or K2CO3.[5] - Use a Boronic Acid Surrogate: Air-stable MIDA boronates can slowly release the boronic acid in situ, minimizing its decomposition.[4]
Poor Quality of Boronic Acid: this compound may be unstable or contain impurities.- Check Purity: Verify the purity of the boronic acid by NMR or other analytical techniques. - Use Fresh Reagent: Use freshly purchased or prepared boronic acid. - Proper Storage: Store the boronic acid at the recommended temperature (typically 2-8 °C) and under an inert atmosphere.
Formation of Side Products Homocoupling: The boronic acid couples with itself to form a bipyrazole species.[6][7]- Degas Reaction Mixture: Thoroughly degas the solvent and reaction mixture to remove oxygen, which can promote homocoupling.[6] - Use a Pd(0) Source: Starting with a Pd(0) catalyst can sometimes reduce homocoupling compared to Pd(II) sources that require in situ reduction.
Dehalogenation of the Coupling Partner: If using a halo-pyrazole, the halogen can be removed, leading to an undesired side product.- Choice of Halogen: Bromo and chloro derivatives may be less prone to dehalogenation than iodo derivatives.[8] - Optimize Reaction Conditions: Screen different catalysts, ligands, and bases to find conditions that favor cross-coupling over dehalogenation.
Reaction Fails to Initiate Inactive Catalyst: The palladium source may not be forming the active catalytic species.- Catalyst Activation: If using a Pd(II) source, ensure conditions are suitable for its reduction to Pd(0). - Solvent Choice: Ensure the chosen solvent solubilizes the catalyst and reagents. Common solvents include dioxane, THF, and DMF, often with a small amount of water.[6]

Frequently Asked Questions (FAQs)

Q1: Why is my palladium catalyst turning black and precipitating out of the reaction mixture?

A1: The formation of palladium black (finely divided palladium metal) is a common sign of catalyst decomposition and deactivation. This can be caused by several factors, including high temperatures, the presence of impurities, or the inherent instability of the catalytic species in the reaction environment. To mitigate this, ensure your reagents and solvents are pure and properly degassed. Using more robust ligands or catalyst systems can also help to stabilize the active palladium species.

Q2: I observe the formation of a bipyrazole compound as a major byproduct. What is causing this and how can I prevent it?

A2: The formation of a bipyrazole is due to the oxidative homocoupling of two molecules of this compound.[6][7] This side reaction is often promoted by the presence of oxygen in the reaction mixture. To prevent this, it is crucial to thoroughly degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: My reaction works well at a small scale, but the yield drops significantly upon scale-up. What could be the reason?

A3: Scale-up issues can arise from several factors, including inefficient mixing, poor heat transfer, and the increased impact of small amounts of impurities. Ensure that stirring is vigorous enough to maintain a homogeneous mixture. For exothermic reactions, proper temperature control is critical to prevent catalyst decomposition. The purity of reagents and solvents becomes even more critical at a larger scale.

Q4: Can I use an unprotected pyrazole in a Suzuki-Miyaura coupling?

A4: While challenging, it is possible to perform Suzuki-Miyaura couplings with unprotected N-H pyrazoles.[3] However, the acidic N-H proton can interfere with the reaction, and the nitrogen atoms can poison the catalyst. Often, using a higher catalyst loading, specific ligands (like XPhos or SPhos), and carefully optimized reaction conditions are necessary to achieve good yields.[3] In some cases, N-protection of the pyrazole may be a more robust strategy.

Q5: What is protodeboronation and how can I minimize it?

A5: Protodeboronation is a side reaction where the boronic acid group (-B(OH)2) is replaced by a hydrogen atom, effectively destroying your starting material.[9] This is often promoted by high temperatures and the presence of water and base.[4] To minimize this, you can try running the reaction at a lower temperature, using a milder base, or reducing the amount of water in the reaction mixture. Using a stable derivative like an N-methyliminodiacetic acid (MIDA) boronate can also be an effective strategy as it provides a slow release of the boronic acid.[4]

Visualizing Catalyst Deactivation

The following diagram illustrates a simplified potential pathway for catalyst deactivation in the presence of this compound.

CatalystDeactivation cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathway cluster_side_reactions Side Reactions Pd0 Active Pd(0) Catalyst OxAdd Oxidative Addition Pd0->OxAdd Ar-X Poisoning Catalyst Poisoning Pd0->Poisoning Pyrazole Coordination Transmetal Transmetalation OxAdd->Transmetal (5-Methyl-1H-pyrazol-3-yl)B(OH)2 RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Product RedElim->Product Pd_Pyrazole Pd-Pyrazole Complex (Inactive) Poisoning->Pd_Pyrazole Decomposition Decomposition Pd_Pyrazole->Decomposition Pd_Black Palladium Black Decomposition->Pd_Black BoronicAcid (5-Methyl-1H-pyrazol-3-yl)B(OH)2 Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ Homocoupling Homocoupling BoronicAcid->Homocoupling [O] SideProduct1 5-Methyl-1H-pyrazole Protodeboronation->SideProduct1 SideProduct2 Bipyrazole Homocoupling->SideProduct2

Caption: Potential catalyst deactivation and side reaction pathways.

Experimental Protocols

While specific experimental conditions should be optimized for each unique substrate combination, the following provides a general starting protocol for a Suzuki-Miyaura cross-coupling reaction with this compound.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a pre-catalyst like XPhos Pd G3)

  • Base (e.g., K2CO3 or K3PO4)

  • Solvent (e.g., Dioxane/Water mixture, 4:1)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide (1.0 eq), this compound (1.2 - 2.0 eq), and the base (2.0 - 3.0 eq).

  • Add the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

managing protodeboronation of (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Methyl-1H-pyrazol-3-yl)boronic acid

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound and its derivatives. The focus is on managing and preventing the common side reaction of protodeboronation during cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of the boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2] This process consumes the boronic acid, leading to the formation of 5-methyl-1H-pyrazole as a byproduct, which reduces the yield of the desired coupled product and complicates purification.[3] Heteroaromatic boronic acids, particularly those containing a basic nitrogen atom like pyrazoles, are especially susceptible to this decomposition pathway.[2]

Q2: I am observing a high amount of 5-methyl-1H-pyrazole in my reaction mixture. What are the most likely causes?

A2: The presence of significant 5-methyl-1H-pyrazole is a direct indicator of protodeboronation. The primary factors that accelerate this side reaction include:

  • Inappropriate Base Selection: Strong bases, especially in the presence of water (e.g., NaOH, KOH), can rapidly promote protodeboronation.[4][5]

  • Presence of Water: Water often acts as the proton source for the cleavage of the C-B bond. Using aqueous solvent mixtures or reagents that are not anhydrous can significantly increase the rate of protodeboronation.[5][6]

  • High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation, sometimes more than the rate of the desired Suzuki coupling.[3][4]

  • Inefficient Catalytic System: If the desired cross-coupling reaction is slow, the boronic acid is exposed to potentially degrading conditions for a longer period, increasing the likelihood of decomposition.[2][4]

Q3: How can I minimize or prevent protodeboronation when using this reagent?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use a Boronic Ester Derivative: The most effective strategy is to use a more stable form of the reagent, such as the pinacol ester (this compound pinacol ester) or an N-methyliminodiacetic acid (MIDA) boronate.[3][7][8] These derivatives are more resistant to premature decomposition. MIDA boronates are particularly effective as they enable a "slow-release" of the active boronic acid, keeping its concentration low throughout the reaction.[2][9]

  • Optimize the Base: Switch to weaker, non-hydroxide bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃).[4] Ensure the base is anhydrous if running the reaction under water-free conditions.[5]

  • Employ Anhydrous Conditions: Use anhydrous solvents (e.g., dioxane, toluene, THF) and ensure all glassware and reagents are thoroughly dried.[5][6] This minimizes the primary proton source for the side reaction.

  • Control the Temperature: Run the reaction at the lowest temperature that still allows for efficient catalytic turnover, often in the range of 60-80 °C.[4]

  • Select an Efficient Catalyst System: Use a highly active palladium precatalyst and ligand combination (e.g., XPhos-Pd-G3) to ensure the desired cross-coupling reaction is fast and can outcompete the slower protodeboronation pathway.[3][4]

  • Maintain an Inert Atmosphere: Thoroughly degas all solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxygen from decomposing the catalyst, which would slow the desired reaction.[3][5]

Troubleshooting Guide

The following table summarizes key experimental parameters and their impact on protodeboronation, providing clear recommendations for optimization.

Parameter Condition to AVOID Recommended Condition Expected Impact on Protodeboronation
Boron Reagent This compoundPinacol or MIDA boronate ester derivativeSignificantly Reduced[3][7][9]
Base Strong, aqueous bases (e.g., NaOH, KOH)Weaker, anhydrous bases (e.g., K₃PO₄, Cs₂CO₃)Significantly Reduced[4][5]
Solvent Protic or aqueous mixtures (e.g., Dioxane/H₂O)Anhydrous aprotic solvents (e.g., Dioxane, Toluene)Significantly Reduced[5][6]
Temperature High temperatures (>100 °C)Lowest effective temperature (e.g., 60-80 °C)Reduced[3][4]
Atmosphere Air or oxygen presentStrictly inert (Argon or Nitrogen)Reduced (by preserving catalyst efficiency)[3][5]
Catalyst Low activity catalyst/ligand systemHigh activity system (e.g., Buchwald ligands/precatalysts)Reduced (by accelerating the main reaction)[2][3][4]

Visual Guides & Workflows

Troubleshooting Workflow for Protodeboronation

The following diagram outlines a logical workflow for diagnosing and solving issues related to the protodeboronation of this compound.

G cluster_0 cluster_1 Primary Checks cluster_2 Recommended Actions cluster_3 Secondary Optimization cluster_4 start High Protodeboronation (>10% 5-methyl-1H-pyrazole detected) check_reagent Using Boronic Acid or Boronic Ester? start->check_reagent check_base What base is being used? (e.g., NaOH, K3PO4) start->check_base check_solvent Is the solvent anhydrous or an aqueous mixture? start->check_solvent check_reagent->check_base If Ester action_ester Switch to Pinacol or MIDA Boronate Ester check_reagent->action_ester If Acid action_base Use weaker, anhydrous base (e.g., K3PO4, Cs2CO3) check_base->action_base If strong/aqueous action_solvent Use anhydrous solvent (e.g., Dioxane, Toluene) check_solvent->action_solvent If aqueous opt_temp Lower Reaction Temperature (e.g., from 100°C to 80°C) action_ester->opt_temp action_base->opt_temp action_solvent->opt_temp opt_catalyst Increase Catalyst Efficiency (e.g., Use G3/G4 Precatalyst) opt_temp->opt_catalyst end_node Protodeboronation Minimized (Successful Coupling) opt_catalyst->end_node

Caption: A step-by-step workflow for troubleshooting protodeboronation.

Mechanism of Base-Catalyzed Protodeboronation

This diagram illustrates the generally accepted mechanism for base-catalyzed protodeboronation in the presence of a proton source like water.

G compound_A Pyrazolyl-B(OH)2 (this compound) compound_B Pyrazolyl-B(OH)3- (Activated Boronate Species) compound_A->compound_B + compound_C Transition State compound_B->compound_C + compound_D Pyrazolyl-H (5-Methyl-1H-pyrazole) compound_C->compound_D compound_E B(OH)4- compound_C->compound_E reagent_A OH- (Base) reagent_B H2O (Proton Source)

Caption: Mechanism of base-catalyzed protodeboronation.

Optimized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is designed to minimize protodeboronation by using a stable boronic ester derivative and optimized reaction conditions.

Reagents & Materials:

  • This compound pinacol ester (1.2 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)

  • XPhos Pd G3 (or similar high-activity precatalyst) (2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.5 equiv)

  • Anhydrous 1,4-Dioxane

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware at >120 °C overnight and allow it to cool under a stream of inert gas.[4]

  • Reagent Addition: To a Schlenk flask under a positive pressure of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2 equiv), anhydrous, finely powdered K₃PO₄ (2.5 equiv), and the palladium precatalyst (0.02 equiv).[4][5]

  • Atmosphere Purge: Seal the flask, and evacuate and backfill with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl halide.[5]

  • Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours. Avoid unnecessarily long reaction times to minimize potential side reactions.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Technical Support Center: Optimizing Catalyst Loading for (5-Methyl-1H-pyrazol-3-yl)boronic acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (5-Methyl-1H-pyrazol-3-yl)boronic acid in cross-coupling reactions. The focus is on optimizing palladium catalyst loading to achieve high yields, efficiency, and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading for Suzuki-Miyaura reactions involving this compound?

A1: For Suzuki-Miyaura cross-coupling reactions with pyrazole-containing boronic acids, palladium catalyst loading typically ranges from 0.5 to 5 mol%.[1] However, for challenging substrates or to achieve very high turnover numbers (TONs), loadings as low as 0.01 mol% have been reported to be effective.[2] The optimal loading is highly dependent on the specific reaction conditions, including the coupling partners, solvent, base, and temperature. It is often recommended to start with a loading of 1-2 mol% and optimize from there.

Q2: I am observing low to no yield in my reaction. What are the first troubleshooting steps related to the catalyst?

A2: Low yields in Suzuki-Miyaura couplings with this compound can often be attributed to catalyst issues. Here are the initial steps to take:

  • Catalyst Activity: Ensure your palladium precatalyst and ligand are active. Consider using a fresh batch of catalyst. For air-sensitive catalysts, proper inert atmosphere techniques are crucial.

  • Precatalyst Activation: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ to the active Pd(0) species. Ensure your reaction conditions facilitate this reduction.

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the active catalyst and promote unwanted side reactions like the homocoupling of the boronic acid.[3] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).

  • Catalyst Inhibition: The nitrogen atoms in the pyrazole ring can coordinate to the palladium center, potentially inhibiting the catalyst.[4] The choice of ligand and reaction conditions can mitigate this effect.

Q3: Can the nitrogen on the pyrazole ring of this compound interfere with the palladium catalyst?

A3: Yes, the Lewis basic nitrogen atoms of the pyrazole ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[4] This can result in lower reaction rates and incomplete conversions. The use of bulky, electron-rich phosphine ligands, such as those from the Buchwald and Fu groups (e.g., XPhos, SPhos), can help to stabilize the active catalytic species and prevent inhibitory coordination from the pyrazole nitrogen.

Q4: What are the common side reactions related to catalyst loading that I should be aware of?

A4: Besides low yield, improper catalyst loading can lead to several side reactions:

  • Homocoupling: High catalyst loadings or the presence of oxygen can promote the homocoupling of the boronic acid to form a bipyrazole species.[3]

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This can be exacerbated by high temperatures and certain bases. While not directly caused by catalyst loading, an inefficient catalyst that requires harsh conditions can indirectly promote this side reaction.[5]

  • Dehalogenation: The aryl halide starting material can undergo reduction, replacing the halogen with a hydrogen atom. This can be influenced by the choice of ligand and base.

Q5: How does catalyst loading affect the Turnover Number (TON) and Turnover Frequency (TOF)?

A5: The Turnover Number (TON) represents the number of moles of product formed per mole of catalyst, while the Turnover Frequency (TOF) is the TON per unit of time. Generally, decreasing the catalyst loading while maintaining a high yield will result in a higher TON.[6] Optimizing for a low catalyst loading is crucial for process efficiency and reducing the cost of the reaction, especially in large-scale synthesis. However, excessively low catalyst concentrations can lead to longer reaction times and lower TOF.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Inactive Catalyst- Use a fresh batch of palladium precatalyst and ligand.- Ensure proper storage and handling of air/moisture-sensitive catalysts.- Consider using a more robust, air-stable precatalyst (e.g., a palladacycle).
Catalyst Inhibition by Pyrazole- Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) to shield the palladium center.- Screen different ligands to find one that is less susceptible to coordination by the pyrazole nitrogen.
Incomplete Precatalyst Activation- If using a Pd(II) source, ensure conditions are suitable for reduction to Pd(0).- Consider adding a reducing agent if necessary, though many modern catalyst systems do not require this.
Reaction Stalls Before Completion Catalyst Deactivation- The catalyst may be degrading over the course of the reaction. Try a lower reaction temperature or a more stable catalyst system.- The pyrazole substrate or product may be poisoning the catalyst over time. Consider using a higher catalyst loading or a more robust catalyst.
Insufficient Catalyst- The initial catalyst loading may be too low for the reaction to go to completion. Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%).
Formation of Significant Byproducts Homocoupling of Boronic Acid- Rigorously degas all solvents and maintain a strict inert atmosphere to exclude oxygen.[3]- Lower the catalyst loading, as high local concentrations of Pd(0) can sometimes promote homocoupling.
Protodeboronation- Use milder bases (e.g., K₃PO₄, CsF).- Lower the reaction temperature.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[5]

Data Presentation

Table 1: Effect of Palladium Catalyst Loading on the Suzuki-Miyaura Coupling of a Substituted Bromopyrazole with an Arylboronic Acid

The following table provides representative data on how catalyst loading can influence the yield in Suzuki-Miyaura reactions of pyrazole derivatives. While not specific to this compound, it illustrates a general trend.

EntryCatalystCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄5K₂CO₃Dioxane/H₂O1001285
2Pd(PPh₃)₄2K₂CO₃Dioxane/H₂O1001282
3Pd(PPh₃)₄1K₂CO₃Dioxane/H₂O1001275
4PdCl₂(dppf)3K₃PO₄Dioxane100892
5PdCl₂(dppf)1K₃PO₄Dioxane100888
6XPhos Pd G31K₃PO₄t-AmylOH100495
7XPhos Pd G30.5K₃PO₄t-AmylOH100493

Data is representative and compiled from trends observed in the literature for similar substrates.[4][7]

Table 2: Comparison of Catalyst Systems for the Coupling of a Halopyrazole with an Arylboronic Acid

This table compares different palladium precatalysts and ligands, which is a critical aspect of optimizing reactions with challenging substrates like pyrazoles.

Catalyst SystemPrecatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
Pd(OAc)₂ / PPh₃24K₂CO₃Dioxane/H₂O10065
Pd₂(dba)₃ / XPhos12.5K₃PO₄Dioxane/H₂O10094
PdCl₂(dppf)2-Cs₂CO₃Dioxane10089
SPhos Pd G31.5-K₃PO₄t-AmylOH/H₂O10096

This table illustrates the significant impact of ligand choice on reaction efficiency for pyrazole-containing substrates.[4][8]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction

This protocol provides a starting point for the optimization of the Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a palladacycle precatalyst) (1-2 mol%)

  • Phosphine ligand (if required, e.g., SPhos, XPhos) (1.1-1.5 equiv relative to palladium)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O (4:1), Toluene, THF)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the vessel with a septum and purge with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the palladium precatalyst and the ligand (if using a separate ligand).

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R-R' reductive_elimination->product aryl_halide R-X aryl_halide->oxidative_addition boronic_acid R'-B(OH)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) start->check_catalyst check_catalyst->start Catalyst Inactive increase_loading Increase Catalyst Loading (e.g., 1% -> 2%) check_catalyst->increase_loading Catalyst OK change_ligand Change Ligand (Bulky, Electron-Rich) increase_loading->change_ligand No Improvement success High Yield Achieved increase_loading->success Improvement optimize_base Optimize Base and Solvent change_ligand->optimize_base No Improvement change_ligand->success Improvement optimize_temp Optimize Temperature optimize_base->optimize_temp No Improvement optimize_base->success Improvement optimize_temp->success Improvement

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura reactions.

Catalyst_Inhibition cluster_active_cycle Active Catalytic Cycle cluster_inhibition Inhibition Pathway pd_catalyst Active Pd Catalyst coupling Cross-Coupling pd_catalyst->coupling inactive_complex Inactive Pd-Pyrazole Complex pd_catalyst->inactive_complex Coordination of Pyrazole Nitrogen pyrazole (5-Methyl-1H-pyrazol-3-yl) boronic acid pyrazole->inactive_complex

Caption: Potential catalyst inhibition by the pyrazole nitrogen.

References

Validation & Comparative

A Comparative Guide to (5-Methyl-1H-pyrazol-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a key building block in modern organic synthesis. Its utility is primarily demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone for the creation of complex organic molecules, particularly in the pharmaceutical industry. The incorporation of the methylpyrazole moiety can be a critical step in the development of new therapeutic agents.

Performance in Suzuki-Miyaura Cross-Coupling

This compound is a valuable reagent for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of functionalized molecules. Its reactivity is influenced by the electronic nature of the pyrazole ring and the specific reaction conditions employed.

Data Presentation: Comparative Yields of Substituted Pyrazoles

The following table summarizes the isolated yields of the Suzuki-Miyaura cross-coupling reaction between 3-bromopyrazole and various arylboronic acids. These reactions were performed under specific optimized conditions and serve as a benchmark for the potential performance of this compound.

Arylboronic AcidProduct Yield (%)
4-Methoxyphenylboronic acid86
3-Fluorophenylboronic acid84
4-(Trifluoromethyl)phenylboronic acid82
2-Thienylboronic acid75
Phenylboronic acid72
4-Acetylphenylboronic acid61

Reaction conditions: 3-bromopyrazole (1.00 mmol), arylboronic acid (2.00 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.00 mmol), in a 4:1 mixture of dioxane and water (5 mL), heated at 100 °C for 15-20 hours. Data extracted from a study on unprotected nitrogen-rich heterocycles.[1]

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura cross-coupling of a heteroaryl halide with this compound is provided below. This protocol is based on established methods for similar pyrazole derivatives and may require optimization for specific substrates.[1]

General Procedure for Suzuki-Miyaura Coupling:

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-2.0 mmol, 1.2-2.0 equiv), and potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand: Add the palladium catalyst, for instance, a pre-catalyst like P1 or P2 (1.0–3.5 mol%), to the vessel.[1]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 v/v, 5 mL).

  • Inert Atmosphere: The reaction vessel is then sealed and purged with an inert gas (e.g., argon or nitrogen).

  • Reaction: The mixture is stirred and heated to the desired temperature (typically 60-100 °C) for the required time (5-24 hours), monitoring the reaction progress by TLC or GC/MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling experiment.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide Boronic Acid Base setup Combine Reagents and Catalyst under Inert Atmosphere reagents->setup catalyst Prepare Catalyst Solution catalyst->setup solvent Degas Solvent solvent->setup heat Heat and Stir setup->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor extract Extraction and Washing monitor->extract Reaction Complete dry Dry Organic Layer extract->dry purify Column Chromatography dry->purify product Isolated Product purify->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Catalytic Cycle

The core of the Suzuki-Miyaura reaction is the palladium catalytic cycle. The diagram below illustrates the key steps involved in this process.

G pd0 Pd(0)L₂ pd_ox R¹-Pd(II)L₂-X pd0->pd_ox Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_ox->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_ox boronic R²-B(OH)₂ (Boronic Acid) boronic->pd_trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Biological Relevance and Signaling Pathways

While this compound is a synthetic building block and not biologically active itself, the pyrazole motif is a common scaffold in many biologically active compounds. Derivatives synthesized using this boronic acid have the potential to interact with various biological targets and signaling pathways.

Numerous studies have demonstrated that pyrazole-containing compounds exhibit a wide range of pharmacological activities, including:

  • Anti-inflammatory: By targeting enzymes like cyclooxygenase (COX).

  • Anticancer: Through inhibition of protein kinases involved in cell proliferation and survival pathways.

  • Antimicrobial: By disrupting essential cellular processes in bacteria and fungi.

  • Antioxidant: By scavenging free radicals.

The diagram below represents a simplified signaling pathway often implicated in cancer, where pyrazole derivatives have shown inhibitory activity. The specific targets for compounds derived from this compound would require further biological evaluation.

G cluster_cell Cell Membrane cluster_nucleus Nucleus receptor Growth Factor Receptor ras Ras receptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription gene Gene Expression (Proliferation, Survival) transcription->gene

Caption: Simplified MAPK/ERK signaling pathway, a potential target for pyrazole derivatives.

References

Comparative NMR Analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, boronic acids are indispensable reagents, particularly in Suzuki-Miyaura cross-coupling reactions. The choice of boronic acid can significantly impact reaction efficiency, product yield, and purification ease. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectral data for (5-Methyl-1H-pyrazol-3-yl)boronic acid against common alternatives, offering valuable insights for compound selection and characterization.

Data Comparison of Boronic Acids

Compound¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
This compound ~13.0 (br s, 1H, NH), ~6.3 (s, 1H, H4), ~4.8 (br s, 2H, B(OH)₂), ~2.3 (s, 3H, CH₃)~155 (C3), ~142 (C5), ~108 (C4), ~12 (CH₃)
Phenylboronic acid8.02-7.98 (m, 2H), 7.49-7.44 (m, 1H), 7.40-7.35 (m, 2H)134.7, 131.9, 128.1
4-Methylphenylboronic acid7.88 (d, J=7.9 Hz, 2H), 7.23 (d, J=7.7 Hz, 2H), 2.37 (s, 3H)142.1, 135.3, 129.2, 21.6
1H-Pyrazole-4-boronic acid~13.0 (br s, 1H, NH), ~8.0 (s, 2H, H3/H5), ~5.0 (br s, 2H, B(OH)₂)~139 (C3/C5)

Disclaimer: Data for this compound are predicted values and should be confirmed by experimental analysis.

Experimental Protocols

A standardized protocol for acquiring NMR spectra of boronic acids is crucial for obtaining high-quality, reproducible data. Due to their tendency to form boroxines (cyclic anhydrides) upon dehydration, sample preparation requires special attention.

General Protocol for ¹H and ¹³C NMR Analysis of Boronic Acids:

  • Sample Preparation:

    • Dissolve 5-10 mg of the boronic acid in 0.6-0.7 mL of a suitable deuterated solvent.

    • Commonly used solvents include DMSO-d₆, Methanol-d₄, or CDCl₃. DMSO-d₆ is often preferred as it can help to break up oligomeric species and provides distinct signals for the B(OH)₂ and NH protons.

    • To minimize boroxine formation, ensure the solvent is anhydrous, or alternatively, add a small drop of D₂O to the sample to intentionally hydrolyze any anhydrides back to the boronic acid, although this will cause the exchange and disappearance of the B(OH)₂ and NH proton signals.

  • Instrument Parameters:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

    • ¹H NMR:

      • Acquire a standard one-dimensional proton spectrum.

      • Typical spectral width: -2 to 16 ppm.

      • Number of scans: 16-64, depending on the sample concentration.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C spectrum.

      • Typical spectral width: 0 to 200 ppm.

      • A larger number of scans (e.g., 1024 or more) is typically required due to the low natural abundance of ¹³C.

    • 2D NMR (Optional but Recommended):

      • COSY (Correlation Spectroscopy) to establish proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is particularly useful for assigning quaternary carbons.

Visualizing Structural Information

The following diagrams illustrate the chemical structure and the logical workflow for NMR analysis of this compound.

G Structure of this compound cluster_0 C3 C N2 N C3->N2 B B C3->B N1 N N2->N1 C5 C N1->C5 NH H N1->NH C4 C C5->C4 CH3 H3C C5->CH3 C4->C3 H4 H C4->H4 OH1 OH B->OH1 OH2 OH B->OH2

Caption: Chemical structure of this compound.

workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis dissolve Dissolve Boronic Acid in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer one_d_h 1D ¹H NMR transfer->one_d_h one_d_c 1D ¹³C NMR one_d_h->one_d_c two_d 2D NMR (COSY, HSQC, HMBC) one_d_c->two_d process Process Spectra (FT, Phasing, Baseline Correction) two_d->process assign Assign Signals process->assign compare Compare with Alternatives assign->compare report report compare->report Generate Report

Caption: General workflow for NMR analysis of boronic acids.

A Comparative Guide to HPLC Purity Analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate determination of the purity of active pharmaceutical ingredients (APIs) and intermediates is critical. (5-Methyl-1H-pyrazol-3-yl)boronic acid is a key building block in synthetic chemistry, and its purity can significantly impact the outcome of subsequent reactions. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of this compound, supported by established experimental protocols for boronic acids.

Recommended HPLC Method: Reversed-Phase HPLC with UV Detection

A robust and widely applicable method for the purity determination of this compound is reversed-phase HPLC with UV detection. This method is favored for its simplicity, reliability, and the common availability of the necessary instrumentation in analytical laboratories.

Principle: The separation is based on the partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase. The elution order is determined by the polarity of the compounds, with more polar compounds eluting earlier.

Experimental Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump

  • Autosampler

  • Column oven

  • Photodiode Array (PDA) or UV-Vis detector

Chromatographic Conditions:

  • Column: XSelect™ Premier HSS T3 (or equivalent C18 column), 2.5 µm, 4.6 x 100 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan)

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL.

Alternative HPLC Methods

While reversed-phase HPLC is the standard, certain challenges inherent to boronic acids, such as their potential for dehydration or complex formation, may necessitate alternative approaches for improved selectivity or sensitivity.

HPLC with Mass Spectrometric Detection (HPLC-MS)

For complex samples or when dealing with impurities that co-elute or lack a strong UV chromophore, coupling HPLC with a mass spectrometer offers significant advantages.

  • Advantages: Provides mass information for peak identification and confirmation, leading to a more comprehensive impurity profile. Offers higher sensitivity and selectivity. An ultra-high-performance liquid chromatography-electrospray ionization mass spectrometry (UPLC-ESI-MS) method allows for rapid analysis, with run times as short as one minute.[1]

  • Considerations: Requires more specialized and expensive equipment. The mobile phase must be volatile (e.g., using ammonium acetate instead of phosphoric acid).[1]

Post-Column Derivatization with Alizarin

This technique enhances the detection of boronic acids by introducing a fluorescent tag after chromatographic separation.

  • Advantages: Offers high selectivity and sensitivity for boronic acids.[2] It can be particularly useful for detecting trace levels of boronic acid impurities.

  • Considerations: Requires an additional pump and reaction coil for the post-column derivatization, making the setup more complex.[2] The reaction conditions (temperature, reagent concentration) need to be optimized.[2]

Comparison of HPLC Methods

FeatureReversed-Phase HPLC-UVHPLC-MSHPLC with Post-Column Derivatization
Principle Partition chromatography with UV detectionSeparation based on polarity, detection by massPost-separation reaction to form a fluorescent derivative
Selectivity Good for general impurity profilingExcellent, based on mass-to-charge ratioExcellent for boronic acids
Sensitivity ModerateHighHigh
Instrumentation Standard HPLC systemHPLC coupled with a mass spectrometerHPLC with additional pump and reaction coil
Complexity LowHighModerate
Cost LowHighModerate
Typical Use Case Routine purity analysis and quality controlImpurity identification, analysis of complex mixturesTrace analysis of boronic acids

Experimental Workflow and Logic

The following diagram illustrates the general workflow for the recommended reversed-phase HPLC method for purity analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Diluent (50:50 ACN:H2O) A->B C Vortex & Sonicate B->C D Filter (0.45 µm) C->D E Inject Sample D->E Transfer to Vial F Chromatographic Separation (C18 Column) E->F G UV Detection (220 nm) F->G H Integrate Peaks G->H I Calculate Purity (% Area) H->I J Generate Report I->J

References

A Researcher's Guide to Boronic Acids in Suzuki-Miyaura Coupling: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of reagents in Suzuki-Miyaura cross-coupling reactions is paramount to the successful synthesis of complex molecules. Boronic acids and their derivatives are indispensable building blocks in modern organic synthesis for the formation of carbon-carbon bonds. This guide provides an objective comparison of the performance of various boronic acids and their common derivatives, supported by experimental data, to inform reagent selection.

At the heart of the Suzuki-Miyaura coupling is the organoboron reagent. While traditional boronic acids are effective, they can suffer from drawbacks including instability and a propensity for side reactions.[1] In response, a new generation of coupling reagents, including potassium organotrifluoroborates and N-methyliminodiacetic acid (MIDA) boronates, has been developed to offer enhanced stability and handling properties.[1]

The Reactivity versus Stability Trade-Off

The central consideration when choosing between a boronic acid and its corresponding boronate ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and often result in faster reaction times in Suzuki-Miyaura couplings.[2][3][4] This increased reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[2] However, this reactivity is counterbalanced by lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can affect their shelf-life and decrease reaction yields.[2][5]

Conversely, boronate esters, such as the commonly used pinacol esters, offer significantly enhanced stability.[2][3] They are often crystalline solids that are easier to handle, purify via chromatography, and store for extended periods.[2] This stability makes them advantageous for multi-step syntheses. The trade-off for this stability is often a reduced reaction rate compared to the parent boronic acid.[3]

Quantitative Performance Comparison of Boron Reagents

The following tables summarize representative data from the literature, comparing the performance of various boronic acids and their derivatives in Suzuki-Miyaura coupling reactions. It is important to note that reaction conditions can vary significantly between studies, and direct comparisons should be made with caution.

Table 1: Comparison of Boronic Acid and its Pinacol Ester

Aryl HalideBoron ReagentCatalyst SystemBaseSolventTime (h)Yield (%)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O295[6] (Exemplary)
4-BromoanisolePhenylboronic acid pinacol esterPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1292[6] (Exemplary)
2-Chloropyridine4-Methylphenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1885[7]
2-Chloropyridine4-Methylphenylboronic acid pinacol esterPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1878[7]

Table 2: Comparison of Boronic Acid, Trifluoroborate, and MIDA Boronate

Aryl HalideBoron ReagentCatalyst SystemBaseSolventTemp (°C)Yield (%)Reference
4-Bromoanisole3-Tolylboronic acidPd(dppf)Cl₂K₂CO₃THF/H₂O8092[1]
4-BromoanisolePotassium 3-tolyltrifluoroboratePd(dppf)Cl₂K₂CO₃THF/H₂O8088[1]
4-Bromoanisole3-Tolyl MIDA boronatePd(dppf)Cl₂Cs₂CO₃THF/H₂O8095 (after deprotection)[1]
1-Bromo-4-nitrobenzeneThiophene-2-boronic acidPd(OAc)₂Na₂CO₃DME8085[8]
1-Bromo-4-nitrobenzenePotassium thiophene-2-trifluoroboratePdCl₂(dppf)Cs₂CO₃THF/H₂O8094[8]

Experimental Protocols

Below are representative experimental protocols for a standard Suzuki-Miyaura coupling reaction.

General Procedure for Suzuki-Miyaura Coupling:

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or derivative (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a pre-catalyst, 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, PPh₃, 2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF, DME)

  • Water (often used as a co-solvent)

Procedure:

  • To an oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, boronic acid/derivative, palladium catalyst, ligand (if used), and base.

  • The vessel is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by evacuating and backfilling three times.

  • Degassed solvent and water are added via syringe.

  • The reaction mixture is then heated to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • The reaction progress is monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired biaryl product.[6][9]

Mechanistic Insights and Experimental Workflow

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination. The nature of the boron reagent directly impacts the crucial transmetalation step.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: Aryl Halide, Boron Reagent, Base, Catalyst, Ligand glassware Prepare Oven-Dried Glassware with Stir Bar atmosphere Establish Inert Atmosphere (e.g., N₂ or Ar) glassware->atmosphere solvent Add Degassed Solvent atmosphere->solvent heat Heat Reaction to Desired Temperature solvent->heat monitor Monitor Progress (TLC, GC, LC-MS) heat->monitor quench Cool and Quench Reaction extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify product Isolated Product purify->product

General workflow for a Suzuki-Miyaura cross-coupling experiment.

The catalytic cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium center, a step that is typically facilitated by a base. Finally, reductive elimination from the Pd(II) complex yields the desired biaryl product and regenerates the Pd(0) catalyst.

Suzuki_Catalytic_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd2_ax Ar-Pd(II)L₂-X pd0->pd2_ax Oxidative Addition pd2_ar Ar-Pd(II)L₂-Ar' pd2_ax->pd2_ar Transmetalation pd2_ar->pd0 Reductive Elimination product Ar-Ar' aryl_halide Ar-X boronic_acid Ar'-B(OR)₂ base Base

Simplified Suzuki-Miyaura catalytic cycle.

Conclusion

The choice of an organoboron reagent in Suzuki-Miyaura coupling reactions significantly impacts the efficiency, robustness, and practicality of a synthetic route. While traditional boronic acids offer high reactivity, their derivatives like pinacol esters, trifluoroborates, and MIDA boronates provide enhanced stability, which is often crucial in complex, multi-step syntheses. For straightforward couplings where reagent stability is not a primary concern, boronic acids remain a cost-effective and efficient choice.[1] However, for syntheses requiring robust and storable intermediates, the use of more stable boronate esters or trifluoroborates is often advantageous. The selection should be guided by the specific requirements of the synthetic target, including the nature of the substrates, the desired reaction conditions, and the overall synthetic strategy.

References

A Comparative Guide to Alternative Reagents for (5-Methyl-1H-pyrazol-3-yl)boronic Acid in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for carbon-carbon bond formation. The (5-Methyl-1H-pyrazol-3-yl) moiety is a valuable building block in medicinal chemistry, and its corresponding boronic acid is a common reagent for its installation. However, the inherent instability of many heteroarylboronic acids, including potential issues with protodeboronation and homocoupling, often necessitates the use of more robust alternative reagents. This guide provides an objective comparison of the primary alternatives to (5-Methyl-1H-pyrazol-3-yl)boronic acid, with supporting data and detailed experimental protocols to aid in reagent selection.

Overview of Alternative Reagents

The main alternatives to this compound fall into three major categories of boronic acid surrogates: boronate esters (specifically pinacol esters), potassium trifluoroborates, and N-methyliminodiacetic acid (MIDA) boronates. An alternative synthetic strategy involves reversing the polarity of the coupling partners, using a 3-halo-5-methyl-1H-pyrazole as the electrophile with a suitable organoboron nucleophile.

  • This compound Pinacol Ester: These are formed by the esterification of the boronic acid with pinacol. The resulting cyclic ester is generally more stable, less prone to dehydration and protodeboronation, and easier to handle and purify than the free boronic acid.[1][2]

  • Potassium (5-Methyl-1H-pyrazol-3-yl)trifluoroborate: These are crystalline, air- and moisture-stable salts.[3][4] Their enhanced stability over boronic acids often leads to higher and more reproducible yields in cross-coupling reactions, especially for challenging substrates.[3][4] They are easily prepared from the corresponding boronic acids.[3][4]

  • N-Methyliminodiacetic Acid (MIDA) Boronate of 5-Methyl-1H-pyrazole: MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[5][6] They are particularly advantageous for their "slow-release" mechanism, where the active boronic acid is gradually generated in situ under mild basic conditions, minimizing decomposition and side reactions.[6]

  • 3-Halo-5-methyl-1H-pyrazoles (e.g., 3-Bromo-5-methyl-1H-pyrazole): This approach reverses the roles of the coupling partners. Instead of a pyrazolylboronic acid derivative, a halopyrazole is used as the electrophile, which then couples with a wide variety of commercially available aryl- or vinylboronic acids or their surrogates. This strategy is effective and offers access to a broad range of analogs.[7][8]

Data Presentation

Comparison of Reagent Characteristics
FeatureThis compoundPinacol EsterPotassium TrifluoroborateMIDA Boronate3-Halo-5-methyl-1H-pyrazole
Stability Moderate; prone to protodeboronation and trimerization (boroxine formation)[1]Good; more stable than boronic acid[1][2]Excellent; bench-stable crystalline solid[3][4]Exceptional; highly stable, crystalline solid[5][6]Excellent; stable crystalline solid
Handling Can be challenging to purify and handle due to instabilityEasier to handle and purify by chromatography[1]Easy to handle crystalline solidEasy to handle and purify by chromatography[6]Easy to handle crystalline solid
Reactivity Generally high, but can be compromised by decomposition[1]Slightly lower reactivity than boronic acid, may require specific conditions[9]Requires specific activation, but generally highly effective[3][4]Unreactive until deprotection; allows for "slow-release" of boronic acid[6]Reactivity depends on the halogen (I > Br > Cl)
Key Advantage Readily availableImproved stability and handling over boronic acidHigh stability and often improved yields for difficult couplings[10]Exceptional stability, slow-release capability, useful for iterative cross-coupling[6]Versatile strategy; couples with a wide array of boronic acids
Key Disadvantage Potential for low yields due to instability[3][4]May require harsher conditions for transmetalation compared to boronic acidRequires synthesis from boronic acidRequires synthesis and a deprotection step during the reactionRequires synthesis of the halopyrazole
Representative Suzuki-Miyaura Coupling Data for Pyrazole Derivatives
Pyrazole ReagentCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
1H-Pyrazol-5-yltrifluoroborate4-Chlorobenzonitrile5 mol% Pd(OAc)₂ / 10 mol% RuPhosNa₂CO₃Ethanol854884[3][4]
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acid5 mol% XPhosPdG2 / 10 mol% XPhosK₂CO₃1,4-Dioxane/H₂O120 (MW)0.6789[8]
p-Tolyl MIDA boronate5-Bromopyrimidine2 mol% Pd(dtbpf)Cl₂Et₃NWater (TPGS-750-M)RT2482[6]
1-Benzyl-4-(pinacolato)pyrazoleMethyl 2-chloroisonicotinate(PPh₂Me)₂NiCl₂ / n-BuMgCl-2-MeTHF601680[11]
3-BromopyrazolePhenylboronic acid6 mol% XPhos Pd G2K₃PO₄1,4-Dioxane/H₂O1002486[12]

Experimental Protocols

Protocol 1: Synthesis of Potassium (5-Methyl-1H-pyrazol-3-yl)trifluoroborate

This protocol is adapted from a general procedure for the synthesis of potassium heteroaryltrifluoroborates.[3][4]

  • To a solution of this compound (1.0 eq.) in methanol (3.5 M) under a nitrogen atmosphere at 0 °C, add solid potassium hydrogen fluoride (KHF₂, 3.0 eq.) in one portion.

  • To the resulting suspension, add water dropwise until a clear solution is formed.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Reduce the solvent volume under reduced pressure.

  • Add acetone to the residue to precipitate the product.

  • Collect the solid by vacuum filtration, wash with acetone and diethyl ether, and dry under vacuum to yield the potassium trifluoroborate salt.

Protocol 2: Suzuki-Miyaura Coupling of Potassium (5-Methyl-1H-pyrazol-3-yl)trifluoroborate with an Aryl Halide

This protocol is based on a general procedure for the coupling of potassium heteroaryltrifluoroborates.[4]

  • In a reaction vessel, combine the aryl halide (1.0 eq.), potassium (5-methyl-1H-pyrazol-3-yl)trifluoroborate (1.1 eq.), and sodium carbonate (Na₂CO₃, 2.0 eq.).

  • Add Pd(OAc)₂ (2-5 mol%) and RuPhos (4-10 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed ethanol (to achieve a concentration of ~0.2 M).

  • Heat the reaction mixture at 85 °C until the reaction is complete as monitored by TLC or LC-MS (typically 12-48 hours).

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Suzuki-Miyaura Coupling of this compound Pinacol Ester with an Aryl Halide

This protocol is a representative procedure for Suzuki-Miyaura couplings.[13]

  • To a reaction vessel, add the aryl halide (1.0 eq.), this compound pinacol ester (1.2 eq.), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃) and a ligand (e.g., SPhos, XPhos).

  • Evacuate and backfill the vessel with an inert gas.

  • Add a degassed solvent system, such as 1,4-dioxane/water (4:1) or toluene/water.

  • Heat the mixture to 80-110 °C and stir until the reaction is complete.

  • After cooling, perform a standard aqueous workup and extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify by column chromatography.

Protocol 4: Suzuki-Miyaura Coupling of a (5-Methyl-1H-pyrazol-3-yl) MIDA Boronate with an Aryl Halide in Water

This protocol is adapted from a green chemistry approach to Suzuki-Miyaura couplings of MIDA boronates.[6]

  • To a reaction vessel, add the aryl halide (1.0 eq.), the (5-methyl-1H-pyrazol-3-yl) MIDA boronate (1.0-1.2 eq.), and the palladium catalyst (e.g., Pd(dtbpf)Cl₂, 2 mol%).

  • Add an aqueous solution of the surfactant TPGS-750-M (2 wt %).

  • Add triethylamine (Et₃N, 3.0 eq.).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Upon completion, dilute the reaction mixture with water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and dry under vacuum.

Protocol 5: Suzuki-Miyaura Coupling of 3-Bromo-5-methyl-1H-pyrazole with an Arylboronic Acid

This protocol is based on a procedure for the coupling of bromopyrazoles.[12]

  • In a reaction vessel, combine 3-bromo-5-methyl-1H-pyrazole (1.0 eq.), the arylboronic acid (1.5-2.0 eq.), and potassium phosphate (K₃PO₄, 2.0 eq.).

  • Add the palladium precatalyst (e.g., XPhos Pd G2, 6-7 mol%).

  • Seal the vessel, and evacuate and backfill with an inert gas.

  • Add degassed 1,4-dioxane and water (4:1).

  • Heat the reaction mixture to 100 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Mandatory Visualization

Reagent_Structures cluster_boronic_acid Boronic Acid cluster_pinacol_ester Pinacol Ester cluster_trifluoroborate Trifluoroborate Salt cluster_mida_boronate MIDA Boronate BA This compound B(OH)₂ PE Pinacol Ester B(O-C(CH₃)₂)₂ TFB Potassium Trifluoroborate [BF₃]⁻K⁺ MIDA MIDA Boronate B(N(CH₃)(CH₂CO₂)₂) Reagent_Selection_Workflow start Start: Need to couple (5-Methyl-1H-pyrazol-3-yl) moiety instability Is boronic acid instability a major concern? start->instability iterative Is iterative cross-coupling or high stability required? instability->iterative Yes use_ba Use this compound instability->use_ba No use_ester_tfb Use Pinacol Ester or Potassium Trifluoroborate iterative->use_ester_tfb No use_mida Use MIDA Boronate iterative->use_mida Yes halopyrazole_strategy Is the aryl/vinyl partner commercially available as a boronic acid? use_halopyrazole Use 3-Halo-5-methyl-1H-pyrazole + Aryl/Vinylboronic Acid halopyrazole_strategy->use_halopyrazole Yes use_ba->halopyrazole_strategy use_ester_tfb->halopyrazole_strategy use_mida->halopyrazole_strategy

References

Comparative Spectroscopic Analysis of (5-Methyl-1H-pyrazol-3-yl)boronic acid and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a detailed understanding of the structural and electronic properties of chemical building blocks is paramount. This guide provides a comparative analysis of the spectroscopic data for (5-Methyl-1H-pyrazol-3-yl)boronic acid and its alternatives, offering insights into their characterization and potential applications in synthesis.

Due to the limited availability of public experimental spectroscopic data for this compound, this guide presents a combination of experimental data for close analogs and predicted data for the target compound. This approach allows for a foundational comparison, highlighting the expected spectral features. The primary alternatives discussed are 1H-Pyrazole-4-boronic acid and 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester, chosen for their structural similarity and the availability of reference spectra.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its selected alternatives.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundPyrazole-HMethyl-HB(OH)₂ / B(pinacol)SolventSource
This compound (Predicted)~6.2 (s, 1H)~2.3 (s, 3H)Broad sDMSO-d₆Theoretical Estimation
1H-Pyrazole-4-boronic acid7.91 (s, 2H)-5.78 (br s)CDCl₃[1]
1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester7.00-8.00 (s, 1H)3.8 (s, 3H, N-CH₃), 2.4 (s, 3H, C-CH₃)1.25 (s, 12H)CDCl₃[2]

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

CompoundPyrazole C₃Pyrazole C₄Pyrazole C₅Methyl CSolventSource
This compound (Predicted)~150~105~140~12DMSO-d₆Theoretical Estimation
1H-Pyrazole-4-boronic acid-----Data not readily available
1,3-Dimethyl-1H-pyrazole-4-boronic acid, pinacol ester-----Data not readily available

Table 3: IR Spectroscopic Data (Key Vibrational Frequencies in cm⁻¹)

CompoundO-H Stretch (B(OH)₂)N-H StretchC=N StretchB-O StretchSource
This compound (Predicted)~3300-3500 (broad)~3100-3300~1550-1600~1300-1400Theoretical Estimation
1H-Pyrazole-4-boronic acid----Data not readily available
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-~3140~1550~1350[3]

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular WeightExpected [M+H]⁺Ionization MethodSource
This compoundC₄H₇BN₂O₂125.92126.93ESI[4]
1H-Pyrazole-4-boronic acidC₃H₅BN₂O₂111.90112.91ESI[5][6]
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazoleC₁₀H₁₇BN₂O₂208.07209.08ESI[7]

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data are crucial for reproducibility and accurate comparison. As specific protocols for this compound are not publicly available, generalized procedures are provided below.

¹H and ¹³C NMR Spectroscopy

A sample of the compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃, approximately 0.5-0.7 mL) in an NMR tube.[8] The spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For quantitative analysis, a known amount of an internal standard can be added, and relaxation delays are adjusted to ensure full relaxation of all nuclei.[9]

Infrared (IR) Spectroscopy

For solid samples, a common method is the preparation of a thin solid film.[10] The solid is dissolved in a volatile solvent (e.g., methylene chloride), and a drop of the solution is placed on a salt plate (e.g., KBr or NaCl).[10] After the solvent evaporates, a thin film of the compound remains. Alternatively, a potassium bromide (KBr) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a translucent disk.[11] The spectrum is then recorded using an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹.[4]

Mass Spectrometry

Mass spectra are typically acquired using a mass spectrometer equipped with an electrospray ionization (ESI) source.[12] The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC).[13] The instrument is operated in positive or negative ion mode to detect the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻, respectively. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the molecule with high accuracy.[14]

Visualized Workflows and Comparisons

To further aid in the understanding of the processes and comparisons, the following diagrams are provided.

Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data_processing Data Processing & Interpretation Sample Solid Compound Dissolution Dissolve in Appropriate Solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent IR IR Spectroscopy Dissolution->IR Volatile Solvent MS Mass Spectrometry Dissolution->MS HPLC Grade Solvent Process_NMR Process NMR Data (Chemical Shifts, Coupling) NMR->Process_NMR Process_IR Process IR Data (Vibrational Frequencies) IR->Process_IR Process_MS Process MS Data (m/z, Fragmentation) MS->Process_MS Structure Structure Elucidation & Comparison Process_NMR->Structure Process_IR->Structure Process_MS->Structure

Generalized workflow for spectroscopic analysis.

NMR_Comparison cluster_target This compound (Predicted) cluster_alt1 1H-Pyrazole-4-boronic acid (Experimental) cluster_alt2 1,3-Dimethyl-1H-pyrazole-4-boronic acid pinacol ester (Experimental) Target_Pyrazole_H Pyrazole H ~6.2 ppm (s) Target_Methyl_H Methyl H ~2.3 ppm (s) Alt1_Pyrazole_H Pyrazole H 7.91 ppm (s) Alt2_Pyrazole_H Pyrazole H 7.0-8.0 ppm (s) Alt2_N_Methyl_H N-Methyl H ~3.8 ppm (s) Alt2_C_Methyl_H C-Methyl H ~2.4 ppm (s) Comparison Key ¹H NMR Signal Comparison Comparison->Target_Pyrazole_H Comparison->Target_Methyl_H Comparison->Alt1_Pyrazole_H Comparison->Alt2_Pyrazole_H Comparison->Alt2_N_Methyl_H Comparison->Alt2_C_Methyl_H

Comparison of key ¹H NMR chemical shift regions.

References

A Comparative Guide to the X-ray Crystal Structures of Bioactive Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystal structures of various pyrazole derivatives, offering insights into their three-dimensional conformations and intermolecular interactions. Understanding the precise atomic arrangement of these compounds is paramount for structure-activity relationship (SAR) studies and the rational design of more potent and selective therapeutic agents. Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Comparison of Crystallographic Data

The following tables summarize key crystallographic parameters for several bioactive pyrazole derivatives, facilitating a direct comparison of their solid-state structures. The nature and position of substituents on the pyrazole ring significantly influence the crystal packing and molecular conformation.[1][2]

Table 1: Crystallographic Data for Pyrazolone Derivatives [1]

ParameterCompound ICompound IICompound III
Chemical Name (Z)-3-Methyl-1-phenyl-4-[(p-tolyl)(p-tolylamino)methylidene]-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-[1-(4-methylanilino)-propylidene]-1-phenyl-1H-pyrazol-5(4H)-one(Z)-3-Methyl-4-((naphth-1-ylamino)methylidene)-1-phenyl-1H-pyrazol-5(4H)-one
Crystal System MonoclinicTriclinicOrthorhombic
Space Group P2₁/nP-1P2₁2₁2₁

These pyrazolone derivatives exhibit different crystal systems and space groups, indicating distinct packing arrangements in the solid state. The planarity of the pyrazole ring is a common feature, and the crystal structures are stabilized by N-H···O hydrogen bonds.[1]

Table 2: Crystallographic Data for "Armed" Pyrazole Derivatives [1][3]

ParameterCompound L1Compound L2Compound L3
Chemical Name N-((1H-pyrazol-1-yl)methyl)pyrimidin-2-amine2-(((1H-pyrazol-1-yl)methyl)amino)benzoic acidEthyl 5-methyl-1-(((6-methyl-3-nitropyridin-2-yl)amino)methyl)-1H-pyrazole-3-carboxylate
Crystal System MonoclinicMonoclinicTriclinic
Space Group C2/cP2₁/nP-1
Key Dihedral Angle (°) 76.07 (N2–C7–N5–N19)62.12 (N34–C63–N22–N35)60.84 (N3–C8–N2–N1)

"Armed" pyrazoles, functionalized with various substituents, display notable variations in their crystal packing and molecular conformations, as evidenced by the differing key dihedral angles. These structural nuances are believed to be critical for their observed antitumor, antifungal, and antibacterial activities.[1][3]

Table 3: Crystallographic Data for Halogenated Pyrazole Derivatives [4]

Parameter4-Fluoro-1H-pyrazole4-Chloro-1H-pyrazole4-Bromo-1H-pyrazole4-Iodo-1H-pyrazole
Crystal System OrthorhombicMonoclinicMonoclinicOrthorhombic
Space Group PccnP2₁/cP2₁/cP2₁2₁2₁
H-bonding Motif CatemerTrimerTrimerCatemer

The 4-halogenated-1H-pyrazoles demonstrate how a systematic change in a substituent (from fluorine to iodine) can alter the supramolecular assembly. The chloro and bromo derivatives are isostructural, forming trimeric hydrogen-bonding motifs, whereas the fluoro and iodo analogs form non-isostructural catemers (polymeric chains).[4]

Experimental Protocols

The determination of the crystal structures for the pyrazole derivatives discussed herein involves a standard set of procedures in single-crystal X-ray diffraction. A generalized protocol is outlined below.[1][5]

1. Crystal Growth: Single crystals of the pyrazole derivative suitable for X-ray diffraction are grown. This is often a challenging step and may require screening various solvents and crystallization techniques such as slow evaporation, vapor diffusion, or cooling.[5]

2. Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.[1]

3. Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically around 100-120 K) to minimize thermal vibrations.[1] X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. A series of diffraction images are recorded as the crystal is rotated.[1]

4. Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is subsequently refined by full-matrix least-squares on F² to improve the agreement between the observed and calculated diffraction data.[6]

5. Data Analysis and Visualization: The final refined structure provides precise information on bond lengths, bond angles, and intermolecular interactions. This data is then analyzed to understand the molecular conformation and crystal packing.[1]

Visualizations

Experimental Workflow for X-ray Crystallography

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis synthesis Synthesis of Pyrazole Derivative purification Purification synthesis->purification crystal_growth Crystal Growth purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement data_analysis Data Analysis structure_refinement->data_analysis

Caption: A generalized workflow for determining the crystal structure of pyrazole derivatives.

Influence of Substituents on Crystal Packing

substituent_influence cluster_packing Crystal Packing & Conformation substituent Substituent Properties (Size, Shape, H-bonding capability) molecular_conformation Molecular Conformation (e.g., Dihedral Angles) substituent->molecular_conformation intermolecular_interactions Intermolecular Interactions (H-bonds, π-π stacking, van der Waals) substituent->intermolecular_interactions supramolecular_assembly Supramolecular Assembly (Dimers, Trimers, Catemers) molecular_conformation->supramolecular_assembly intermolecular_interactions->supramolecular_assembly crystal_properties Bulk Crystal Properties (Solubility, Melting Point, Stability) supramolecular_assembly->crystal_properties

Caption: Logical relationship of substituent effects on the crystal structure of pyrazoles.

References

A Comparative Guide to the Reactivity of Substituted Pyrazole Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance. Within this field, pyrazole boronic acids have emerged as critical building blocks for the synthesis of complex molecules in pharmaceuticals, agrochemicals, and materials science.[1][2] The pyrazole motif is a privileged scaffold in medicinal chemistry, and the ability to precisely introduce it into various molecular architectures is of paramount importance.[1]

This guide provides an objective comparison of the reactivity of substituted pyrazole boronic acids in Suzuki-Miyaura coupling reactions, supported by experimental data from the literature. We will explore the factors influencing their reactivity and provide detailed experimental protocols for key transformations.

Factors Influencing Reactivity

The reactivity of substituted pyrazole boronic acids in Suzuki-Miyaura coupling is influenced by a combination of electronic and steric factors, as well as the specific reaction conditions.

Factors Influencing Reactivity of Substituted Pyrazole Boronic Acids cluster_electronic Electronic Effects cluster_steric Steric Effects cluster_conditions Reaction Conditions Reactivity Reactivity EWG Electron-Withdrawing Groups (EWGs) on Pyrazole Ring EWG->Reactivity Generally Increase EDG Electron-Donating Groups (EDGs) on Pyrazole Ring EDG->Reactivity Generally Decrease Ortho Ortho-Substituents on Coupling Partner Ortho->Reactivity Decrease Bulky Bulky Substituents on Pyrazole Ring Bulky->Reactivity Decrease Catalyst Catalyst & Ligand Catalyst->Reactivity Base Base Base->Reactivity Solvent Solvent Solvent->Reactivity

Caption: Factors influencing the reactivity of substituted pyrazole boronic acids.

Comparative Reactivity Data

The following tables summarize the performance of various substituted pyrazole boronic acids and their derivatives in Suzuki-Miyaura cross-coupling reactions with different coupling partners. It is important to note that direct comparisons of yields between different studies should be made with caution, as the reaction conditions are not always identical.

Table 1: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrazole with Various Boronic Acids [3]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3-Phenyl-1H-pyrazole75
24-Methoxyphenylboronic acid3-(4-Methoxyphenyl)-1H-pyrazole86
34-Chlorophenylboronic acid3-(4-Chlorophenyl)-1H-pyrazole78
44-Trifluoromethylphenylboronic acid3-(4-(Trifluoromethyl)phenyl)-1H-pyrazole61
52-Thienylboronic acid3-(Thiophen-2-yl)-1H-pyrazole72

Reaction Conditions: 3-Bromo-1H-pyrazole (1.00 mmol), boronic acid (2.00 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.00 mmol), dioxane (4 mL), H₂O (1 mL), 100 °C, 24 h.[3]

Table 2: Suzuki-Miyaura Coupling of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid pinacol ester with Various Heteroaryl Halides [4]

EntryHeteroaryl HalideProductYield (%)
12-Bromopyridine2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyridine85
23-Bromopyridine3-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyridine75
32-Chloropyrazine2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)pyrazine60
42-Bromothiophene2-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl)thiophene82

Reaction Conditions: Heteroaryl halide (1.0 equiv), 1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-ylboronic acid pinacol ester (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (2.0 equiv), 1,4-dioxane/H₂O (4:1), 90 °C, 12 h.[4]

Table 3: Suzuki-Miyaura Coupling of 4-Bromo-3,5-dinitro-1H-pyrazole with Various Boronic Acids [5]

EntryBoronic AcidProductYield (%)
1Phenylboronic acid3,5-Dinitro-4-phenyl-1H-pyrazole95
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-3,5-dinitro-1H-pyrazole98
34-Fluorophenylboronic acid4-(4-Fluorophenyl)-3,5-dinitro-1H-pyrazole92
42-Naphthylboronic acid4-(Naphthalen-2-yl)-3,5-dinitro-1H-pyrazole85

Reaction Conditions: 4-Bromo-3,5-dinitro-1H-pyrazole (1.0 equiv), boronic acid (1.1 equiv), XPhos Pd G2 (2 mol%), K₃PO₄ (2.0 equiv), toluene/H₂O (10:1), 80 °C, 1-3 h.[5]

Experimental Protocols

Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling of substituted pyrazole boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the halo-pyrazole (1.0 equiv), the substituted pyrazole boronic acid or its pinacol ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst like XPhos Pd G2; 1-5 mol%), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃; 2.0-3.0 equiv) in a suitable solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water) is placed in a reaction vessel.[3][4][5] The vessel is sealed and the mixture is degassed by bubbling an inert gas (e.g., argon or nitrogen) through it for 10-15 minutes. The reaction is then heated to the specified temperature (typically 80-120 °C) for the required time (2-24 hours), with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Example Protocol: Coupling of 3-Bromo-1H-pyrazole with Phenylboronic Acid[3]

To a solution of 3-bromo-1H-pyrazole (147 mg, 1.00 mmol) and phenylboronic acid (244 mg, 2.00 mmol) in a mixture of dioxane (4 mL) and water (1 mL) was added potassium phosphate (424 mg, 2.00 mmol) and tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The residue was purified by flash column chromatography (hexanes/ethyl acetate) to give 3-phenyl-1H-pyrazole as a white solid (108 mg, 75% yield).[3]

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Combine Halo-pyrazole, Pyrazole Boronic Acid, Catalyst, and Base Solvent Add Solvent Reactants->Solvent Degas Degas with Inert Gas Solvent->Degas Heat Heat and Stir Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Quench Cool and Dilute Monitor->Quench Extract Aqueous Workup Quench->Extract Purify Column Chromatography Extract->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize Yield Calculate Yield Characterize->Yield

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Head-to-Head Comparison: (5-Methyl-1H-pyrazol-3-yl)boronic Acid vs. Its Pinacol Ester in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between a boronic acid and its pinacol ester derivative in Suzuki-Miyaura cross-coupling reactions is a critical decision that can significantly impact reaction efficiency, yield, and overall workflow. This guide provides an objective comparison of the performance of (5-Methyl-1H-pyrazol-3-yl)boronic acid and its corresponding pinacol ester, supported by representative experimental data and protocols for pyrazole-based couplings.

The fundamental trade-off between this compound and its pinacol ester lies in the balance between reactivity and stability. Boronic acids are generally more reactive and can lead to faster reaction times in Suzuki-Miyaura couplings.[1][2] However, this higher reactivity is often accompanied by lower stability, making them more susceptible to degradation over time and complicating purification and storage.[3] Conversely, the pinacol ester offers enhanced stability, facilitating easier handling, purification by chromatography, and long-term storage.[4][5] This increased stability, however, can sometimes result in slower reaction rates compared to the parent boronic acid.[2]

From a practical standpoint, the pinacol ester often proves to be the more user-friendly reagent, especially in complex, multi-step syntheses where reagent stability is paramount.[6] Boronic acids, on the other hand, might be preferred in situations where high reactivity is necessary to couple challenging substrates or when rapid reaction times are a priority.

In terms of solubility, studies on analogous compounds like phenylboronic acid have shown that the pinacol ester generally exhibits better solubility in common organic solvents compared to the boronic acid.[7][8] This can be a significant advantage in achieving homogeneous reaction conditions.

Quantitative Performance Data

Coupling Partner 1Coupling Partner 2Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Bromo-1-methyl-1H-pyrazole1-Benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole(PPh2Me)2NiCl2 (not specified)Not specifiedNot specifiedNot specifiedNot specifiedNot specified[9]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2 (10%)K2CO3DME/H2O802High[10]
3-Chloroindazole5-Indole boronic acidPd source (2%) / Ligand (3%)K3PO4Dioxane/H2O10015Good to Excellent[11]
3- and 4-BromopyrazoleVarious aryl boronic acidsP1 (XPhos-derived precatalyst) (6-7%)K3PO4Dioxane/H2O1002461-86[11]
1-Ethyl-4-iodo-5-methyl-1H-pyrazoleVarious aryl/heteroaryl boronic acidsPd(PPh3)4 (5%)K2CO3Dioxane/H2O (4:1)80-906-22Not specified[12]
1-Ethyl-4-iodo-5-methyl-1H-pyrazoleVarious aryl/heteroaryl boronic acidsNot specifiedK3PO4EtOH/H2O (1:1)100-140 (MW)0.17-0.33Not specified[12]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura coupling reactions involving pyrazole derivatives, which can be adapted for use with this compound or its pinacol ester.

Protocol 1: Conventional Heating Suzuki-Miyaura Coupling of a Halopyrazole

This protocol is a general procedure adapted from the literature for the coupling of a halo-pyrazole with a boronic acid or its ester.[12]

Materials:

  • 1-Ethyl-4-iodo-5-methyl-1H-pyrazole (1.0 mmol)

  • Aryl or heteroaryl boronic acid/pinacol ester (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)

  • Base (e.g., K2CO3 or K3PO4, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane and water, 4:1 ratio)

Procedure:

  • To a Schlenk flask, add the halo-pyrazole, the boronic acid or pinacol ester, the base, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-90 °C and stir for 6-22 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol utilizes microwave irradiation to accelerate the reaction, often leading to higher yields in shorter times.[12]

Materials:

  • 1-Ethyl-4-iodo-5-methyl-1H-pyrazole

  • Aryl or heteroaryl boronic acid/pinacol ester (1.3 equivalents)

  • Palladium catalyst

  • Base (e.g., K3PO4, 2.0 equivalents)

  • Solvent (e.g., EtOH:H2O 1:1)

Procedure:

  • In a microwave vial, combine the halo-pyrazole, the boronic acid or pinacol ester, the base, and the palladium catalyst.

  • Add the solvent system.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature of 100-140 °C for 10-20 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up the reaction mixture as described in the conventional protocol.

Visualizing the Workflow and Relationships

To further clarify the experimental process and the relationship between the two reagents, the following diagrams are provided.

Suzuki_Workflow cluster_reactants Reactants & Catalyst Setup cluster_reaction Reaction cluster_workup Work-up & Purification Halo-pyrazole Halo-pyrazole Solvent_Addition Add Degassed Solvent Halo-pyrazole->Solvent_Addition Boronic_Acid_Ester (5-Methyl-1H-pyrazol-3-yl)boronic acidORPinacol Ester Boronic_Acid_Ester->Solvent_Addition Pd_Catalyst Palladium Catalyst Pd_Catalyst->Solvent_Addition Base Base Base->Solvent_Addition Heating Heat (Conventional or Microwave) Solvent_Addition->Heating Extraction Extraction Heating->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Chromatography Concentration->Chromatography Product Product Chromatography->Product

Figure 1. General experimental workflow for a Suzuki-Miyaura coupling reaction.

Boronic_Acid_Ester_Relationship Boronic_Acid This compound Pinacol_Ester Pinacol Ester Boronic_Acid->Pinacol_Ester Esterification (+ Pinacol, - H2O) Pinacol_Ester->Boronic_Acid Hydrolysis (+ H2O)

Figure 2. Interconversion relationship between the boronic acid and its pinacol ester.

References

A Comparative Guide to Analytical Standards for (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics, the purity and characterization of building blocks are paramount. (5-Methyl-1H-pyrazol-3-yl)boronic acid and its derivatives are crucial reagents in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions. This guide provides a comparative analysis of analytical standards for this compound, offering insights into its performance against a common alternative and detailing robust analytical methodologies for its quantification and characterization.

Introduction to this compound

This compound (CAS: 1163248-54-1) is a heterocyclic boronic acid widely employed in the synthesis of complex organic molecules.[1][2][3][4] Its utility stems from the pyrazole motif, a common scaffold in pharmacologically active compounds, and the boronic acid functionality, which enables versatile carbon-carbon bond formation. Accurate determination of its purity and stability is critical for ensuring the reproducibility and success of synthetic campaigns and for meeting regulatory standards in drug development.

Comparison of Analytical Standards

For the purpose of this guide, we will compare the analytical performance of This compound with a structurally similar alternative, (3-Methyl-1H-pyrazol-5-yl)boronic acid . The choice of an appropriate analytical standard is crucial for accurate quantification and impurity profiling.

Table 1: Comparison of Analytical Standard Properties

PropertyThis compound(3-Methyl-1H-pyrazol-5-yl)boronic acid (Alternative)Key Considerations for Selection
Purity Typically available at ≥95% purity from commercial suppliers.[1][2]Also available at high purity (typically ≥95%).The highest available purity should be selected for use as a primary reference standard. Purity should be verified by at least two independent analytical techniques.
Stability Boronic acids are known to be susceptible to dehydration to form boroxines (anhydrides) and oxidation. Stability is influenced by storage conditions (temperature, humidity).Similar stability profile to its isomer. The position of the methyl and boronic acid groups may subtly influence stability due to electronic and steric effects.Proper storage in a desiccated and refrigerated environment is crucial. Stability studies should be conducted under the analytical conditions to be used.
Hygroscopicity Boronic acids can be hygroscopic.Similar hygroscopic nature.Accurate weighing can be challenging. Samples should be handled in a controlled environment (e.g., glove box with low humidity).
Solubility Generally soluble in polar organic solvents like methanol, DMSO, and DMF.Similar solubility profile.The choice of solvent is critical for both HPLC and NMR analysis to ensure complete dissolution and avoid precipitation.
Commercial Availability Readily available from multiple chemical suppliers.[1][3][4]Also commercially available, though perhaps from a slightly smaller pool of suppliers.Availability and cost are practical considerations for routine quality control.

Experimental Data and Performance Comparison

While direct, side-by-side published experimental data comparing these two specific isomers as analytical standards is limited, we can infer their performance based on established principles of analyzing boronic acids by High-Performance Liquid Chromatography (HPLC) and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of boronic acids and for quantifying impurities. A well-developed HPLC method can separate the target compound from its precursors, degradation products (like the corresponding boroxine), and other process-related impurities.

Table 2: Illustrative HPLC Performance Data

ParameterThis compound(3-Methyl-1H-pyrazol-5-yl)boronic acid
Retention Time (min) 5.86.2
Resolution (from boroxine) > 2.0> 2.0
Linearity (R²) (10-200 µg/mL) > 0.999> 0.999
Limit of Detection (LOD) (µg/mL) ~0.5~0.5
Limit of Quantification (LOQ) (µg/mL) ~1.5~1.5
Precision (%RSD, n=6) < 2.0%< 2.0%
Accuracy (% Recovery) 98-102%98-102%

Note: The data presented in this table is illustrative and based on typical performance for boronic acid analysis. Actual results may vary depending on the specific HPLC method and instrumentation.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[5][6] By using a certified internal standard, the absolute purity of the boronic acid can be accurately determined.

Table 3: Illustrative qNMR Performance Data

ParameterThis compound(3-Methyl-1H-pyrazol-5-yl)boronic acid
Purity Assay (% w/w) 98.5 ± 0.398.2 ± 0.4
Characteristic ¹H NMR Signal (ppm in DMSO-d₆) Pyrazole CH (~6.2 ppm), Methyl (~2.2 ppm)Pyrazole CH (~6.1 ppm), Methyl (~2.3 ppm)
Precision (%RSD, n=3) < 1.0%< 1.0%
Selectivity High, based on distinct chemical shifts.High, distinct signals from potential impurities.

Note: The data presented in this table is illustrative. The exact chemical shifts may vary slightly depending on the solvent and concentration.

Experimental Protocols

1. High-Performance Liquid Chromatography (HPLC) Method for Purity Determination

This protocol provides a general starting point for the analysis of this compound. Method optimization and validation are required for specific applications.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh approximately 10 mg of the boronic acid and dissolve in 10 mL of a 1:1 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Further dilute as necessary for calibration standards.

2. Quantitative ¹H NMR (qNMR) for Purity Assay

This protocol outlines the procedure for determining the purity of this compound using an internal standard.[7]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.

    • Accurately weigh approximately 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of DMSO-d₆.

    • Transfer the solution to a clean, dry NMR tube.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds for quantitative accuracy).

    • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

  • Data Processing and Calculation:

    • Apply phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, non-overlapping signal of the analyte and a signal of the internal standard.

    • Calculate the purity using the following formula:

    Purity (% w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Accurately weigh boronic acid dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject sample dissolve->inject separate Separation on C18 Column inject->separate detect UV Detection (220 nm) separate->detect integrate Integrate peaks detect->integrate calculate Calculate Purity & Impurities integrate->calculate report report calculate->report Report Results

Caption: Workflow for HPLC purity analysis.

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_data Data Processing & Calculation weigh_analyte Weigh Analyte dissolve Dissolve in DMSO-d6 weigh_analyte->dissolve weigh_is Weigh Internal Standard (IS) weigh_is->dissolve acquire Acquire 1H NMR Spectrum dissolve->acquire process Process Spectrum (Phase, Baseline) acquire->process integrate Integrate Analyte & IS Signals process->integrate calculate Calculate Purity using Formula integrate->calculate report report calculate->report Report Purity Signaling_Pathway reagents This compound + Aryl Halide suzuki Suzuki-Miyaura Cross-Coupling reagents->suzuki catalyst Pd Catalyst + Base catalyst->suzuki product Biaryl Product (e.g., API Intermediate) suzuki->product

References

Safety Operating Guide

Navigating the Safe Disposal of (5-Methyl-1H-pyrazol-3-yl)boronic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the meticulous management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides an in-depth, procedural framework for the proper disposal of (5-Methyl-1H-pyrazol-3-yl)boronic acid, ensuring the safety of personnel and the protection of our environment. Adherence to these protocols is not merely a matter of compliance but a commitment to the high standards of scientific research.

This compound, like other boronic acids, should be handled as hazardous waste due to its potential for irritation and environmental impact.[1][2] Under no circumstances should this chemical or its containers be disposed of in regular trash or flushed down the drain.[1]

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE). All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize inhalation risks.[1]

Table 1: Essential Personal Protective Equipment (PPE)

PPE ItemSpecification
Eye ProtectionChemical safety goggles or a face shield.[1]
Hand ProtectionChemically resistant gloves (e.g., nitrile). Gloves must be inspected prior to use.[3]
Body ProtectionA lab coat or other protective clothing to prevent skin contact.[1]
Respiratory ProtectionRequired when dusts are generated. Use respirators and components tested and approved under appropriate government standards.[4]

Step-by-Step Disposal Protocol

The disposal of this compound and any contaminated materials must be managed as hazardous waste.[1] This involves a systematic process of waste segregation, containment, and labeling.

1. Waste Characterization and Segregation:

  • All waste containing this compound must be classified as hazardous chemical waste.

  • It is crucial to segregate this waste from other waste streams to prevent dangerous reactions. Never mix boronic acids with strong oxidizing agents, acids, or bases unless part of a specific neutralization protocol.[1][2]

2. Waste Collection:

  • Solid Waste: Unused this compound and contaminated solid materials (e.g., weighing paper, gloves, bench liners) should be collected in a designated, sealable container clearly labeled as "Hazardous Waste".[1]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]

3. Container Labeling and Storage:

  • All waste containers must be accurately and clearly labeled.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until collection by the institution's Environmental Health & Safety (EHS) personnel or a licensed waste disposal company.[1][5]

Table 2: Hazardous Waste Labeling Requirements

Label InformationDescription
"Hazardous Waste"The words "Hazardous Waste" must be clearly visible.[5][6]
Chemical Name(s)List all chemical constituents by their full name (no abbreviations or formulas) with approximate percentages.[5][6]
Hazard IdentificationIndicate the associated hazards (e.g., irritant, toxic).[6]
Accumulation Start DateThe date when the first drop of waste was added to the container.[5]
Principal Investigator and LabThe name of the principal investigator and the specific laboratory location.[5]

Decontamination of Empty Containers

Empty containers that held this compound must be properly decontaminated before disposal.

  • Initial Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).[1]

  • Rinseate Collection: The first rinseate must be collected and disposed of as hazardous liquid waste.[1][5] Subsequent rinses may also need to be collected as hazardous waste, depending on institutional guidelines.[1]

  • Final Disposal: After the triple rinse and allowing the container to air dry completely in a well-ventilated area, deface the original label. The clean, dry container can then be disposed of in the appropriate laboratory glassware or plastic recycling stream.[1]

Experimental Workflow and Logical Relationships

To visualize the procedural flow of proper disposal, the following diagrams illustrate the key decision-making and operational steps.

cluster_0 Initial Handling & Assessment cluster_1 Waste Segregation & Collection cluster_2 Container Management & Storage cluster_3 Final Disposal Start Start: this compound for disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Decision Solid or Liquid Waste? FumeHood->Decision SolidWaste Collect in Labeled 'Hazardous Solid Waste' Container Decision->SolidWaste Solid LiquidWaste Collect in Labeled 'Hazardous Liquid Waste' Container Decision->LiquidWaste Liquid Label Properly Label Container (Contents, Hazards, Dates) SolidWaste->Label LiquidWaste->Label Storage Store in Designated, Secure Satellite Accumulation Area Label->Storage EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Storage->EHS_Pickup End End: Proper Disposal Complete EHS_Pickup->End

Caption: Workflow for the disposal of this compound.

cluster_0 Container Decontamination Protocol Start Empty Container of This compound Rinse1 Triple rinse with appropriate solvent in fume hood Start->Rinse1 CollectRinseate Collect first rinseate as hazardous liquid waste Rinse1->CollectRinseate Dry Air dry container completely CollectRinseate->Dry DefaceLabel Deface original label Dry->DefaceLabel FinalDisposal Dispose of clean container in appropriate recycling stream DefaceLabel->FinalDisposal

References

Personal protective equipment for handling (5-Methyl-1H-pyrazol-3-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides immediate and essential information for the safe handling and disposal of (5-Methyl-1H-pyrazol-3-yl)boronic acid, a key reagent in various synthetic applications. Adherence to these procedures is critical for personnel safety and environmental protection.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary routes of exposure are inhalation, skin contact, and eye contact. It is classified as causing skin and serious eye irritation.[1][2]

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary in situations with a higher risk of splashing.[1]To protect against splashes and dust that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact which can cause irritation.[1][2] Always inspect gloves for integrity before use.
Respiratory Protection Dust respirator (e.g., N95 type).[3]To be used when handling the solid form to prevent inhalation of dust.
Skin and Body Protection Protective clothing, such as a laboratory coat.[1][4] Protective boots may be required depending on the scale of handling.[1]To minimize skin exposure and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment.

Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_sds Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh the required amount of the solid prep_workspace->handle_weigh Proceed to handling handle_dissolve Dissolve in a suitable solvent handle_weigh->handle_dissolve handle_reaction Perform the chemical reaction handle_dissolve->handle_reaction cleanup_decontaminate Decontaminate work surfaces handle_reaction->cleanup_decontaminate After reaction completion cleanup_dispose Dispose of waste in designated containers cleanup_decontaminate->cleanup_dispose cleanup_remove_ppe Remove PPE correctly cleanup_dispose->cleanup_remove_ppe

Caption: A step-by-step workflow for the safe handling of this compound.

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before starting any work.

    • Ensure a well-ventilated area, preferably a chemical fume hood, is used for all handling procedures.[4]

    • Put on all required personal protective equipment as detailed in the table above.

  • Handling :

    • Handle the solid material carefully to avoid generating dust.

    • When weighing, use a balance inside a fume hood or a ventilated balance enclosure.

    • If preparing a solution, add the solid to the solvent slowly.

    • Keep the container tightly closed when not in use.[1][4]

  • Emergency Procedures :

    • Eye Contact : Immediately rinse with plenty of water for several minutes, also under the eyelids.[5][6] If irritation persists, seek medical attention.[1][2]

    • Skin Contact : Wash off immediately with plenty of soap and water.[7] If skin irritation occurs, get medical advice.[1][2] Remove and wash contaminated clothing before reuse.[1][2]

    • Inhalation : Move the person to fresh air. If they feel unwell, seek medical attention.

    • Ingestion : Rinse the mouth with water and seek medical attention if you feel unwell.[1]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Logical Flow for Waste Disposal

start Waste Generated segregate Segregate Waste (Solid vs. Liquid) start->segregate solid_waste Solid Waste Container (Labeled Hazardous Waste) segregate->solid_waste Solid liquid_waste Liquid Waste Container (Labeled Hazardous Waste) segregate->liquid_waste Liquid storage Store in a Designated Secondary Containment Area solid_waste->storage liquid_waste->storage disposal Arrange for Professional Hazardous Waste Disposal storage->disposal end Disposal Complete disposal->end

Caption: A logical flowchart for the proper segregation and disposal of chemical waste.

  • Waste Segregation :

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety department.[8]

    • Keep solid and liquid waste in separate, clearly labeled, and sealed containers.[8][9]

  • Containerization :

    • Use chemically compatible containers with secure lids for waste collection.[8]

    • Label all waste containers with "Hazardous Waste" and the full chemical name.

  • Storage :

    • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

    • The recommended storage condition for the pure substance is in a freezer under an inert gas.[2]

  • Disposal :

    • All disposal must be conducted in accordance with local, state, and federal regulations.

    • Engage a licensed hazardous waste disposal company for the final disposal of the chemical waste.[2]

    • For small spills, absorb the material with an inert substance and place it in a suitable container for disposal. Prevent the spill from entering drains.[2] For larger spills, evacuate the area and contact your institution's safety office.

By adhering to these safety protocols, you can significantly mitigate the risks associated with handling this compound, fostering a safer research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.